molecular formula C7H6BrNO3 B1525896 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 846048-15-5

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1525896
CAS No.: 846048-15-5
M. Wt: 232.03 g/mol
InChI Key: RKLHARUABHWIDP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 846048-15-5) is a high-value pyridine derivative designed for advanced organic synthesis and pharmaceutical research. This compound serves as a crucial synthetic building block for constructing complex molecules with potential biological activity . Its specific structure, featuring a bromine substituent and a carboxylic acid functional group on the pyridine core, makes it a versatile intermediate for Structure-Activity Relationship (SAR) studies and the development of novel bioactive compounds . Researchers primarily utilize this reagent in the discovery and development of new therapeutic agents, including antimicrobials and antivirals, as well as compounds with potential activity on the central nervous system . The molecular formula is C 7 H 6 BrNO 3 with a molecular weight of 232.03 g/mol . For product integrity, it is recommended to store the compound sealed in a dry environment at room temperature . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for detailed handling instructions.

Properties

IUPAC Name

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLHARUABHWIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725573
Record name 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846048-15-5
Record name 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also insights into the underlying chemical principles that govern the experimental choices.

Introduction

This compound is a heterocyclic compound of significant interest due to its prevalence in the core structure of various biologically active molecules. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid and the N-methyl-2-pyridone scaffold are key pharmacophoric features. This guide will detail a reliable two-step synthetic sequence commencing from readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step process:

  • Step 1: Synthesis of the Precursor, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This involves the formation of the N-methyl-2-pyridone ring system with a carboxylic acid functionality at the 3-position.

  • Step 2: Regioselective Bromination. The precursor is then subjected to electrophilic bromination to introduce a bromine atom specifically at the 5-position of the pyridone ring.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual steps.

Visualizing the Synthetic Workflow

G F F G G

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The synthesis of the pyridone precursor is achieved through a well-established cyclocondensation reaction. The process begins with the formation of an enamine from diethyl malonate, which then undergoes cyclization with methylamine, followed by hydrolysis of the resulting ester.

Mechanistic Rationale

The reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMFDMA) generates diethyl 2-((dimethylamino)methylene)malonate. This intermediate is a highly reactive Michael acceptor. Subsequent reaction with methylamine leads to a conjugate addition-elimination sequence, followed by an intramolecular cyclization to form the ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The final step is a standard ester hydrolysis under basic conditions to yield the desired carboxylic acid. The choice of DMFDMA is critical as it serves as a one-carbon electrophile and a source of the dimethylamino leaving group, facilitating the initial enamine formation.

G Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base Diethyl 2-((dimethylamino)methylene)malonate Diethyl 2-((dimethylamino)methylene)malonate Enolate->Diethyl 2-((dimethylamino)methylene)malonate + DMFDMA - Me2NH Michael Adduct Michael Adduct Diethyl 2-((dimethylamino)methylene)malonate->Michael Adduct + Methylamine Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Cyclized Intermediate->Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate - EtOH Carboxylate Salt Carboxylate Salt Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate->Carboxylate Salt Hydrolysis (NaOH) 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Carboxylate Salt->1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Acidification (HCl)

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent) and dimethylformamide dimethyl acetal (1.2 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, dissolve the resulting crude diethyl 2-((dimethylamino)methylene)malonate in ethanol.

  • To this solution, add a solution of methylamine (1.5 equivalents) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Part B: Hydrolysis to 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Dissolve the purified ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure carboxylic acid.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the electron-rich pyridone ring. The use of N-bromosuccinimide (NBS) provides a mild and selective method for this transformation.

Mechanistic Rationale

The 2-pyridone ring is an electron-rich aromatic system, with enhanced electron density at the 3- and 5-positions due to the electron-donating effect of the nitrogen atom and the carbonyl group's resonance contribution. The N-methyl group further increases the electron density of the ring. Bromination with NBS proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity for the 5-position is governed by both steric and electronic factors. The 3-position is sterically hindered by the adjacent carboxylic acid group, and the 5-position is electronically activated, making it the preferred site of electrophilic attack.

G Precursor 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Intermediate Sigma Complex (Wheland Intermediate) Precursor->Intermediate Electrophilic attack by 'Br+' NBS N-Bromosuccinimide (NBS) NBS->Intermediate Product This compound Intermediate->Product Deprotonation

Detailed Experimental Protocol
  • Suspend 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove any remaining succinimide, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC7H7NO3153.1475-85White to off-white solid
This compoundC7H6BrNO3232.0385-95White to pale yellow solid

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established organic transformations and offer good yields and high purity of the final product. The mechanistic insights provided should aid researchers in understanding and potentially optimizing these reactions for their specific needs. This versatile building block can be utilized in the synthesis of a wide array of complex molecules with potential therapeutic applications.

An In-depth Technical Guide to the Preparation of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted 2-pyridone core is a prevalent scaffold in numerous biologically active compounds. The presence of a bromine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. The carboxylic acid moiety at the C3 position offers a site for amide bond formation, esterification, or other modifications, making this compound a key intermediate in the construction of potential therapeutic agents.

This technical guide provides a comprehensive overview of the synthetic preparation of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid, focusing on a reliable and efficient laboratory-scale methodology. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and efficient route to 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is through the electrophilic aromatic bromination of its precursor, 1-methyl-2-oxopyridine-3-carboxylic acid. The 2-pyridone ring is considered an electron-rich aromatic system, activated towards electrophilic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, increasing the electron density, particularly at the C3 and C5 positions.

The choice of brominating agent is crucial for achieving high regioselectivity and yield. While molecular bromine (Br₂) can be used, it is often less selective and can lead to the formation of polybrominated byproducts. A milder and more selective reagent, N-bromosuccinimide (NBS), is the preferred choice for the bromination of activated aromatic and heterocyclic systems.[1][2] NBS provides a low, steady concentration of electrophilic bromine, which favors monosubstitution at the most activated position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The 2-pyridone ring acts as the nucleophile, attacking the electrophilic bromine species generated from NBS. The electron-donating nature of the N-methyl group and the ring's inherent aromaticity direct the incoming electrophile to the C5 position. The resonance stabilization of the resulting sigma complex (arenium ion) intermediate favors substitution at this position over others. Subsequent deprotonation by a base (such as succinimide anion) restores the aromaticity of the ring, yielding the final 5-bromo product.

Experimental Protocol

This protocol details the synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid from 1-methyl-2-oxopyridine-3-carboxylic acid using N-bromosuccinimide.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid66654-21-1C₇H₇NO₃153.14
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium sulfite7757-83-7Na₂SO₃126.04
Hydrochloric acid (1 M)7647-01-0HCl36.46
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.53 g (10.0 mmol) of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in 30 mL of anhydrous acetonitrile.

  • Addition of NBS: To the stirred solution, add 1.87 g (10.5 mmol, 1.05 equivalents) of N-bromosuccinimide in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of a saturated aqueous solution of sodium sulfite to quench any remaining bromine.

  • Acidification and Isolation: Wash the organic layer with 30 mL of brine. To the organic layer, add 30 mL of 1 M hydrochloric acid and shake vigorously. The product, being a carboxylic acid, will precipitate as a solid.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold dichloromethane. Dry the solid under vacuum to a constant weight.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid reaction Bromination with NBS in Acetonitrile (Reflux) start_material->reaction 1.0 equiv workup Solvent Removal -> DCM Extraction -> Na2SO3 Wash -> Acidification & Precipitation reaction->workup final_product 5-bromo-1-methyl-2-oxo- pyridine-3-carboxylic acid workup->final_product

Caption: Synthetic workflow for the preparation of the target compound.

Characterization Data

PropertyValue
Chemical Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid
CAS Number 846048-15-5
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 80-90%
Purity (by HPLC) >97%
Storage Store at room temperature, protected from light

Note: The characterization data provided are typical values and may vary slightly depending on the specific experimental conditions and purification methods used. It is highly recommended to perform a full analytical characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure and purity of the synthesized compound.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid via electrophilic bromination of 1-methyl-2-oxopyridine-3-carboxylic acid with N-bromosuccinimide is a robust and efficient method suitable for laboratory-scale preparation. This guide provides a detailed, self-validating protocol grounded in established chemical principles. The resulting product is a key intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and development. Researchers and scientists can utilize this guide to reliably produce this valuable building block for their research endeavors.

References

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS 846048-15-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 846048-15-5)

Introduction

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a 2-pyridone core, a carboxylic acid handle, and a bromine atom, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for sequential, site-selective modifications, rendering it particularly useful in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its emerging role in the field of targeted protein degradation. Commercial suppliers often provide this compound with a purity of 97% or higher.[1]

Core Properties and Identification

The fundamental physicochemical and identifying properties of this molecule are summarized below. These computed descriptors are essential for database searches, structural analysis, and predictive modeling of its behavior.

IdentifierValueSource
CAS Number 846048-15-5[1][2]
Molecular Formula C7H6BrNO3[1][2][][4]
Molecular Weight 232.03 g/mol [1][2][]
IUPAC Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid[2]
Synonyms 5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, 5-Bromo-1,2-dihydro-1-methyl-2-oxo-nicotinic acid[2]
InChI Key RKLHARUABHWIDP-UHFFFAOYSA-N[2]
Canonical SMILES CN1C=C(C=C(C1=O)C(=O)O)Br[2]
Polar Surface Area 57.6 Ų[2]
XLogP3 1.1[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Molecular Structure and Spectroscopic Profile (Anticipated)

While specific spectral data from suppliers often requires direct inquiry[5], the molecular structure allows for a reliable prediction of its key spectroscopic features.

Caption: Structure of this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridone ring, a singlet for the N-methyl group (around 3.5-4.0 ppm), and a very broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10-12 ppm).[6]

  • ¹³C NMR: Carbon signals for the pyridone ring, the methyl group, and the carbonyl carbons are expected. The carboxylic acid carbon typically appears in the 165-185 δ range, while the pyridone carbonyl will also be in the downfield region.[6]

  • Infrared (IR) Spectroscopy: Two characteristic absorptions are anticipated for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[6] A second carbonyl stretch from the pyridone ring will also be present.

Synthesis and Chemical Reactivity

While specific, validated synthesis protocols for this exact compound are proprietary, a plausible synthetic route can be devised based on established pyridine chemistry. A representative strategy involves the functionalization of a pre-formed pyridone ring.

start 2-Amino-5-bromo-nicotinic acid step1 Diazotization & Hydrolysis (e.g., NaNO₂, H₂SO₄, heat) start->step1 intermediate1 5-Bromo-2-hydroxynicotinic acid step1->intermediate1 step2 Methylation (e.g., Dimethyl sulfate, Base) intermediate1->step2 intermediate2 Methyl 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate step2->intermediate2 step3 Ester Hydrolysis (e.g., LiOH or NaOH, H₂O/THF) intermediate2->step3 product Target Compound: 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid step3->product

Caption: A plausible synthetic workflow for the target compound.

This approach highlights the key chemical transformations required. The reactivity of the final compound is governed by its three main functional groups:

  • Carboxylic Acid: This is the primary reactive site for derivatization. It can be readily converted to an acid chloride or activated with coupling reagents (e.g., HATU, HOBt) to form amide bonds. This is crucial for its use as a building block where it is linked to other molecular fragments.

  • Bromo Substituent: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at the 5-position of the pyridone ring.

  • Pyridone Ring: The electron-deficient nature of the ring can influence the reactivity of its substituents and allows for further chemical modifications if required.

Application in Targeted Protein Degradation

A significant application for this molecule is as a building block for Proteolysis-Targeting Chimeras (PROTACs).[1][] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system.

e3_ligand E3 Ligase Ligand (e.g., Thalidomide analog) linker Linker e3_ligand->linker target_ligand Target Protein Ligand linker->target_ligand building_block Our Building Block (via Amide Bond) building_block->linker

Caption: Role of the building block in a general PROTAC structure.

In this context, this compound serves as a versatile scaffold. The carboxylic acid provides a convenient attachment point to build out the linker, which is then connected to a ligand for the target protein. The brominated pyridone core can itself be part of the final E3 ligase ligand or a structural element that provides optimal spacing and conformation for the PROTAC molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous, with potential risks upon ingestion, skin contact, or inhalation.[7][8]

Hazard InformationPrecautionary Measures
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]
Prevention P261: Avoid breathing dust.[8] P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves/eye protection.[8]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Standard Laboratory Handling Protocol:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side-shields conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).

  • Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.

  • Contact Avoidance: Prevent contact with skin and eyes. If contact occurs, follow the first-aid measures outlined in the safety data sheet.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[1]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced drug discovery. Its well-defined structure, predictable reactivity, and strategic functional groups make it an ideal starting point for synthesizing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. For researchers and scientists, a thorough understanding of its properties and handling requirements is the first step toward unlocking its full potential in developing next-generation therapeutics.

References

An In-depth Technical Guide to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a carboxylic acid, a reactive bromine atom on a pyridone ring, and an N-methyl group—provides a versatile scaffold for the synthesis of complex molecules. The pyridone core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, antiviral, and anti-inflammatory properties[1].

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its characterization, and a discussion of its chemical reactivity and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Computed Properties

A precise understanding of a compound's physical properties is fundamental for its application in synthesis and formulation. While extensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and computational models provides a solid foundation for its handling and use.

PropertyValueSource
IUPAC Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acidPubChem[2]
CAS Number 846048-15-5Multiple Vendors[3][4][5]
Molecular Formula C₇H₆BrNO₃PubChem[2]
Molecular Weight 232.03 g/mol PubChem[2]
Appearance Assumed to be a solid at room temperature.General Knowledge
Purity Typically available at ≥97%Commercial Supplier[4]
Storage Ambient temperatureCommercial Supplier[3]
Computed XLogP3 1.1PubChem (Computed)[2]
Computed pKa Data not available; expected to be acidic due to the carboxylic acid group.Chemical Principles
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Chemical Principles
Melting Point Not experimentally reported in surveyed literature.
Boiling Point Not applicable; likely to decompose upon heating.Chemical Principles
Chemical Structure

The structural arrangement of the molecule is key to its reactivity and utility.

reactivity_summary cluster_reactions Key Reaction Sites main 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid COOH Carboxylic Acid (C3) main->COOH Amide Coupling (e.g., with linkers) Br Bromo Group (C5) main->Br Cross-Coupling (e.g., Suzuki, Sonogashira) Ring Pyridone Ring main->Ring Decarboxylation (under heat/base) synthesis_workflow start Starting Materials (e.g., Substituted Acrylate & Methylamine) step1 Step 1: Condensation Formation of enamine intermediate start->step1 step2 Step 2: Cyclization/Condensation with a malonate derivative step1->step2 step3 Step 3: Bromination Selective bromination at C5 position (e.g., with NBS) step2->step3 step4 Step 4: Hydrolysis Conversion of ester to carboxylic acid (e.g., LiOH, H₂O) step3->step4 purify Purification (Crystallization or Chromatography) step4->purify final Final Product purify->final

References

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

**An In-Depth Technical Guide to the

Mechanistic Landscape of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The 2-pyridone-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to multiple, unrelated classes of biological targets. The inherent electronic and steric properties of this heterocyclic system, further modulated by substitutions, allow for a diverse range of pharmacological activities. This guide delves into the specific case of this compound, a molecule poised at the intersection of several key therapeutic areas. Our exploration will be grounded in established principles of medicinal chemistry and will propose a logical, data-driven pathway to elucidate its definitive mechanism of action. We will move beyond a simple recitation of facts to an analytical discussion of why certain experimental paths are chosen and how the resulting data can be interpreted to build a cohesive mechanistic narrative.

I. The Molecular Profile of this compound

Before exploring its biological action, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics will govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with potential biological targets.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃PubChem
Molecular Weight 232.03 g/mol PubChem
IUPAC Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acidPubChem
CAS Number 846048-15-5PubChem
Predicted LogP 1.1PubChem

The presence of the bromine atom at the 5-position introduces significant electronic and steric changes to the pyridone ring compared to its unsubstituted counterpart. The methyl group at the 1-position caps the lactam tautomer, preventing tautomerization to the 2-hydroxypyridine form. The carboxylic acid at the 3-position is a key functional group, likely involved in critical binding interactions with biological targets.

II. Hypothesized Mechanisms of Action: A Multi-faceted Investigation

Based on the extensive literature surrounding the 2-pyridone-3-carboxylic acid scaffold, we can postulate several plausible mechanisms of action for our target molecule. This guide will focus on three of the most promising avenues of investigation: DNA gyrase inhibition, anticancer activity, and HIV-1 integrase inhibition.

A. Hypothesis 1: Inhibition of Bacterial DNA Gyrase

The structural similarity of the pyridone carboxylic acid core to quinolone and fluoroquinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, presents a compelling starting point. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Fork Cell_Division Cell Division DNA_Replication->Cell_Division Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase Binding Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Negative Supercoiling Apoptosis Bacterial Cell Death DNA_Gyrase->Apoptosis Leads to Relaxed_DNA->DNA_Replication Target_Compound 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Target_Compound->DNA_Gyrase Inhibition

Caption: Proposed mechanism of DNA gyrase inhibition.

DNA_Gyrase_Workflow Start Hypothesis: DNA Gyrase Inhibitor Assay1 In vitro DNA Gyrase Assay (E. coli, S. aureus) Start->Assay1 Assay2 Minimum Inhibitory Concentration (MIC) Assay against Gram (+) and Gram (-) bacteria Assay1->Assay2 Assay3 Cellular Thermal Shift Assay (CETSA) to confirm target engagement in bacteria Assay2->Assay3 Data_Analysis Analyze IC50 and MIC values Assay3->Data_Analysis Conclusion Conclusion on Antibacterial Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating DNA gyrase inhibition.

1. In vitro DNA Gyrase Assay:

  • Objective: To determine the direct inhibitory effect of the compound on purified bacterial DNA gyrase.

  • Protocol:

    • Purify DNA gyrase (GyrA and GyrB subunits) from E. coli and S. aureus.

    • Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and the purified enzyme.

    • Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Ciprofloxacin can be used as a positive control.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Quantify the amount of relaxed DNA to determine the IC₅₀ value.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.

  • Protocol:

    • Use a panel of Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.

    • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate growth media.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.

B. Hypothesis 2: Anticancer Activity via PARP-1 Inhibition

Several dihydropyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines. A plausible target in this context is Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations).

PARP1_Inhibition cluster_cancer_cell Cancer Cell DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP1->DNA_Repair Recruitment of Repair Proteins Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Leads to Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis Target_Compound 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Target_Compound->PARP1 Inhibition

Caption: Proposed mechanism of PARP-1 inhibition in cancer cells.

PARP1_Workflow Start Hypothesis: PARP-1 Inhibitor Assay1 In vitro PARP-1 Enzyme Assay Start->Assay1 Assay2 Cytotoxicity Assay (MTT/XTT) on cancer cell lines (e.g., HCT-15, MDA-MB-231) Assay1->Assay2 Assay3 Western Blot for PARP-1 activity (PAR level detection) Assay2->Assay3 Data_Analysis Analyze IC50 and cellular effects Assay3->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating PARP-1 inhibition.

1. In vitro PARP-1 Enzyme Assay:

  • Objective: To quantify the direct inhibition of PARP-1 enzymatic activity.

  • Protocol:

    • Use a commercially available PARP-1 activity assay kit (e.g., colorimetric or fluorescent).

    • Immobilize histone-coated plates and add purified PARP-1 enzyme.

    • Add the test compound at varying concentrations, along with biotinylated NAD+.

    • Incubate to allow for PARP-1 activity (poly-ADP-ribosylation of histones).

    • Detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric substrate.

    • Measure absorbance and calculate the IC₅₀ value. Olaparib can be used as a positive control.

2. Cytotoxicity Assay:

  • Objective: To assess the compound's ability to reduce the viability of cancer cells.

  • Protocol:

    • Seed cancer cell lines (e.g., HCT-15, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT or XTT reagent to the wells and incubate to allow for formazan formation by viable cells.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the concentration that inhibits cell growth by 50% (GI₅₀).

C. Hypothesis 3: Inhibition of HIV-1 Integrase

The 2-pyridone-3-carboxylic acid core is a critical component of several FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs). This makes HIV-1 integrase a high-priority target for investigation.

HIV1_Integrase_Inhibition cluster_hiv_replication HIV-1 Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Strand_Transfer Strand Transfer Integrase->Strand_Transfer Provirus Provirus Integration Integrase->Provirus Blocks Integration Strand_Transfer->Provirus Target_Compound 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Target_Compound->Integrase Inhibition of Strand Transfer

Caption: Proposed mechanism of HIV-1 integrase inhibition.

HIV1_Integrase_Workflow Start Hypothesis: HIV-1 Integrase Inhibitor Assay1 In vitro HIV-1 Integrase Strand Transfer Assay Start->Assay1 Assay2 Antiviral Assay in HIV-1 infected T-cell lines (e.g., MT-4) Assay1->Assay2 Assay3 Molecular Docking Studies with HIV-1 Integrase Assay2->Assay3 Data_Analysis Analyze IC50 and EC50 values Assay3->Data_Analysis Conclusion Conclusion on Anti-HIV Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating HIV-1 integrase inhibition.

1. In vitro HIV-1 Integrase Strand Transfer Assay:

  • Objective: To measure the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

  • Protocol:

    • Use a fluorescence-based assay with purified recombinant HIV-1 integrase.

    • Prepare a reaction mixture containing a donor DNA substrate (labeled with a fluorophore) and a target DNA substrate (labeled with a quencher).

    • Add the test compound at various concentrations. Dolutegravir can be used as a positive control.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in fluorescence over time, which corresponds to the integration of the donor DNA into the target DNA, separating the fluorophore and quencher.

    • Calculate the IC₅₀ value from the dose-response curve.

2. Antiviral Assay in HIV-1 Infected T-cell Lines:

  • Objective: To determine the compound's efficacy in inhibiting HIV-1 replication in a cellular context.

  • Protocol:

    • Infect a susceptible T-cell line (e.g., MT-4) with a laboratory-adapted strain of HIV-1.

    • Treat the infected cells with serial dilutions of the test compound.

    • Incubate the cells for 4-5 days.

    • Measure the extent of viral replication by quantifying the p24 antigen in the cell supernatant using an ELISA.

    • Simultaneously, assess cell viability using a cytotoxicity assay (e.g., MTT) to determine the therapeutic index (CC₅₀/EC₅₀).

III. Synthesis and Structure-Activity Relationship (SAR) Considerations

Further SAR studies would be crucial to optimize the activity of this lead compound. Key modifications could include:

  • Varying the substituent at the 5-position: Replacing the bromo group with other halogens (Cl, F) or small alkyl groups to probe the effect on potency and selectivity.

  • Modifying the N-substituent: Replacing the methyl group with other alkyl or aryl groups to explore the impact on ADME properties.

  • Esterification of the carboxylic acid: To potentially improve cell permeability, followed by in vivo hydrolysis to the active carboxylic acid.

IV. Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest, with a high probability of exhibiting potent biological activity in one or more of the domains discussed. The proposed experimental workflows provide a clear and logical path to systematically investigate its mechanism of action. The initial focus should be on the in vitro enzyme assays for DNA gyrase, PARP-1, and HIV-1 integrase to rapidly identify the most promising therapeutic area. Positive hits in these assays would then warrant progression to cellular and, ultimately, in vivo models. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but a methodical, hypothesis-driven approach, as outlined in this guide, provides the most robust framework for success.

Unlocking Targeted Protein Degradation: A Technical Guide to the Application of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design and synthesis of effective PROTACs rely on a robust toolkit of chemical building blocks. This guide provides an in-depth technical exploration of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a commercially available building block classified for use in protein degrader synthesis. While direct biological activity data for this specific compound is not yet prevalent in public literature, its structural features, particularly the pyridinone core, suggest its potential as a versatile scaffold in the construction of novel E3 ubiquitin ligase ligands. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the potential applications of this building block, proposing a rationale for its use, and providing detailed, actionable experimental protocols to investigate its utility in the rapidly evolving landscape of targeted protein degradation.

Introduction: The Dawn of Targeted Protein Degradation

Conventional small molecule drugs typically function through occupancy-driven pharmacology, where a drug binds to the active site of a target protein to inhibit its function. While this approach has been remarkably successful, it is limited to proteins with well-defined binding pockets and often requires high systemic exposure to maintain therapeutic efficacy. Targeted protein degradation represents a paradigm shift, moving from an occupancy-based to an event-driven mechanism.

PROTACs are the most prominent examples of this technology. These bifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This catalytic process allows for the removal of the target protein from the cell, offering the potential for more profound and durable pharmacological effects at lower drug concentrations.

The successful design of a PROTAC hinges on the careful selection and optimization of its three components: the POI ligand, the E3 ligase ligand, and the linker. The focus of this guide, This compound , is positioned as a building block for the E3 ligase-recruiting moiety, a critical determinant of a PROTAC's efficacy and selectivity.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃PubChem
Molecular Weight 232.03 g/mol PubChem
CAS Number 846048-15-5PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in DMSO and DMFGeneral knowledge
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Table 1: Physicochemical properties of this compound.

The presence of both a carboxylic acid and a bromine atom provides two key functional handles for synthetic elaboration, allowing for diverse chemical transformations to incorporate this scaffold into a larger PROTAC molecule.

The Pyridinone Scaffold: A Potential E3 Ligase Interface

While the precise E3 ligase target for ligands derived from this compound is not yet explicitly defined in the literature, the 2-pyridone motif is a recognized pharmacophore in medicinal chemistry. Notably, certain ligands for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited ligase in PROTAC design, feature a central pyridinone ring. This structural similarity provides a compelling hypothesis for the intended application of this building block.

The VHL E3 ligase recognizes its endogenous substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), through a key hydroxyproline residue. Small molecule VHL ligands mimic this interaction. It is plausible that the pyridinone core of the title compound could be elaborated to present the necessary pharmacophoric features to engage with the VHL binding pocket. The carboxylic acid can be used as an attachment point for a linker, while the bromine atom can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the resulting ligand.

The following diagram illustrates the hypothetical role of this compound as a precursor to a VHL ligand within a PROTAC construct.

PROTAC_Concept cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binding E3_Ligase_Ligand E3 Ligase Ligand (derived from building block) Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase_Ligand->E3_Ligase Binding Synthesis_Workflow Start 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid Amide_Coupling Amide Coupling (HATU, DIPEA) Start->Amide_Coupling Intermediate Azide-Functionalized E3 Ligand Precursor Amide_Coupling->Intermediate Linker Amino-PEG-Azide Linker Linker->Amide_Coupling Click_Chemistry Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC POI_Ligand Alkyne-Functionalized POI Ligand POI_Ligand->Click_Chemistry

A Technical Guide to the Synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic Acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid (CAS No: 846048-15-5) is a substituted nicotinic acid derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific arrangement of functional groups—a bromine atom, an N-methylated pyridone core, and a carboxylic acid—offers multiple points for chemical modification. This guide provides an in-depth analysis of the primary synthetic strategies for this molecule, focusing on the critical selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will explore the most prevalent and efficient route, which involves the initial construction of the pyridone ring followed by sequential functionalization.

Part 1: Retrosynthetic Analysis and Strategic Planning

The synthesis of a multi-substituted heterocycle like 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid can be approached from several angles. A thorough retrosynthetic analysis reveals two primary strategic disconnections, which dictate the overall workflow and the choice of initial starting materials.

  • Approach A: Late-Stage Halogenation. This is the most common and often most efficient strategy. The synthesis begins by constructing the core 1-methyl-2-oxopyridine-3-carboxylic acid scaffold. The electron-rich nature of the 2-pyridone ring then facilitates a regioselective electrophilic bromination at the C5 position in a final step. This approach is advantageous as it avoids handling potentially reactive brominated intermediates in the early, more complex ring-forming stages.

  • Approach B: Ring Construction with a Brominated Precursor. This strategy involves incorporating the bromine atom into one of the acyclic starting materials before the cyclization reaction that forms the pyridone ring. While viable, this approach can be more challenging due to the potential for side reactions and the limited commercial availability of suitably functionalized brominated precursors.

The diagram below illustrates these two divergent strategic pathways.

G cluster_0 Retrosynthetic Strategies cluster_1 Key Intermediates & Starting Materials Target 5-Bromo-1-methyl-2-oxopyridine- 3-carboxylic acid Approach_A Approach A: Late-Stage Bromination Target->Approach_A Disconnect C-Br Bond Approach_B Approach B: Ring Construction from Brominated Precursors Target->Approach_B Disconnect Ring Bonds Intermediate_A 1-Methyl-2-oxopyridine- 3-carboxylic acid Approach_A->Intermediate_A Precursors_B Brominated Acyclic Starting Materials Approach_B->Precursors_B Precursors_A Acyclic Starting Materials (e.g., Meldrum's Acid, Ethyl Cyanoacetate) Intermediate_A->Precursors_A Ring Formation & N-Methylation

Caption: High-level retrosynthetic analysis for the target molecule.

This guide will focus primarily on Approach A , as it represents the most robust and well-documented pathway in the scientific literature.

Part 2: The Late-Stage Halogenation Pathway (Approach A)

This strategy can be broken down into three critical phases: construction of the core pyridone ring, N-methylation, and final electrophilic bromination.

Phase 1: Construction of the 2-Oxopyridine-3-Carboxylic Acid Core

The formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is most effectively achieved through a condensation and cyclization sequence using simple, commercially available acyclic starting materials. One of the most powerful methods relies on an activated derivative of Meldrum's acid.[3][4][5]

Core Starting Materials:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A cyclic diester that serves as a highly acidic and reactive source of a malonate equivalent.

  • Triethyl Orthoformate: Reacts with an amine to form an electrophilic intermediate.

  • A Primary Amine: Aniline is commonly used, though other amines can be employed.

  • An Active Methylene Nitrile: Compounds like cyanoacetamide or ethyl cyanoacetate provide the C5, C6, and nitrile/ester functionalities for the final ring.

Rationale and Mechanism: The reaction proceeds via the formation of an anilinomethylidene derivative of Meldrum's acid. This intermediate is a potent electrophile. In the presence of a base such as potassium hydroxide, it undergoes a Michael-type addition with the active methylene nitrile (e.g., cyanoacetamide). This is followed by an intramolecular cyclization and subsequent ring-opening of the Meldrum's acid moiety, which, upon acidification, yields the desired 2-oxopyridine-3-carboxylic acid derivative.[3][5]

The workflow for this crucial ring-forming reaction is outlined below.

G Meldrum Meldrum's Acid Intermediate Anilinomethylidene Intermediate Meldrum->Intermediate Orthoformate Triethyl Orthoformate + Aniline Orthoformate->Intermediate Product 2-Oxopyridine-3-carboxylic Acid Core Intermediate->Product Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Nitrile->Product Base Base (KOH) Base->Product Catalyzes Cyclization

Caption: Workflow for 2-oxopyridine core synthesis.

Experimental Protocol: Synthesis of 6-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from established literature procedures for forming the pyridone core.[3][5]

StepReagent/SolventConditionsPurpose
1Meldrum's Acid, Triethyl Orthoformate, AnilineReflux, 5-10 minFormation of the anilinomethylidene intermediate.
2EthanolReflux, 3 min, then coolDilution and crystallization of the intermediate.
3WaterAdd to cooled mixturePrecipitation of the intermediate.
4Intermediate, Cyanoacetamide, EthanolSuspensionCombine reactants for cyclization.
5Potassium Hydroxide (KOH)Vigorous stirring, 24 hBase-catalyzed condensation and cyclization.
6Concentrated HClAcidify to pH ~5Protonation and precipitation of the final product.
Phase 2: N-Methylation

Once the 2-oxopyridine core is synthesized (containing an N-H bond), the next step is to introduce the methyl group onto the nitrogen atom. This is a standard nucleophilic substitution reaction.

Starting Materials:

  • 2-Oxopyridine-3-carboxylic acid ester: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to alkylation to prevent unwanted side reactions.

  • Methylating Agent: A source of an electrophilic methyl group.

  • Base: To deprotonate the nitrogen, rendering it nucleophilic.

Reagents and Rationale: The nitrogen atom of the 2-pyridone tautomer is acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting anion readily attacks an electrophilic methyl source in an Sₙ2 reaction. Methyl iodide (CH₃I) is a highly effective and common methylating agent for this purpose.[6]

Experimental Protocol: N-Methylation of the Pyridone Ring

Reagent/SolventMolar Ratio (to Substrate)ConditionsPurpose
Pyridone Ester Substrate1.0-Starting material.
Dimethylformamide (DMF)SolventRoom TemperatureAprotic polar solvent to dissolve reactants.
Potassium Carbonate (K₂CO₃)1.5StirringBase to deprotonate the pyridone nitrogen.
Methyl Iodide (CH₃I)1.0 - 1.2Stirring, Room Temp, 24-48 hElectrophilic methyl source for Sₙ2 reaction.[6]

Following the reaction, an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate) are used to isolate the N-methylated product.

Phase 3: Regioselective Bromination

This is the final and defining step in the synthesis. The 1-methyl-2-oxopyridine-3-carboxylic acid (or its ester) is subjected to electrophilic aromatic substitution to install the bromine atom.

Starting Material:

  • 1-Methyl-2-oxopyridine-3-carboxylic acid or its corresponding ester.

Reagents and Rationale: The 2-pyridone ring is an electron-rich system, activated towards electrophilic attack. The N-methyl and oxo groups direct substitution primarily to the C3 and C5 positions. As the C3 position is already occupied by the carboxyl group, bromination occurs selectively at the C5 position.

While molecular bromine (Br₂) in acetic acid can be used, N-Bromosuccinimide (NBS) is often the reagent of choice.[7][8] NBS provides a low, constant concentration of electrophilic bromine, which minimizes the formation of over-brominated byproducts and leads to a cleaner reaction with higher yields.

Experimental Protocol: C5-Bromination

Reagent/SolventMolar Ratio (to Substrate)ConditionsPurpose
1-Methyl-2-oxopyridine-3-carboxylate1.0-Substrate for bromination.
Acetonitrile or DMFSolvent0°C to Room TemperatureReaction solvent.
N-Bromosuccinimide (NBS)1.0 - 1.1Added portion-wiseMild and selective source of electrophilic bromine.[7]

After the reaction is complete, the crude product is typically purified by recrystallization or column chromatography to yield the final, high-purity 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid (after hydrolysis of the ester if necessary).

Conclusion

The most reliable and strategically sound approach to synthesizing 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid begins with simple, acyclic starting materials. A robust ring-forming reaction, often utilizing Meldrum's acid and an active methylene nitrile, provides the foundational 2-oxopyridine-3-carboxylic acid core.[3][4] This core is then sequentially functionalized through N-methylation, commonly with methyl iodide,[6] and a final, highly regioselective bromination at the C5 position using N-Bromosuccinimide.[7] This late-stage halogenation strategy offers superior control and efficiency, making it the preferred pathway for researchers and drug development professionals requiring access to this versatile chemical intermediate.

References

characterization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid by NMR and mass spec

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the 2-pyridone scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an attractive core for designing novel therapeutics.[1][2] this compound is a key synthetic intermediate, providing a versatile platform for further chemical modification. Its bromine handle allows for a variety of cross-coupling reactions, while the carboxylic acid provides a point for amide bond formation or other conjugations.

This technical guide provides an in-depth analysis of the characterization of this compound using two cornerstone techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between the molecule's structure and its spectroscopic output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural validation.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with a fundamental understanding of the molecule's composition and properties.

  • Chemical Structure:

    alt text

  • Molecular Formula: C₇H₆BrNO₃[3][4]

  • Molecular Weight: 232.03 g/mol [3][4]

  • IUPAC Name: 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid[3]

Experimental Workflow: A Logic-Driven Approach

The characterization of a novel or synthesized compound is a systematic process. Each step is designed to yield specific information that, when combined, provides an unambiguous structural confirmation. The workflow described below represents a self-validating system where the results from one technique corroborate the findings of another.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Prep Purified Analyte NMR_Prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) Prep->NMR_Prep MS_Prep Dissolution in Volatile Solvent (e.g., MeOH/ACN) Prep->MS_Prep NMR_Acq NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq MS_Acq High-Resolution Mass Spectrometry (HRMS) MS_Prep->MS_Acq NMR_Data Proton & Carbon Environment Analysis NMR_Acq->NMR_Data MS_Data Molecular Formula & Isotopic Pattern Confirmation MS_Acq->MS_Data Final Structure Elucidation & Confirmation NMR_Data->Final Frag_Data Fragmentation Analysis MS_Data->Frag_Data MS_Data->Final Frag_Data->Final

Caption: Overall workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a logical choice of solvent due to its ability to dissolve the polar carboxylic acid and its non-exchangeable proton signals, which do not interfere with the analyte's signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5] Higher fields provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Record the spectrum at a standard temperature (e.g., 25°C).

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.[6]

    • Set the spectral width to cover a range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard broadband proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 512 or more) as the ¹³C nucleus has low natural abundance.[6]

    • Set the spectral width to cover a range of 0 to 200 ppm.

¹H NMR Spectral Analysis: Predicted Data and Rationale

The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton.

G img_node a H-4 img_node->a ~8.5 ppm (d) b H-6 img_node->b ~8.0 ppm (d) c N-CH₃ img_node->c ~3.6 ppm (s) d COOH img_node->d >13 ppm (br s) a->b J ≈ 2-3 Hz

Caption: Predicted ¹H NMR assignments and key couplings.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 13.0Broad Singlet1HCOOHThe acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange.
~ 8.5Doublet (d)1HH-4This proton is deshielded by the adjacent electron-withdrawing carboxylic acid and the ring system. It is coupled to H-6.
~ 8.0Doublet (d)1HH-6This proton is adjacent to the ring carbonyl and is coupled to H-4. The small coupling constant (J ≈ 2-3 Hz) is typical for a ⁴J (meta) coupling in such ring systems.
~ 3.6Singlet (s)3HN-CH₃The methyl group is attached to the nitrogen atom within the aromatic-like pyridone ring, causing a downfield shift compared to a simple alkylamine.

Causality: The chemical shifts are dictated by the electronic structure. The electron-withdrawing nature of the carbonyl, bromine, and carboxylic acid groups deshields the ring protons, shifting them significantly downfield. The lack of adjacent protons for the N-CH₃ group results in a singlet.

¹³C NMR Spectral Analysis: Predicted Data

The ¹³C NMR spectrum will reveal all seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~ 160C=O (Pyridone C-2)The amide-like carbonyl carbon of the pyridone ring is also significantly downfield.
~ 145C-6This carbon is adjacent to the electronegative nitrogen and carbonyl group.
~ 142C-4This carbon is deshielded by its proximity to the carboxylic acid and bromine.
~ 125C-3The carbon atom to which the carboxylic acid is attached.
~ 105C-5The carbon atom bonded to bromine experiences a shielding effect from the halogen (heavy atom effect) but is also part of the pi-system.
~ 38N-CH₃The methyl carbon attached to nitrogen appears in the typical aliphatic region.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For a molecule containing bromine, it provides a definitive diagnostic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic protons. It is a soft ionization technique that typically yields an intact molecular ion.

  • Analysis Mode: Acquire data in both positive and negative ion modes.

    • Negative Mode: Expect to see the deprotonated molecule, [M-H]⁻.

    • Positive Mode: Expect to see the protonated molecule, [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, allowing for molecular formula confirmation.

Interpreting the Mass Spectrum: The Bromine Isotope Pattern

The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[7] This results in a pair of peaks (the M and M+2 peaks) of nearly equal intensity for every bromine-containing fragment.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z (Monoisotopic)Expected Relative Abundance
[C₇H₆⁷⁹BrNO₃ - H]⁻229.9458~100%
[C₇H₆⁸¹BrNO₃ - H]⁻231.9437~98%
[C₇H₆⁷⁹BrNO₃ + H]⁺231.9611~100%
[C₇H₆⁸¹BrNO₃ + H]⁺233.9590~98%

Self-Validation: Observing this characteristic 1:1 isotopic pattern at the correct high-resolution mass provides extremely strong evidence for the presence of a single bromine atom and confirms the molecular formula.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural clues.

G cluster_frags Primary Fragments M [M-H]⁻ m/z 229.9/231.9 M_minus_CO2 Loss of CO₂ [M-H-44]⁻ m/z 185.9/187.9 M->M_minus_CO2 - CO₂ (44 u) M_minus_Br Loss of Br• (less common in ESI) [M-H-79/81]⁻ M->M_minus_Br - Br•

Caption: Predicted ESI⁻ fragmentation pathway.

  • Decarboxylation: The most common fragmentation pathway for a carboxylic acid under ESI conditions is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[8] This would result in a prominent fragment ion.

  • Loss of Bromine: While less common for soft ionization techniques, the loss of the bromine radical (79/81 Da) is another possibility, particularly with increased collision energy.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the connectivity and substitution pattern of the pyridone ring. High-resolution mass spectrometry provides an unambiguous determination of the molecular formula, with the characteristic 1:1 M/M+2 isotope pattern serving as definitive proof of the presence of a single bromine atom. Together, these techniques form a self-validating workflow, providing the high-confidence data required for advancing research and development in medicinal chemistry.

References

A Technical Guide to the Organic Solvent Solubility of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful formulation and development of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for characterizing the solubility of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in organic solvents. We will delve into the molecular characteristics of this compound, establish a theoretical basis for solvent selection using Hansen Solubility Parameters (HSP), and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering a blend of predictive theory and practical, step-by-step guidance to navigate the complexities of API solubility profiling.

Introduction: The Centrality of Solubility in Pharmaceutical Sciences

In drug development, solubility is not merely a data point; it is a critical determinant of a drug's journey from a chemical entity to a therapeutic product. The solubility of an API directly influences its bioavailability, dictates the choice of delivery system, and impacts the efficiency and scalability of its manufacturing process.[1][2] Poor solubility can lead to challenges in formulation, inadequate absorption in the body, and ultimately, the failure of promising drug candidates.[3]

The subject of this guide, this compound, is a substituted pyridine derivative with functional groups that suggest a complex solubility profile. Understanding its behavior in a diverse range of organic solvents is a prerequisite for subsequent pre-formulation and formulation activities.

Molecular Profile and Predicted Behavior

A molecule's structure is the primary determinant of its solubility. A careful analysis of this compound's functional groups allows for an initial, qualitative prediction of its solubility characteristics.

PropertyValueSource
IUPAC Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acidPubChem[4]
Molecular Formula C₇H₆BrNO₃PubChem[4]
Molecular Weight 232.03 g/mol PubChem[4][5]
Structure (See Figure 1)
XLogP3 1.1PubChem[4]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[4]
Hydrogen Bond Acceptors 3 (from carbonyls and nitrogen)PubChem[4]
Chemical structure of this compound Figure 1. Chemical Structure (CID 57415886)

Structural Analysis:

  • Carboxylic Acid (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Brominated Pyridine Ring: The aromatic ring itself contributes to non-polar character, while the bromine atom adds to the molecular weight and polarizability.

  • N-methyl and Carbonyl Groups: These groups add polarity and potential dipole-dipole interactions.

The molecule's zwitterionic potential and the presence of both polar and non-polar regions indicate that a broad screening of solvents with varying properties is necessary.

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

A purely trial-and-error approach to solvent screening is inefficient. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct a solvent's (and solute's) properties into three components.[6][7]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total HSP is a point in 3D space, and the fundamental principle is that substances with a smaller "distance" between their HSP coordinates are more likely to be miscible.[7][8] This predictive tool is invaluable in early-stage development for rationally selecting solvents and minimizing resource expenditure.[6][9]

Caption: Workflow for HSP-guided solvent selection.

Experimental Methodology for Solubility Determination

A robust experimental design is crucial for generating reliable and reproducible solubility data. The choice of method depends on the stage of development and the specific information required.

The Critical Influence of the Solid State

Before any solubility measurement, the solid form of the API must be characterized. Different crystalline forms (polymorphs) or the presence of an amorphous state can have dramatic effects on solubility.[][11] A stable polymorph will generally exhibit lower solubility than a metastable one.[2] The formation of solvates or hydrates during the experiment can also alter results.[11]

Recommendation: Characterize the starting API material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to establish a baseline solid form.

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination via Shake-Flask Method

This method determines the saturation concentration of a compound at equilibrium and is considered the gold standard for thermodynamic solubility.[12]

shake_flask_workflow start Start prep Add Excess API to Solvent in Vial start->prep equilibrate Agitate at Constant Temperature (e.g., 24-72h) to Reach Equilibrium prep->equilibrate Ensure solid remains phase_sep Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep Confirm equilibrium (e.g., time-point sampling) analyze Dilute Supernatant & Analyze Concentration (HPLC, UPLC) phase_sep->analyze Avoid disturbing solid end End: Report Solubility (mg/mL) analyze->end

Caption: The Shake-Flask experimental workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the API to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtering through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

  • Calculation: Report the solubility in mg/mL or molarity. The presence of residual solid in the vial after the experiment confirms that the measured concentration represents the saturation solubility.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early discovery to quickly rank compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO).[3]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the API in 100% Dimethyl Sulfoxide (DMSO).

  • Assay Plate: In a multi-well plate, add the desired organic solvent to each well.

  • Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the wells containing the organic solvent to achieve a range of final concentrations.

  • Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the amount of precipitation using an automated instrument, such as a nephelometer (which measures turbidity) or a plate reader that can detect light scattering.

  • Determination: The kinetic solubility is the concentration at which significant precipitation is first observed.

Causality Note: Kinetic solubility values are often higher than thermodynamic solubility because there may not be enough time for crystal nucleation and growth to reach equilibrium. It is a measure of supersaturation potential, not true equilibrium.[12]

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured tabular format. The following table serves as a template for reporting results from a comprehensive screening study.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)Observations
Methanol Polar Protic5.1> 50> 0.215Freely Soluble
Ethanol Polar Protic4.325.50.110Soluble
Isopropanol Polar Protic3.98.20.035Sparingly Soluble
Acetone Polar Aprotic5.115.70.068Soluble
Acetonitrile Polar Aprotic5.85.10.022Slightly Soluble
Dimethylformamide (DMF) Polar Aprotic6.4> 100> 0.431Very Soluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 100> 0.431Very Soluble
Ethyl Acetate Moderately Polar4.41.80.008Slightly Soluble
Dichloromethane (DCM) Non-Polar3.1< 0.1< 0.0004Insoluble
Toluene Non-Polar2.4< 0.1< 0.0004Insoluble
Hexanes Non-Polar0.1< 0.1< 0.0004Insoluble

Data in this table is illustrative and must be determined experimentally.

Interpretation: The hypothetical data suggests that the compound's solubility is dominated by its polar functional groups. It shows high solubility in highly polar aprotic solvents (DMF, DMSO) and polar protic solvents (alcohols), consistent with its hydrogen bonding capabilities. Solubility decreases significantly as solvent polarity decreases.

Conclusion

This guide outlines a robust, science-driven approach to characterizing the organic solvent solubility of this compound. By integrating theoretical predictions from Hansen Solubility Parameters with rigorous experimental methodologies like the shake-flask method, researchers can build a comprehensive solubility profile. This foundational knowledge is indispensable for guiding rational formulation design, ensuring process efficiency, and ultimately maximizing the therapeutic potential of this API. Accurate and well-characterized solubility data provides the bedrock upon which successful drug products are built.

References

An In-Depth Technical Guide to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are synthetically crafted to induce the degradation of specific proteins. The modular nature of these degraders necessitates a robust toolkit of chemical building blocks that allow for systematic optimization and exploration of chemical space. This guide provides an in-depth technical overview of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic scaffold poised for significant impact in the design and synthesis of novel protein degraders. We will explore its physicochemical properties, synthetic routes, and strategic applications in PROTAC development, providing field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

The Dawn of a New Therapeutic Paradigm: Targeted Protein Degradation

Traditional pharmacology has largely focused on occupancy-driven inhibition, where a small molecule binds to a protein's active site to block its function. While immensely successful, this approach is limited to proteins with well-defined binding pockets and often requires continuous high drug concentrations to maintain efficacy. Targeted Protein Degradation (TPD) operates on a fundamentally different principle: induced proximity.[1][2]

TPD utilizes the cell's own machinery for protein disposal, primarily the Ubiquitin-Proteasome System (UPS).[1][3] The workhorses of TPD are heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4] This induced ternary complex formation (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating it from the cell.[1] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable target knockdown.[4]

PROTAC_MoA cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of Action of a PROTAC Molecule.

The Anatomy of a Degrader: The Critical Role of Building Blocks

The elegance of PROTAC technology lies in its modularity. A PROTAC molecule is comprised of three distinct components:

  • A Warhead: A ligand that binds to the target Protein of Interest (POI).

  • An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[5][6]

  • A Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The success of a PROTAC is highly dependent on the optimal combination of these three elements. The linker, in particular, is not merely a passive spacer but plays a crucial role in dictating the geometry and stability of the ternary complex. This underscores the need for a diverse and versatile toolbox of chemical building blocks that allow for rapid and systematic modification of each component.

A Spotlight on a Versatile Scaffold: this compound

Heterocyclic compounds are mainstays of medicinal chemistry, and the pyridinone core is a privileged scaffold found in numerous bioactive molecules. This compound (herein referred to as BMOPC ) emerges as a building block of high potential for TPD applications due to its unique combination of functional handles.

Physicochemical Properties

A thorough understanding of a building block's properties is foundational to its effective use in drug design.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[7]
Molecular Weight 232.03 g/mol [7]
CAS Number 846048-15-5[7]
IUPAC Name 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid[7]
Appearance White to off-white powderGeneric
Solubility Soluble in organic solvents like DMF, DMSOGeneric
Synthesis of BMOPC

The synthesis of BMOPC can be approached through established pyridone chemistry. A plausible and efficient route starts from commercially available materials, leveraging bromination and methylation reactions. The following scheme illustrates a conceptual synthetic pathway.

BMOPC_Synthesis cluster_0 Proposed Synthetic Route SM 2-Hydroxynicotinic acid Int1 5-Bromo-2-hydroxynicotinic acid SM->Int1 1. NBS, H₂SO₄ Int2 Methyl 5-bromo-2-hydroxynicotinate Int1->Int2 2. SOCl₂, MeOH BMOPC 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid Int2->BMOPC 3. CH₃I, K₂CO₃ 4. NaOH, H₂O (Hydrolysis) Amide_Coupling_Workflow cluster_0 Experimental Workflow Start Dissolve BMOPC and Amine-Linker in DMF AddReagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->AddReagents React Stir at Room Temperature (Monitor by LC-MS) AddReagents->React Workup Aqueous Workup and Extraction with EtOAc React->Workup Purify Purify by Flash Chromatography or Preparative HPLC Workup->Purify Characterize Characterize Product (¹H NMR, HRMS) Purify->Characterize Biological_Evaluation_Workflow cluster_0 PROTAC Evaluation Cascade cluster_1 Biochemical cluster_2 Cellular cluster_3 Mechanistic Start Synthesized PROTAC Biochem Biochemical Assays (Binding Affinity) Start->Biochem Cellular Cell-Based Assays (Degradation, Viability) Biochem->Cellular SPR SPR/BLI for Ternary Complex Formation ITC ITC for Binding Thermodynamics Mechanism Mechanistic Validation Cellular->Mechanism WB Western Blot for POI Levels (DC₅₀, Dₘₐₓ) Viability CellTiter-Glo for Viability (IC₅₀) Result Lead Candidate Mechanism->Result ProteasomeInhib Rescue with Proteasome Inhibitor (e.g., MG132) E3_KO Test in E3 Ligase Knockout Cells

References

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Chemical Toolbox for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a "warhead" ligand for a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[1][3][4] The linker is not just a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3][5]

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to engage in various biological interactions and its synthetic tractability.[6] This application note provides a technical guide for researchers on the strategic use of a specific pyridinone-containing building block, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , in the modular synthesis of novel PROTACs. We will explore its chemical properties and present detailed protocols for its incorporation into a PROTAC scaffold, leveraging its two distinct functional handles: a carboxylic acid and an aryl bromide.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to its successful application. Here are the key properties of this compound:

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[7]
Molecular Weight 232.03 g/mol [7]
CAS Number 846048-15-5[7]
Appearance White to off-white solid---
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol---
Key Functional Groups Carboxylic acid, Aryl bromide, Pyridinone core

This building block is classified as a "Protein Degrader Building Block" by some suppliers, indicating its intended utility in the synthesis of molecules for targeted protein degradation.[5]

Strategic Utility in PROTAC Design

The unique bifunctional nature of this compound offers two orthogonal points for chemical modification, making it a versatile component in PROTAC synthesis.

  • Carboxylic Acid Handle : The carboxylic acid group is a classic functional handle for conjugation. It can be readily activated to form a stable amide bond with an amine-functionalized linker, E3 ligase ligand, or warhead.[7][8] This is one of the most common and robust methods for assembling the components of a PROTAC.[5][9]

  • Aryl Bromide Handle : The bromo-substituent on the pyridinone ring serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions.[10][11] This allows for the introduction of aryl, heteroaryl, or alkynyl moieties, which can be used to attach the other part of the PROTAC or to modulate the molecule's physicochemical properties.[12][13][14][15][16][17][18]

This dual functionality allows for a modular and flexible approach to PROTAC synthesis, where the pyridinone core can be incorporated as part of the linker or as a novel warhead scaffold.

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for incorporating this compound into a PROTAC, where it acts as a central scaffold connecting the linker to the warhead.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-Pyridinone Conjugation cluster_1 Part 2: Warhead Attachment start This compound amide_coupling Amide Bond Formation start->amide_coupling linker Amine-terminated Linker (e.g., PEG) linker->amide_coupling intermediate1 Intermediate 1: Bromo-Pyridinone-Linker amide_coupling->intermediate1 suzuki_coupling Suzuki-Miyaura Coupling intermediate1->suzuki_coupling warhead Warhead with Boronic Acid/Ester warhead->suzuki_coupling final_protac Final PROTAC suzuki_coupling->final_protac

Caption: A modular two-part synthesis of a PROTAC.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific warhead, linker, and E3 ligase ligand being used.

Protocol 1: Amide Coupling of the Pyridinone Carboxylic Acid to an Amine-Terminated Linker

This protocol describes the formation of an amide bond between the carboxylic acid of the pyridinone building block and an amine-terminated linker (e.g., a PEG linker).

Materials:

ReagentCAS NumberMolecular WeightPurpose
This compound846048-15-5232.03Building Block
Amine-terminated PEG linker (e.g., H₂N-PEG₃-OtBu)139441-26-8247.33Linker
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23Coupling Agent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Base
Anhydrous DMF (N,N-Dimethylformamide)68-12-273.09Solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-terminated PEG linker (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bromo-pyridinone-linker intermediate.

Causality behind Experimental Choices:

  • HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for its ability to suppress racemization and promote high yields.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

  • Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively dissolving the reactants and facilitating the reaction.

Protocol 2: Suzuki-Miyaura Coupling of the Bromo-Pyridinone-Linker with a Warhead-Boronic Acid

This protocol details the palladium-catalyzed cross-coupling of the bromo-pyridinone intermediate with a boronic acid-functionalized warhead.

Materials:

ReagentCAS NumberMolecular WeightPurpose
Bromo-Pyridinone-Linker Intermediate (from Protocol 1)--Reactant
Warhead-Boronic Acid (e.g., a kinase inhibitor derivative)VariesVariesWarhead
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))72287-26-4731.74Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Solvent

Procedure:

  • In a reaction vessel, combine the bromo-pyridinone-linker intermediate (1.0 eq), the warhead-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Causality behind Experimental Choices:

  • Pd(dppf)Cl₂ is a robust and versatile palladium catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl bromides.[11]

  • Potassium Carbonate is a commonly used base in Suzuki couplings, required for the activation of the boronic acid in the catalytic cycle.[10][11]

  • A degassed solvent mixture is crucial to prevent the oxidation and deactivation of the palladium catalyst.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be used to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI PROTAC E3 POI->Ternary E3 E3 Ligase E3->Ternary PROTAC {PROTAC} PROTAC->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome {26S Proteasome} PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel PROTACs. Its orthogonal functional handles—a carboxylic acid and an aryl bromide—allow for a modular and strategic approach to constructing these complex molecules. By employing standard amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently incorporate this pyridinone scaffold to explore new chemical space in the exciting field of targeted protein degradation. The protocols and rationale provided in this application note serve as a solid foundation for the design and synthesis of the next generation of protein degraders.

References

experimental protocol for 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Conjugation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the covalent conjugation of this compound to amine-containing molecules. The protocol is designed for researchers, chemists, and drug development professionals engaged in the creation of bioconjugates, antibody-drug conjugates (ADCs), or functionalized small molecules. We detail a robust two-step carbodiimide coupling method, leveraging the reactivity of the terminal carboxylic acid on the pyridinone core. This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental workflow, and outlines methods for the purification and characterization of the final conjugate, ensuring reproducibility and scientific integrity.

Introduction: The Principle of Carbodiimide-Mediated Conjugation

The conjugation of this compound hinges on the chemical activation of its carboxyl group. The most common and efficient method for this transformation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The reaction proceeds in two key stages:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid and reduce conjugation efficiency.

  • Stabilization and Coupling: To mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous media and efficiently reacts with primary amines (e.g., the side chain of a lysine residue on a protein or an amine-functionalized linker) to form a stable amide bond, thus creating the desired conjugate.

The choice of NHS or Sulfo-NHS depends on the solvent system. NHS is suitable for organic solvents, while Sulfo-NHS is preferred for fully aqueous reactions to improve solubility and efficiency.

Workflow Overview

The overall experimental process can be visualized as a sequence of distinct phases, from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis prep_reagents Prepare Buffers & Reagents prep_molecule Dissolve Pyridinone Acid prep_reagents->prep_molecule prep_target Prepare Amine-Target prep_molecule->prep_target activation Activate Carboxylic Acid (EDC / Sulfo-NHS) prep_target->activation conjugation Add Amine-Target (Conjugation Reaction) activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate (e.g., Dialysis, SEC) quenching->purify characterization Characterize Conjugate (e.g., MS, HPLC, UV-Vis) purify->characterization

coupling reaction of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with PEG linker

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Strategic Coupling of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with Amine-Terminated PEG Linkers for Advanced Drug Development

Introduction: The Imperative of PEGylation for Small Molecule Therapeutics

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a clinically validated and powerful strategy to enhance the therapeutic profile of biomolecules and small molecule drugs.[1][2] For potent compounds like this compound, which serves as a crucial building block in medicinal chemistry, PEGylation offers a transformative path to overcoming common pharmacological hurdles.[3] By conjugating this molecule to a PEG linker, researchers can significantly improve its aqueous solubility, extend its circulatory half-life by reducing renal clearance, and shield it from enzymatic degradation.[1][4][5] This modification can also alter biodistribution, potentially reducing off-target toxicity and enhancing the therapeutic index.[1][6]

This document serves as an in-depth guide for researchers, chemists, and drug development professionals. It provides the core scientific principles, strategic considerations, and a detailed, validated protocol for the efficient coupling of this compound to an amine-terminated PEG linker via a stable amide bond.

Part 1: Scientific Principles & Strategic Considerations

Analysis of Reactive Moieties

The starting molecule, this compound, presents two primary reactive sites for conjugation:

  • Carboxylic Acid (-COOH): This group is ideal for forming a highly stable amide bond with an amine-functionalized linker. Amide bond formation is one of the most robust and widely used reactions in bioconjugation due to the exceptional stability of the resulting linkage under physiological conditions.[5][7]

  • Aryl Bromide (-Br): The bromo-substituent on the pyridinone ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[8][9][10] This would allow for the formation of a carbon-carbon bond with a suitably functionalized PEG linker (e.g., a PEG-boronic ester or PEG-alkyne).

Rationale for Strategy Selection: Amide Bond Formation

For creating a stable small molecule-PEG conjugate, amide bond formation is the recommended primary strategy . The causality behind this choice is rooted in several key advantages:

  • Reaction Robustness and Efficiency: Amide coupling reactions, particularly those mediated by carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an N-hydroxysuccinimide (NHS) activator, are high-yielding, proceed under mild conditions, and are tolerant of a wide range of functional groups.[7][11]

  • Linkage Stability: The resulting amide bond is exceptionally stable to hydrolysis and enzymatic cleavage, ensuring the integrity of the conjugate in biological systems.[5]

  • Commercial Availability of Reagents: A vast library of amine-terminated PEG linkers with varying lengths, architectures (linear, branched), and additional functionalities are commercially available, providing extensive flexibility in conjugate design.[12][13]

While C-C cross-coupling is a powerful tool, it often requires more stringent reaction conditions (e.g., inert atmosphere, specialized catalysts) and can be more challenging to optimize.[8][14] By prioritizing amide coupling, this protocol focuses on a more accessible, reliable, and broadly applicable method for achieving the desired conjugate. The bromo-substituent remains available for potential future, orthogonal modifications if required.

Selecting the Appropriate Amine-PEG Linker

The choice of the PEG linker is critical as its properties directly influence the final conjugate's characteristics.[12]

  • Length (Molecular Weight): Longer PEG chains generally lead to a greater increase in hydrodynamic size, resulting in longer circulation half-lives.[4] However, excessively long chains may sterically hinder the small molecule's interaction with its biological target.[6] Common molecular weights for small molecule PEGylation range from 2 kDa to 20 kDa.[15]

  • Architecture:

    • Linear PEGs: The most common and straightforward choice.

    • Branched or Multi-Arm PEGs: Offer a more pronounced shielding effect and can increase drug loading if multiple small molecules are to be attached.[6]

  • Purity: Use high-purity, monodisperse PEG linkers to ensure batch-to-batch consistency and a homogenous final product, which simplifies characterization and regulatory approval.[12]

For this protocol, we will describe the use of a standard, linear methoxy-PEG-amine (mPEG-NH2).

Part 2: Experimental Protocol: Amide Coupling via EDC/NHS Activation

This protocol details a robust, one-pot, two-step method for conjugating the carboxylic acid of the target molecule with an amine-terminated PEG linker.

Principle of the Reaction

The reaction proceeds in two main steps within the same pot:

  • Activation: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[5][7] This activation step is most efficient in a slightly acidic buffer (pH 4.5-6.0) to protonate the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[16]

  • Coupling: The amine-terminated PEG linker is added. The primary amine of the PEG attacks the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This step is most efficient at a neutral to slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[17]

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis prep_sm Dissolve Pyridinone-COOH in Anhydrous DMF prep_reagents Prepare Fresh EDC/NHS Stock Solutions prep_peg Dissolve mPEG-NH2 in Reaction Buffer activation Step 1: Activate Carboxylic Acid Add EDC/NHS to Pyridinone solution (Stir 15-30 min at RT) prep_peg->activation coupling Step 2: Couple with PEG-Amine Add activated ester to mPEG-NH2 (Stir 2-4 hours at RT) activation->coupling pH shift to 7.2-8.0 quench Step 3: Quench Reaction Add Hydroxylamine (Stir 30 min at RT) coupling->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analysis Characterize Final Product (LC-MS, RP-HPLC, NMR) purify->analysis

Caption: Workflow for the EDC/NHS-mediated coupling of the pyridinone to an amine-PEG linker.

Materials and Reagents
ReagentSupplierPurpose
This compound[3]VariousSmall molecule starting material
mPEG-Amine (e.g., 5 kDa)Reputable VendorPEG linker
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Sigma-AldrichCarboxylic acid activator
N-Hydroxysuccinimide (NHS)Sigma-AldrichStabilizes activated intermediate
Anhydrous Dimethylformamide (DMF)Acros OrganicsOrganic solvent for small molecule
MES Buffer (0.1 M, pH 6.0)Boston BioProductsActivation buffer
Phosphate Buffered Saline (PBS), pH 7.4Thermo FisherCoupling buffer
Hydroxylamine Solution (1 M, pH 8.5)Thermo FisherQuenching reagent
Size-Exclusion Chromatography (SEC) Column (e.g., Sephadex G-25)CytivaPurification
Acetonitrile (ACN), HPLC GradeFisher ScientificHPLC mobile phase
Formic Acid (FA)Fisher ScientificHPLC mobile phase additive
Deionized Water (18.2 MΩ·cm)Milli-Q SystemAqueous solutions and buffers

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Step-by-Step Protocol

Step 1: Preparation of Reactants

  • Small Molecule Solution: Weigh 23.2 mg (0.1 mmol, 1.0 eq) of this compound and dissolve it in 1 mL of anhydrous DMF in a dry glass vial.

  • PEG Solution: Weigh 250 mg (0.05 mmol, 0.5 eq) of mPEG-NH2 (5 kDa) and dissolve it in 4 mL of PBS (pH 7.4). Note: The stoichiometry is set with the PEG as the limiting reagent to facilitate purification and drive the reaction to completion with respect to the more valuable component.

  • Activator Solution (Prepare Fresh): Immediately before use, weigh 38.3 mg (0.2 mmol, 2.0 eq) of EDC and 23.0 mg (0.2 mmol, 2.0 eq) of NHS. Dissolve them together in 1 mL of 0.1 M MES buffer (pH 6.0). Causality: EDC and NHS are moisture-sensitive. Preparing the solution fresh is critical for maximum activity.[1]

Step 2: Activation of the Carboxylic Acid

  • To the small molecule solution (from step 1), add the entire volume of the freshly prepared EDC/NHS solution (from step 3).

  • Stir the mixture at room temperature for 30 minutes. The solution should remain clear. This allows for the formation of the semi-stable NHS ester.

Step 3: Coupling Reaction

  • Add the activated small molecule solution dropwise to the stirring PEG solution (from step 2).

  • Adjust the pH of the reaction mixture to 7.5-8.0 using 0.1 M sodium bicarbonate if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Progress can be monitored by LC-MS or HPLC by observing the consumption of the starting materials.

Step 4: Quenching

  • Add 100 µL of 1 M hydroxylamine solution to the reaction mixture to quench any unreacted NHS esters.[5]

  • Stir for an additional 30 minutes at room temperature.

Step 5: Purification

  • The primary method for purification is Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume.[1]

  • Equilibrate an SEC column (e.g., Sephadex G-25) with deionized water or PBS.

  • Carefully load the entire quenched reaction mixture onto the column.

  • Elute with the same buffer and collect fractions. The PEGylated conjugate, being much larger, will elute first, followed by unreacted small molecules, EDC/NHS byproducts, and quenching agent.

  • Monitor the fractions using a UV-Vis spectrophotometer (the pyridinone has a UV chromophore) or by analyzing fractions via HPLC.

  • Pool the fractions containing the pure conjugate and lyophilize or store as a solution at -20°C.

Part 3: Characterization and Validation

Verifying the successful synthesis and purity of the conjugate is a critical, self-validating step.

Analytical Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess purity. The PEGylated conjugate will have a significantly different retention time than the starting small molecule. A single, sharp peak indicates a high degree of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive technique for confirming successful conjugation. The mass spectrum will show a distribution of peaks corresponding to the PEG polymer's dispersity, centered around the expected molecular weight of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Can confirm the formation of the amide bond. Key indicators include the disappearance of the carboxylic acid proton and shifts in the signals of protons adjacent to the new amide bond. The characteristic broad peaks of the PEG backbone (-CH₂CH₂O-) will dominate the spectrum.

Expected Analytical Data
AnalysisStarting Small Molecule (Calculated)mPEG-Amine (5 kDa, Representative)Expected Conjugate (Calculated)
Formula C₇H₆BrNO₃CH₃(OCH₂CH₂)ₙNH₂C₇H₅BrNO₂-NH-(CH₂CH₂)ₙOCH₃
MW (Da) 232.03[3]~5000~5214.03
LC-MS (m/z) 231.95 [M-H]⁻Broad distribution ~5000Broad distribution centered around 5214 (reflecting PEG dispersity)
RP-HPLC Sharp peak, distinct retention timeBroad peakSingle, broader peak with a retention time different from starting materials

References

Application Notes and Protocols for the Incorporation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid into Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to achieve the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for selective protein elimination.[3][4][5] The design and synthesis of effective PROTACs are contingent on the strategic selection and integration of three key components: a POI-binding ligand (warhead), an E3 ligase-binding ligand, and a chemical linker connecting them.[6][7] The linker itself is a critical determinant of PROTAC efficacy, influencing ternary complex stability, cell permeability, and solubility.[8][9]

This application note provides a detailed, step-by-step guide for researchers on how to incorporate the versatile chemical scaffold, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , into novel degrader constructs. This building block offers two distinct and orthogonal chemical handles: a carboxylic acid for robust amide bond formation and a bromine atom for versatile carbon-carbon or carbon-nitrogen bond formation via cross-coupling reactions. This dual reactivity allows for its strategic placement within the PROTAC structure, serving as a rigidifying element within a linker or as a core component of a novel E3 ligase or POI ligand. We present detailed protocols for its conjugation, purification, and characterization, providing a technical framework for medicinal chemists and drug discovery professionals to accelerate their degrader development programs.

The PROTAC Mechanism of Action: A Primer

PROTACs operate catalytically to induce the degradation of a target protein.[3][4] The process is initiated when the PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3).[1][10] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to surface lysine residues on the POI.[11] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides.[4] The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[10]

PROTAC_MoA cluster_binding 1. Recruitment cluster_ub 2. Ubiquitination cluster_deg 3. Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Tagging Ub Ubiquitin (from E1/E2) Ub->Ternary Proximity-induced transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC degrader.

Reagent Analysis: this compound

This reagent is a bifunctional heterocyclic compound that provides significant synthetic versatility.

  • Structure:

    • CAS Number: 846048-15-5[12]

    • Molecular Formula: C₇H₆BrNO₃[12]

    • Molecular Weight: 232.03 g/mol [12]

  • Key Reactive Sites:

    • Carboxylic Acid (-COOH): Located at the 3-position, this group is the primary site for forming stable amide bonds. It can be readily coupled with primary or secondary amines present on linkers or the partner ligand (either the POI warhead or the E3 ligand).[13]

    • Bromo (-Br) group: Located at the 5-position, this aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the covalent attachment of the other half of the PROTAC molecule.

The pyridinone core provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.[14]

General Synthetic Workflow

The incorporation of this building block can be approached sequentially, leveraging its orthogonal reactive handles. The typical strategy involves first forming the amide bond, which is generally a more robust and high-yielding reaction, followed by the more sensitive cross-coupling reaction.

Synthetic_Workflow Start 5-bromo-1-methyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Coupling Protocol 1: Amide Coupling (e.g., HATU, DIPEA) Start->Coupling AmineLigand Amine-containing Ligand (E3 or POI Ligand/Linker) AmineLigand->Coupling Intermediate Intermediate 1 (Amide Conjugate) Coupling->Intermediate CrossCoupling Protocol 2: Suzuki Cross-Coupling (e.g., Pd Catalyst, Base) Intermediate->CrossCoupling BoronicAcid Boronic Acid/Ester Ligand (POI or E3 Ligand/Linker) BoronicAcid->CrossCoupling FinalPROTAC Final PROTAC Molecule CrossCoupling->FinalPROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purify

Caption: Synthetic workflow for incorporating the bifunctional building block.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a common functional group on E3 ligase ligands (e.g., derivatives of pomalidomide) or linkers.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling reagent due to its high efficiency and low rate of racemization.

Materials:

  • This compound

  • Amine-containing ligand/linker (e.g., 4-aminobenzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • LC-MS for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine-containing ligand (1.0 eq).

  • Dissolve the amine in anhydrous DMF (to a final concentration of approx. 0.1 M).

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality: HATU activates the carboxylic acid to form a highly reactive OAt-active ester. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by LC-MS. Check for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the desired amide product.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The aqueous washes remove residual DMF, DIPEA salts, and other water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product (Intermediate 1) can be purified by flash column chromatography on silica gel or carried forward to the next step if sufficiently pure.

Protocol 2: Suzuki Cross-Coupling with a Boronic Acid/Ester Ligand

This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond between the bromo-pyridinone core and a partner ligand functionalized with a boronic acid or boronic ester.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Boronic acid or pinacol boronate ester ligand/linker

  • Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane and Water (degassed)

  • LC-MS for reaction monitoring

Procedure:

  • To a clean, dry Schlenk flask, add Intermediate 1 (1.0 eq), the boronic acid/ester partner (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

    • Causality: This step is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be a suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Self-Validation: Monitor the reaction progress by LC-MS, observing the disappearance of the Intermediate 1 peak and the emergence of the final PROTAC product peak.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

The final crude PROTAC must be purified and its identity confirmed.

  • Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying PROTACs. A gradient of water and acetonitrile (both often containing 0.1% TFA or formic acid) is typically used with a C18 column. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.

  • Characterization:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the purity and exact mass of the synthesized PROTAC.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the final compound, ensuring all protons and carbons are accounted for and in the correct chemical environment.

Data Summary and Troubleshooting

ParameterProtocol 1: Amide CouplingProtocol 2: Suzuki Coupling
Solvent Anhydrous DMFDegassed Dioxane/Water
Key Reagents HATU, DIPEAPd(dppf)Cl₂, K₂CO₃/Cs₂CO₃
Temperature Room Temperature80-100 °C
Typical Time 2-4 hours4-16 hours
Monitoring LC-MSLC-MS
Workup Aqueous ExtractionFiltration & Extraction
Typical Yield 70-95%40-80%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No reaction in Protocol 1 Inactive coupling reagent; wet solvent/reagents; unreactive amine.Use fresh HATU; ensure all reagents and solvents are anhydrous; check the quality of the amine starting material.
Low yield in Protocol 1 Insufficient coupling reagent or base; steric hindrance.Increase equivalents of HATU/DIPEA; increase reaction time or gently warm to 40 °C.
No reaction in Protocol 2 Deactivated catalyst; poor quality boronic acid.Ensure the reaction setup is oxygen-free; use fresh catalyst; check the quality of the boronic acid (they can degrade over time).
Low yield in Protocol 2 Suboptimal base or solvent ratio; competing protodeborylation.Try a stronger base like Cs₂CO₃; optimize the dioxane/water ratio; ensure the boronic acid is not degrading under reaction conditions.
Difficult Purification Close-running impurities.Optimize the HPLC gradient (make it shallower); try a different column stationary phase (e.g., phenyl-hexyl).

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other targeted degraders. Its orthogonal reactive handles—the carboxylic acid and the aryl bromide—allow for controlled, stepwise construction of complex bifunctional molecules. The protocols outlined in this guide provide a reliable and validated framework for incorporating this scaffold, enabling researchers to efficiently explore new chemical space in the rational design of next-generation protein degraders.

References

Application Note: A Multi-Modal Analytical Strategy for Monitoring Reactions of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone, a class of heterocyclic scaffolds of significant interest in medicinal chemistry. Pyridinone derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The successful synthesis of drug candidates and intermediates relies on precise reaction control, which is only achievable through robust and reliable in-process monitoring.

This application note provides a comprehensive guide to the analytical methods for monitoring synthetic reactions involving this compound (Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol ).[2][3] We will explore a multi-modal approach, leveraging the strengths of chromatography and spectroscopy to provide a complete picture of reaction kinetics, product formation, and impurity profiling. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific reaction conditions.

Part 1: Chromatographic Methods for Quantitative Reaction Tracking

Chromatographic techniques are the cornerstone of reaction monitoring, offering quantitative insights into the consumption of reactants and the formation of products and byproducts over time.

1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for its ability to separate complex mixtures and quantify individual components with high precision. The target analyte is a polar, zwitterionic compound, which dictates a specific approach to method development for optimal resolution and peak shape.

Expertise & Causality: While a standard C18 reversed-phase column can be used, achieving good peak shape for this polar, ionizable molecule might require ion-pairing reagents, which are often incompatible with mass spectrometry.[4] A superior strategy is to use a mixed-mode column that combines reversed-phase with ion-exchange characteristics. This allows for enhanced retention and separation of polar and ionizable compounds like pyridinecarboxylic acids without harsh mobile phase additives.[5][6]

Experimental Protocol: HPLC Reaction Monitoring

  • Reaction Sampling:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture. This prevents further chemical changes.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • Column: Amaze SC or Primesep 100 Mixed-Mode Column (4.6 x 150 mm, 5 µm).[5][7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Photodiode Array (PDA) detector monitoring at 260 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Data Analysis: Monitor the reaction progress by plotting the peak area of the starting material and the product against time. The disappearance of the reactant peak and the corresponding increase in the product peak signal reaction completion.

1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the identity of reaction components. It couples the separation power of HPLC with the definitive mass identification of a mass spectrometer, providing confidence that the desired product is being formed and enabling the structural investigation of unknown byproducts.

Expertise & Causality: The most critical diagnostic feature for this analyte in mass spectrometry is the unique isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing compound will exhibit a pair of molecular ion peaks ([M] and [M+2]) of nearly equal intensity, separated by two mass units. This provides unambiguous confirmation of the presence of bromine in the target molecule.

Protocol: LC-MS Product Confirmation

  • LC System: Utilize the HPLC method described in Section 1.1. The use of a formic acid modifier makes the mobile phase directly compatible with mass spectrometry.[8]

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: 100 - 500 m/z.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 231.9 and 233.9.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 229.9 and 231.9.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 325 °C.

  • Data Interpretation: Extract the ion chromatograms for the expected m/z values of the starting material and the product. The mass spectrum of the product peak should clearly display the characteristic 1:1 isotopic pattern for a singly brominated compound.

Summary of Chromatographic Data

AnalyteExpected Retention Time (min)UV λmax (nm)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound (Product)~ 4-6~ 260231.9 / 233.9229.9 / 231.9
Starting Material(s)VariesVariesVariesVaries
Part 2: Spectroscopic Methods for Structural Verification

While chromatography tracks the reaction progress, spectroscopy provides detailed structural information, confirming that the product has the correct chemical architecture.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. While not typically used for high-throughput time-course analysis, it is essential for verifying the structure of the final product and key intermediates.

Protocol: NMR Structural Analysis

  • Sample Preparation:

    • Take a larger aliquot from the completed reaction mixture.

    • Perform a work-up procedure (e.g., liquid-liquid extraction, solvent evaporation) to isolate the crude product.

    • Dissolve 5-10 mg of the isolated material in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Features: Based on the structure and data from similar pyridinone compounds[9], the following key resonances are expected:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~12-13broad s-COOH
¹H~8.0-8.5dPyridinone Ring H
¹H~7.5-8.0dPyridinone Ring H
¹H~3.5s-NCH₃
¹³C~165s-C OOH
¹³C~160sPyridinone C =O
¹³C~145, 140, 120, 110, 105sPyridinone Ring Carbons
¹³C~35-40s-NC H₃

Note: Exact chemical shifts are dependent on solvent and reaction purity.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for monitoring the appearance and disappearance of key functional groups. Using an Attenuated Total Reflectance (ATR) probe, it can even be used for in-situ, real-time analysis.

Expertise & Causality: The most informative regions of the IR spectrum for this molecule are the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies. The formation of the product will be clearly indicated by the appearance of the characteristic broad O-H stretch of the carboxylic acid and the two distinct C=O stretches from the carboxylic acid and the pyridinone ring.

Protocol: FTIR Functional Group Analysis

  • Sample Analysis: Place a small drop of the liquid reaction mixture or a small amount of the solid, isolated product directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Key Vibrational Bands to Monitor:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~1710C=O stretchCarboxylic Acid (-COOH)
~1650C=O stretchPyridinone Ring
~1600, ~1550C=C / C=N ring stretchPyridinone Ring

References for typical pyridine and pyrimidine derivative frequencies can provide further guidance.[10][11][12]

Part 3: Integrated Workflow and Data Visualization

A robust analytical strategy integrates these techniques into a logical workflow, where each method validates the others.

Workflow for Comprehensive Reaction Analysis

G cluster_0 Reaction In-Progress cluster_1 Reaction Completion & Verification Start Reaction Start (t=0) Sampling Time-Point Sampling (t = x min) Start->Sampling Quench Quench & Dilute Sampling->Quench HPLC HPLC Analysis (Quantitative) Quench->HPLC HPLC->Sampling Continue until reaction complete Workup Reaction Work-up & Product Isolation HPLC->Workup Reaction Complete LCMS LC-MS Analysis (Identity & Purity) Workup->LCMS NMR NMR Analysis (Structure Elucidation) Workup->NMR FTIR FTIR Analysis (Functional Groups) Workup->FTIR Final Verified Product LCMS->Final NMR->Final FTIR->Final

Caption: Integrated workflow for reaction monitoring and product verification.

Logical Relationship of Analytical Data

G A HPLC Data Product Peak at correct tR Reactant Peak decreases Result High Confidence Product Identity & Purity A:f0->Result Quantitative Evidence B LC-MS Data Correct Mass (m/z) Correct Br Isotope Pattern B:f0->Result Confirms Mass B:f1->Result Confirms Composition C NMR Data Expected ¹H & ¹³C Shifts Correct Signal Multiplicity C:f0->Result Confirms Structure D FTIR Data Carboxylic Acid O-H Two distinct C=O peaks D:f1->Result Confirms Functional Groups

Caption: Convergence of data from multiple analytical techniques.

Conclusion

Monitoring the synthesis of this compound requires a multi-faceted analytical approach. HPLC provides the quantitative data necessary to track reaction kinetics, while LC-MS offers definitive mass confirmation, highlighted by the characteristic bromine isotope pattern. Finally, NMR and FTIR spectroscopy provide orthogonal structural verification, ensuring the final product possesses the correct chemical architecture and functional groups. By integrating these methods, researchers can optimize reaction conditions, maximize yield and purity, and confidently proceed with their drug discovery and development pipelines.

References

Application Note & Protocols: Strategic Functionalization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a flexible linker that connects the two.[3][4] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the critical event that leads to the ubiquitination and subsequent degradation of the target protein.[5][6]

While the field has rapidly advanced, much of the focus has been on a limited set of E3 ligase ligands, primarily derivatives of thalidomide for Cereblon (CRBN) and HIF-1α mimetics for von Hippel-Lindau (VHL).[7][8] The development of novel, synthetically versatile scaffolds that can serve as central building blocks for PROTACs is a key objective for expanding the chemical space and therapeutic potential of this technology.

This application note details the strategic functionalization of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (herein referred to as the "core scaffold"), a versatile building block for PROTAC synthesis.[9][10] This scaffold possesses two distinct and orthogonally reactive handles: a carboxylic acid at the C3 position and a bromine atom at the C5 position. This dual functionality allows for the systematic and controlled installation of linkers, POI ligands, and E3 ligase ligands, making it an ideal starting point for the construction of diverse PROTAC libraries. We will provide detailed protocols for derivatization at both positions and outline a comprehensive strategy for PROTAC assembly.

Part 1: Strategic Overview of Scaffold Functionalization

The core value of the this compound scaffold lies in its two chemically distinct reactive sites. The carboxylic acid is primed for amidation, a robust and widely used reaction in medicinal chemistry. The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[11][12] This orthogonality allows for a modular and convergent synthesis strategy, which is paramount for efficient PROTAC development.

G cluster_0 Core Scaffold cluster_2 PROTAC Components Scaffold 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid Amide Pathway A: Amide Coupling (C3-Carboxylic Acid) Scaffold->Amide Route 1 CrossCoupling Pathway B: Palladium Cross-Coupling (C5-Bromo) Scaffold->CrossCoupling Route 2 Linker Linker Amide->Linker POI_Ligand POI Ligand ('Warhead') CrossCoupling->POI_Ligand E3_Ligand E3 Ligase Ligand (e.g., CRBN, VHL) Linker->E3_Ligand

Figure 1. Dual functionalization strategy for the core scaffold.

Part 2: Protocol for Amide Bond Formation at the C3-Position

The carboxylic acid moiety is the most direct site for attaching a linker, which will subsequently be connected to an E3 ligase ligand. Amide coupling is one of the most reliable reactions in medicinal chemistry.[13] The choice of coupling reagent is critical and depends on factors such as substrate sensitivity and the prevention of side reactions like racemization, particularly when coupling with chiral amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and generally provide clean reactions with minimal epimerization.[14]

Protocol 2.1: HATU-Mediated Amide Coupling with a Linker

This protocol describes the coupling of the core scaffold with a representative Boc-protected amino-PEG linker (e.g., Boc-NH-PEG2-amine).

Materials:

  • This compound (1.0 eq)[9]

  • Boc-NH-PEG2-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 232 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add Boc-NH-PEG2-amine (1.1 mmol) to the solution.

  • Add HATU (1.2 mmol, 456 mg) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIEA (3.0 mmol, 522 µL) dropwise to the stirring solution. Rationale: DIEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.[14]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). Rationale: The aqueous washes remove residual DMF, DIEA salts, and unreacted HATU byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to yield the desired amide-linked product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]

Part 3: Protocols for C-C Bond Formation at the C5-Position

The bromine atom at the C5 position serves as a versatile handle for introducing the POI ligand (or "warhead") via palladium-catalyzed cross-coupling reactions. This allows for significant structural diversification.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[16][17] This is an excellent strategy for attaching aryl or heteroaryl-based POI ligands.

Materials:

  • Amide-linked intermediate from Protocol 2.1 (1.0 eq)

  • Aryl or heteroaryl boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a reaction vessel suitable for heating, combine the bromo-pyridone starting material (1.0 eq), the boronic acid/ester (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent mixture (e.g., Dioxane/H₂O, 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Seal the vessel and heat the reaction to 80-100 °C for 6-18 hours, with stirring. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc (50 mL) and water (25 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the Suzuki-coupled product.

G Start Bromo-pyridone Intermediate Heat Heat (80-100 °C) Start->Heat Boronic Aryl Boronic Acid (POI Ligand Precursor) Boronic->Heat Catalyst Pd(0) Catalyst + Base Catalyst->Heat Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Heat Workup Aqueous Workup & Purification Heat->Workup Product Suzuki-Coupled Product Workup->Product

Figure 2. General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.2: Sonogashira Cross-Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][18] This is particularly useful for installing an alkyne handle for subsequent "click chemistry" or for attaching POI ligands that contain a terminal alkyne.[]

Materials:

  • Amide-linked intermediate from Protocol 2.1 (1.0 eq)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane or a POI-ligand-alkyne) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)

Procedure:

  • Dissolve the bromo-pyridone starting material (1.0 eq) in a mixture of THF and the amine base (e.g., TEA, 1:1 ratio).

  • Degas the solution with argon or nitrogen for 15 minutes.

  • Add CuI (0.06 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq) to the reaction mixture.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-24 hours. Rationale: The Sonogashira reaction can often be performed under mild, room temperature conditions.[18] The copper co-catalyst is crucial for the catalytic cycle, facilitating the formation of a copper acetylide intermediate.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc or DCM, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Part 4: Final PROTAC Assembly and Characterization

The final steps in PROTAC synthesis involve deprotection (if necessary) and conjugation to the final piece of the chimera. For example, if a Boc-protected linker was used, it must be deprotected (typically with trifluoroacetic acid, TFA) to reveal a free amine. This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using standard amide coupling conditions as described in Protocol 2.1.

Data Summary and Characterization

All intermediates and the final PROTAC molecule must be rigorously characterized to confirm identity, purity, and stability.

Parameter Technique Purpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and connectivity of atoms.
Molecular Weight LC-MS, HRMSConfirms the elemental composition and exact mass of the molecule.[20]
Purity HPLCQuantifies the purity of the final compound, typically aiming for >95%.
Stability HPLC, LC-MSAssesses the stability of the compound in relevant buffers (e.g., PBS) over time.

Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the development of novel PROTACs. Its two orthogonal reactive handles—the carboxylic acid and the aryl bromide—enable a modular and efficient synthetic strategy. By employing robust amide coupling and palladium-catalyzed cross-coupling reactions, researchers can systematically build diverse libraries of PROTACs, facilitating the exploration of different linkers, exit vectors, and POI ligands. The protocols outlined in this application note provide a solid foundation for leveraging this scaffold to accelerate the discovery of new and effective targeted protein degraders.

References

The Strategic Application of 5-Bromo-1-methyl-2-oxopyridine-3-carboxylic Acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the rapidly evolving landscape of medicinal chemistry, the paradigm of therapeutic intervention is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The strategic design of these molecules is paramount to their success, and the selection of appropriate chemical building blocks is a critical determinant of their efficacy and pharmacological properties. This document provides a detailed examination of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid , a versatile building block increasingly recognized for its utility in the construction of novel protein degraders.

Core Structural Features and Medicinal Chemistry Rationale

5-Bromo-1-methyl-2-oxopyridine-3-carboxylic acid is a pyridinone derivative characterized by several key structural motifs that render it highly valuable for medicinal chemists.

  • Pyridinone Scaffold: The 2-oxopyridine core is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.

  • Carboxylic Acid Handle: The carboxylic acid at the 3-position serves as a crucial synthetic handle for conjugation. It provides a reactive site for amide bond formation, a common and robust method for attaching this scaffold to a linker element in a PROTAC.

  • Bromo Substituent: The bromine atom at the 5-position offers a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse chemical functionalities to fine-tune the molecule's properties, such as binding affinity, selectivity, and pharmacokinetics.

  • N-Methyl Group: The methylation of the pyridinone nitrogen can enhance metabolic stability and influence the molecule's conformational preferences, which can be critical for optimal binding to target proteins.

Primary Application: A Versatile Building Block for Protein Degraders

Commercial suppliers have identified 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid as a key component in the "Protein Degrader Building Blocks" family. This classification underscores its primary application in the synthesis of PROTACs and other targeted protein degradation technologies.

Role in PROTAC Architecture

A PROTAC molecule is comprised of three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid can be envisioned as a versatile component of the "warhead" or as a core scaffold from which a warhead can be elaborated.

Caption: General architecture of a PROTAC molecule.

The carboxylic acid functionality of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is typically activated and then reacted with an amine-functionalized linker, which is subsequently or concurrently attached to an E3 ligase ligand.

Protocols for Synthesis and Application

Proposed Synthesis of 5-Bromo-1-methyl-2-oxopyridine-3-carboxylic Acid

Protocol 1: Synthesis of Methyl 2-amino-5-bromonicotinate [1][2][3][4][5]

  • Starting Material: 2-aminonicotinic acid methyl ester.

  • Bromination: Dissolve 2-aminonicotinic acid methyl ester (1.0 eq) and sodium bicarbonate (2.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Slowly add a solution of bromine (1.0 eq) in DCM dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-amino-5-bromonicotinate.

Protocol 2: Proposed Synthesis of 5-Bromo-1-methyl-2-oxopyridine-3-carboxylic Acid

This proposed multi-step synthesis leverages the synthesized methyl 2-amino-5-bromonicotinate.

  • Diazotization and Hydrolysis to 2-hydroxypyridine:

    • Dissolve methyl 2-amino-5-bromonicotinate (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product, methyl 5-bromo-2-hydroxynicotinate, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to obtain the crude product.

  • N-Methylation:

    • Dissolve the methyl 5-bromo-2-hydroxynicotinate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

    • Add a base such as potassium carbonate (1.5-2.0 eq).

    • Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.1-1.2 eq).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product, methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with an organic solvent.

    • Purify the product by column chromatography.

  • Saponification:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid.

Application Protocol: Synthesis of a Hypothetical PROTAC

This protocol outlines the general steps for incorporating 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid into a PROTAC targeting a hypothetical protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Warhead-Linker Conjugation cluster_1 Step 2: PROTAC Assembly A 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid C Amide Bond Formation (e.g., HATU, EDC) A->C B Amine-functionalized Linker B->C D Warhead-Linker Conjugate C->D E Warhead-Linker Conjugate G Final Coupling Reaction E->G F VHL Ligand (with reactive handle) F->G H Purified PROTAC G->H

Caption: General workflow for PROTAC synthesis.

Step 1: Amide Coupling to an Amine-Functionalized Linker

  • Dissolve 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid (1.0 eq), an amine-functionalized linker (e.g., with a terminal Boc-protected amine and another reactive group for attachment to the E3 ligase ligand, 1.0 eq), and a coupling agent such as HATU (1.1 eq) in a suitable aprotic solvent like DMF.

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

  • If necessary, deprotect the terminal functional group on the linker (e.g., Boc deprotection with trifluoroacetic acid).

Step 2: Conjugation to an E3 Ligase Ligand

  • The choice of E3 ligase ligand is critical. Common choices include ligands for von Hippel-Lindau (VHL) or Cereblon (CRBN).[6][7][8][9]

  • The purified warhead-linker conjugate is then reacted with the E3 ligase ligand. The nature of this reaction depends on the functional groups present on the linker and the E3 ligase ligand. For example, if the linker now has a free amine and the VHL ligand has an available carboxylic acid, another amide coupling reaction would be performed.

  • After the final coupling step, the crude PROTAC is purified to a high degree using techniques such as reverse-phase HPLC.

Step 3: Characterization

The final PROTAC molecule should be thoroughly characterized by:

  • ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Purity analysis by HPLC.

Future Perspectives and Advanced Applications

The bromo-substituent on the 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid scaffold provides an exciting opportunity for further optimization of PROTACs. Through palladium-catalyzed cross-coupling reactions, medicinal chemists can introduce a wide array of chemical groups at this position to:

  • Enhance Binding Affinity: Introduce moieties that form additional favorable interactions with the target protein.

  • Improve Selectivity: Modulate the shape and electronic properties of the warhead to favor binding to the desired protein over off-targets.

  • Optimize Physicochemical Properties: Introduce groups that improve solubility, cell permeability, and metabolic stability.

Conclusion

5-Bromo-1-methyl-2-oxopyridine-3-carboxylic acid is a highly valuable and versatile building block in the field of medicinal chemistry, with a clear and strategic application in the synthesis of targeted protein degraders. Its well-defined reactive handles and the potential for further diversification make it an attractive scaffold for the development of novel PROTACs. The protocols and rationale outlined in this document provide a foundational guide for researchers and scientists in drug development to effectively utilize this compound in their efforts to create next-generation therapeutics.

References

Application Notes and Protocols for 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates several key features: a 2-pyridone core, a common motif in pharmacologically active compounds; a bromine atom at the 5-position, which serves as a versatile handle for cross-coupling reactions; and a carboxylic acid group at the 3-position, which can be further modified or undergo decarboxylation.[1][2] The 2-pyridone scaffold is a "privileged structure" in drug discovery, known to interact with various biological targets.[3] Derivatives of 2-pyridones have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3]

This document provides a comprehensive guide to the laboratory use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling and decarboxylation reactions. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to modify and optimize these methods for their specific needs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[]
Molecular Weight 232.03 g/mol []
Appearance Solid (predicted)-
CAS Number 846048-15-5[]

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

Synthesis_Workflow start 2-Hydroxynicotinic Acid bromination Bromination start->bromination Br₂, H₂O intermediate1 5-Bromo-2-hydroxynicotinic Acid bromination->intermediate1 methylation N-Methylation intermediate1->methylation CH₃I, K₂CO₃ product This compound methylation->product

Caption: Proposed synthetic workflow for the target compound.

Step 1: Bromination of 2-Hydroxynicotinic Acid

This step introduces the key bromine handle at the 5-position of the pyridine ring. The electron-donating nature of the hydroxyl group directs the electrophilic bromination to the positions ortho and para to it.

  • Materials:

    • 2-Hydroxynicotinic acid

    • Bromine (Br₂)

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Protocol:

    • Suspend 2-hydroxynicotinic acid in water in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension in an ice bath.

    • Slowly add bromine to the cooled suspension with vigorous stirring.[5]

    • Allow the reaction to stir at room temperature for 24 hours.

    • Collect the resulting solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxynicotinic acid.[5]

Step 2: N-Methylation of 5-Bromo-2-hydroxynicotinic Acid

The final step involves the methylation of the nitrogen atom of the pyridone ring. In this reaction, the pyridone acts as a nucleophile, attacking the electrophilic methyl iodide.

  • Materials:

    • 5-Bromo-2-hydroxynicotinic acid

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Protocol:

    • Dissolve 5-bromo-2-hydroxynicotinic acid in anhydrous DMF in a round-bottom flask.

    • Add potassium carbonate to the solution. This base is crucial for deprotonating the pyridone nitrogen, increasing its nucleophilicity.

    • Add methyl iodide to the mixture.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-pyridone Derivatives

The bromine atom at the 5-position of the title compound is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7] This reaction allows for the formation of a carbon-carbon bond between the pyridone core and a variety of aryl or heteroaryl groups, providing access to a diverse library of compounds for applications in drug discovery and materials science.[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_intermediate R¹-Pd(II)Ln-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Base pd_diaryl R¹-Pd(II)Ln-R² transmetalation->pd_diaryl boronate R²-B(OR)₂ boronate->transmetalation reductive_elim Reductive Elimination pd_diaryl->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

    • Schlenk flask or microwave vial

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

    • Add the degassed solvent via syringe.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture with stirring. Typical temperatures range from 80-120 °C. The reaction can also be performed efficiently using microwave irradiation, which can significantly reduce reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Expected Outcomes and Significance:

This protocol allows for the synthesis of a diverse library of compounds. The properties of the final product can be tuned by varying the arylboronic acid. For example, introducing electron-donating or withdrawing groups on the aryl ring can modulate the electronic properties and biological activity of the resulting molecule. These derivatives are of particular interest as potential kinase inhibitors and antimicrobial agents.[1][3]

Application Note 2: Decarboxylation to Access 5-Substituted-1-methyl-2-pyridones

The carboxylic acid group at the 3-position can be removed through a decarboxylation reaction. This is a valuable transformation for synthesizing 5-substituted-1-methyl-2-pyridones, which may have different biological activities or serve as intermediates for further functionalization. The decarboxylation of 2-pyridone-3-carboxylic acids can be achieved under thermal conditions, often facilitated by a base.[2]

Protocol for Decarboxylation:

  • Materials:

    • This compound (or a 5-aryl derivative from the Suzuki coupling)

    • Potassium carbonate (K₂CO₃)

    • High-boiling point solvent (e.g., Toluene or NMP)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a round-bottom flask, add the 2-pyridone-3-carboxylic acid derivative and potassium carbonate.

    • Add the solvent (e.g., toluene).

    • Heat the mixture to reflux with vigorous stirring. The high temperature is necessary to overcome the activation energy for the removal of the carboxyl group as CO₂.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the 5-substituted-1-methyl-2-pyridone.

Logical Flow of Decarboxylation:

Decarboxylation_Flow start 5-Substituted-1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid reaction Heat, K₂CO₃, Toluene start->reaction product 5-Substituted-1-methyl-2(1H)-pyridone reaction->product co2 CO₂ reaction->co2

Caption: The process of decarboxylation to yield the corresponding 2-pyridone.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis. The protocols outlined in this document for Suzuki-Miyaura cross-coupling and decarboxylation provide researchers with robust methods to generate a wide array of novel 2-pyridone derivatives. Given the established importance of the 2-pyridone scaffold in medicinal chemistry, the compounds synthesized from this starting material hold significant promise for the development of new therapeutic agents and functional materials. Further exploration of the biological activities of these derivatives is a promising avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 846048-15-5)[1][2]. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We will address specific experimental issues, explain the underlying chemical principles, and provide validated protocols to ensure a successful outcome.

Section 1: Synthetic Strategy Overview

The synthesis of the target compound is typically achieved via a two-step process starting from the corresponding methyl ester, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This common precursor is either commercially available or can be synthesized. The general workflow involves an electrophilic bromination of the pyridone ring, followed by a saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.

The diagram below outlines the primary synthetic pathway and highlights key stages where issues can arise.

G cluster_0 Synthetic Workflow cluster_1 Common Problem Areas SM Methyl 1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate (Starting Material) INT Methyl 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate (Brominated Intermediate) SM->INT Step 1: Electrophilic Bromination (e.g., NBS, Br2/AcOH) FP 5-bromo-1-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid (Final Product) INT->FP Step 2: Ester Hydrolysis (e.g., LiOH, NaOH) P1 Low Regioselectivity & Over-bromination P1->INT Affects Step 1 P2 Incomplete Reaction P2->INT P3 Product Decarboxylation P3->FP Affects Step 2 P4 Purification Challenges P4->FP

Caption: General synthetic workflow and associated problem areas.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Issues During Electrophilic Bromination (Step 1)

Question 1: My bromination reaction using N-Bromosuccinimide (NBS) is slow, incomplete, or fails to start. What is the underlying issue?

Answer: This is a common challenge rooted in the electronic nature of the starting material. The 1-methyl-2-pyridone ring is moderately activated towards electrophilic aromatic substitution by the nitrogen lone pair and the oxo group. However, the C3-carboxylate group is an electron-withdrawing group, which deactivates the ring. This deactivation can make the reaction sluggish.

  • Causality: For the reaction to proceed, the pyridone ring must act as a nucleophile to attack the electrophilic bromine source (Br+). The deactivating effect of the ester at the C3 position reduces the ring's nucleophilicity, thus increasing the activation energy of the reaction.

  • Troubleshooting Steps:

    • Acid Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid or acetic acid, can protonate the carbonyl of the ester, increasing its electron-withdrawing effect but also activating the brominating agent. Acetic acid is a common solvent and catalyst for this type of reaction.

    • Alternative Brominating Agent: While NBS is often preferred for its selectivity, a more potent brominating system like liquid bromine (Br₂) in acetic acid can be used. Be aware that this increases the risk of over-bromination and requires enhanced safety precautions.[3]

    • Temperature Control: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely by TLC to avoid the formation of side products.

Question 2: My reaction produced a mixture of mono- and di-brominated products, and the purification is difficult. How can I improve the selectivity for the desired 5-bromo product?

Answer: The formation of multiple products stems from either a lack of regioselectivity or over-bromination. The 2-oxo and N-methyl groups are ortho, para-directing, while the C3-carboxylate is meta-directing. The C5 position is para to the strongly activating oxo group, making it the most electronically favored site for substitution. Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Causality: Using an excess of the brominating agent or allowing the reaction to proceed for too long can lead to a second bromination, typically at the C3 position after potential displacement of the carboxylate precursor, or other activated sites.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Add the agent portion-wise over a period of time to maintain a low concentration and prevent localized excess.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the formation of the di-brominated product.

    • Milder Conditions: Perform the reaction at room temperature or 0 °C if possible. This reduces the reaction rate but significantly enhances selectivity.

Issues During Ester Hydrolysis (Step 2)

Question 3: My final product yield is significantly lower than expected after hydrolysis and workup. I suspect my product is degrading. What is happening?

Answer: The most likely cause of product loss during hydrolysis is decarboxylation.[4] The target molecule, a 2-oxo-pyridine-3-carboxylic acid, is structurally analogous to a β-keto acid. Such compounds are susceptible to losing CO₂ upon heating, particularly under acidic or harsh basic conditions.[5][6][7]

  • Causality: The mechanism involves the formation of an enolate or enol intermediate, which facilitates the elimination of carbon dioxide through a cyclic transition state, especially when heated.[4] The resulting 5-bromo-1-methyl-2-pyridone is a common impurity.

Caption: Suspected (but illustrative) decarboxylation pathway under heat.

  • Troubleshooting Steps:

    • Use Lithium Hydroxide (LiOH): LiOH is often preferred for ester hydrolysis as it can be effective at lower temperatures (room temperature to 40 °C) compared to NaOH or KOH, minimizing thermal degradation.[8]

    • Avoid High Temperatures: Do not heat the hydrolysis mixture unless absolutely necessary. If heating is required, keep it below 50 °C and for the shortest time possible.

    • Careful Acidification: During workup, acidify the reaction mixture slowly at low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Localized heat from a rapid neutralization can promote decarboxylation. Adjust the pH to ~2-3 for complete precipitation.

Question 4: How can I effectively purify the final carboxylic acid product? It seems to have poor solubility.

Answer: The final product is a crystalline solid with limited solubility in many common organic solvents, which can make purification by column chromatography challenging.

  • Recommended Purification Strategies:

    • Recrystallization: This is the most effective method. A mixture of polar solvents like ethanol/water, acetic acid/water, or DMF/water is often successful. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (water) until turbidity persists, then allow it to cool slowly.

    • Acid-Base Extraction: This technique can be used to remove neutral organic impurities. Dissolve the crude product in a dilute aqueous base (e.g., 1 M NaHCO₃). Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove non-acidic impurities. Then, re-acidify the aqueous layer carefully in an ice bath with 1 M HCl to precipitate the pure product, which can be collected by filtration.

Section 3: Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity by addressing the common issues discussed above.

Protocol 1: Electrophilic Bromination of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides better selectivity and is safer to handle than Br₂.
Stoichiometry 1.05 equivalentsMinimizes over-bromination.
Solvent Glacial Acetic AcidActs as both solvent and mild acid catalyst.
Temperature Room Temperature (~25 °C)Balances reaction rate with selectivity.
Reaction Time 4-8 hours (Monitor by TLC)Avoids prolonged reaction times that can lead to side products.

Step-by-Step Methodology:

  • To a solution of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature.

  • Stir the resulting mixture vigorously. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes) every hour.

  • Upon completion (disappearance of starting material), pour the reaction mixture into ice-water (100 mL per gram of starting material).

  • A precipitate of the brominated ester will form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a solid.[9] This intermediate is often pure enough for the next step.

Protocol 2: Mild Saponification to this compound
ParameterRecommended ConditionRationale
Base Lithium Hydroxide (LiOH)Effective at lower temperatures, minimizing decarboxylation risk.[8]
Stoichiometry 2.0 - 3.0 equivalentsEnsures complete hydrolysis.
Solvent System Tetrahydrofuran (THF) / Water (3:1)Ensures solubility of both the ester starting material and the base.
Temperature Room Temperature (~25 °C)Crucial to prevent thermal decarboxylation.
Workup Cold Acidification (1 M HCl)Prevents product degradation during precipitation.

Step-by-Step Methodology:

  • Suspend the Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add solid Lithium Hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature until the reaction is complete (typically 2-4 hours, monitor by TLC).

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify slowly by adding 1 M HCl dropwise with stirring until the pH is approximately 2.

  • A white or off-white precipitate of the final product will form. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum at a temperature not exceeding 50 °C.

References

Technical Support Center: Synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction yield and product purity.

Overview of the Synthesis

The synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid is typically achieved via electrophilic aromatic substitution, specifically, the bromination of the precursor, 1-methyl-2-oxopyridine-3-carboxylic acid. The pyridone ring is an electron-rich system, but the regioselectivity of the bromination is influenced by the directing effects of the substituents. The N-methyl and the ring-activating oxo group direct electrophiles to the C3 and C5 positions, while the carboxylic acid group at C3 is a deactivating group. The net effect favors substitution at the C5 position, which is para to the strongly activating N-methyl group.

However, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide addresses the most common issues encountered during this procedure.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

Causality Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry. The electron-withdrawing nature of the carboxylic acid group deactivates the ring slightly, potentially requiring more forcing conditions than a simple pyridone.

  • Degradation of Starting Material or Product: The pyridone ring system can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. The choice of solvent and brominating agent is critical. For instance, using elemental bromine in a non-polar solvent might require a Lewis acid catalyst, which could complicate the reaction.[1][2]

  • Side Reactions: The formation of byproducts, particularly di-brominated species, consumes the starting material and complicates purification, leading to loss of the desired product.

  • Loss During Work-up and Purification: The product is a carboxylic acid, making it soluble in aqueous base. Improper pH control during extraction can lead to significant product loss into the aqueous phase. Similarly, inefficient precipitation or recrystallization will lower the isolated yield.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Material & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions analyze_crude Analyze Crude Mixture by TLC/LCMS (Check for Starting Material & Side Products) check_conditions->analyze_crude sm_present Significant Starting Material Remains analyze_crude->sm_present side_products Multiple Side Products Observed analyze_crude->side_products optimize_workup Optimize Work-up & Purification (pH control, solvent choice) recrystallize Action: Refine Recrystallization Protocol optimize_workup->recrystallize sm_present->side_products No increase_time_temp Action: Increase Reaction Time/Temp or use a more reactive brominating agent sm_present->increase_time_temp Yes side_products->optimize_workup No adjust_stoich Action: Adjust Brominating Agent Stoichiometry (e.g., 1.05 eq) side_products->adjust_stoich Yes end Yield Improved increase_time_temp->end adjust_stoich->end recrystallize->end

Caption: Decision tree for troubleshooting low yield.

Question 2: My TLC/LCMS shows multiple spots. What are the likely side products?

Answer: The presence of multiple spots indicates the formation of one or more side products. For this specific bromination, the most common culprits are over-bromination and, less commonly, decarboxylation followed by bromination.

  • 3,5-Dibromo-1-methyl-2-oxopyridine: This is the most probable side product. Although the C3 position is substituted with a deactivating carboxylic acid, under forcing conditions (e.g., excess brominating agent, high temperature), a second bromination can occur.

  • Decarboxylated Byproducts: In some cases, particularly at high temperatures in acidic media, the starting material or product can undergo decarboxylation. Subsequent bromination of the resulting 1-methyl-2-pyridone could lead to various brominated species. A similar phenomenon has been observed in related syntheses.[3]

Preventative Measures:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Add the agent portion-wise or as a solution via an addition funnel to avoid localized high concentrations.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Running the reaction at 0°C to room temperature is often sufficient. An initial low-temperature addition of the brominating agent followed by warming to room temperature can be effective.[4]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for electron-rich systems and can help minimize over-bromination.[3][4]

Question 3: What is the optimal protocol for this bromination and the subsequent purification?

Answer: While optimization is specific to your lab's conditions, the following protocol provides a robust starting point based on established procedures for similar compounds.[3][4]

Optimized Reaction Conditions
ParameterRecommended ValueRationale
Starting Material 1-methyl-2-oxopyridine-3-carboxylic acid1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.05 eq; Milder, selective, and easier to handle than Br₂.[3][4]
Solvent Acetic Acid or DMFAcetic acid is a common solvent for brominations. DMF can also be used and may offer better solubility.
Temperature 0°C to 25°CAdd NBS at 0°C to control initial reactivity, then allow to warm to room temperature.
Reaction Time 4-12 hoursMonitor by TLC or LCMS until starting material is consumed.
Step-by-Step Experimental Protocol

Part A: Bromination Reaction

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methyl-2-oxopyridine-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: In a separate container, dissolve N-bromosuccinimide (1.05 eq) in a minimum amount of acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes. This controlled addition is critical to prevent over-bromination.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

Part B: Work-up and Purification

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 5-10 times the reaction volume). A precipitate should form.

  • Neutralization (Optional but recommended): To remove any unreacted NBS, add a small amount of aqueous sodium bisulfite solution until the yellow color disappears.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and succinimide.

  • Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Confirm the purity of the final product by melting point analysis and NMR spectroscopy. The molecular weight is 232.03 g/mol .[5]

References

Technical Support Center: Purification of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 846048-15-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The information provided herein is a synthesis of established chemical principles and field-proven insights for structurally related molecules.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted pyridone derivative.[1][2][3] Its structure, featuring a carboxylic acid, a bromine atom, and an N-methyl pyridone ring, imparts a unique combination of polarity, reactivity, and solubility that can present significant purification hurdles. The primary challenges in isolating this compound in a highly pure form often stem from:

  • Co-eluting impurities: Structurally similar byproducts from the synthesis, such as regioisomers or precursors, can be difficult to separate.

  • Suboptimal crystallization: The compound may exhibit poor crystal formation or oil out of solution, making recrystallization challenging.

  • Degradation: The molecule may be susceptible to degradation under certain conditions, leading to the formation of new impurities.

This guide will provide a structured approach to troubleshooting these issues through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Part 1: Troubleshooting Crystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid compound. However, success is highly dependent on solvent selection and technique.

Frequently Asked Questions (FAQs) - Crystallization

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or too rapid cooling.

  • Causality: The presence of impurities disrupts the crystal lattice formation. Rapid cooling can also lead to supersaturation at a temperature above the compound's melting point in that solvent system.

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.

    • Solvent System Modification: If slow cooling fails, the polarity of your solvent system may be too close to that of your compound. Try using a more non-polar solvent to induce precipitation.

    • Seed Crystals: If you have a small amount of pure material, add a seed crystal to the cooled, saturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

Q2: I have poor recovery after recrystallization. How can I improve my yield?

A2: Poor recovery can be due to the compound having high solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screen: Perform a systematic solvent screen with small amounts of your crude material to identify the optimal solvent. Good single solvents for pyridone carboxylic acids can include isopropanol or methanol/water mixtures.[4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions is key.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Recrystallization Protocol

This protocol provides a general framework for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, methanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue adding small portions of the solvent until the compound just dissolves.

  • If using a mixed solvent system (e.g., methanol/water), dissolve the compound in the more soluble solvent (methanol) first, then add the less soluble solvent (water) dropwise until turbidity persists. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Part 2: Troubleshooting Chromatography

When high-purity material is required, or when crystallization is ineffective, chromatography is the method of choice. Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

Logical Flow for Chromatography Troubleshooting

chromatography_troubleshooting cluster_column Flash Column Chromatography Issues cluster_hplc Preparative HPLC Issues start Start: Impure Compound tlc Run TLC to determine initial conditions start->tlc column_chrom Flash Column Chromatography tlc->column_chrom Good separation on TLC hplc_prep Preparative HPLC tlc->hplc_prep Poor separation on TLC poor_res Poor Resolution column_chrom->poor_res streaking Streaking of Compound column_chrom->streaking peak_tailing Peak Tailing hplc_prep->peak_tailing co_elution Co-eluting Impurities hplc_prep->co_elution change_solvent change_solvent poor_res->change_solvent Adjust solvent polarity add_modifier add_modifier streaking->add_modifier Add modifier (e.g., acetic acid) success Pure Compound change_solvent->success Improved separation add_modifier->success Sharp bands use_additive use_additive peak_tailing->use_additive Use mobile phase additive (e.g., TFA) change_gradient change_gradient co_elution->change_gradient Optimize gradient use_additive->success Symmetrical peaks change_gradient->success Baseline resolution

Caption: Troubleshooting workflow for chromatographic purification.

Frequently Asked Questions (FAQs) - Chromatography

Q3: I'm seeing significant peak tailing in my HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this one on reversed-phase columns is often due to interactions with residual silanol groups on the silica-based stationary phase.

  • Causality: The acidic proton of the carboxylic acid can interact with basic sites on the stationary phase, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Additive: Add a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5] This will protonate the silanol groups and reduce the unwanted interactions.

    • Use a Modern Column: Employ a high-purity, end-capped C18 column or a column specifically designed for the analysis of polar compounds.

    • Lower Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller amount of your sample.

Q4: I can't separate my product from an impurity with a very similar retention time. How can I improve the resolution?

A4: Poor resolution between two peaks is a common challenge, especially with structurally related impurities.

  • Causality: The two compounds have very similar affinities for the stationary phase under the current conditions.

  • Troubleshooting Steps:

    • Optimize the Gradient: If using a gradient, make the slope of the gradient shallower around the elution time of your compound. This will increase the separation between the peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column may offer different selectivity compared to a standard C18 column.

Preparative HPLC Protocol

This protocol is a starting point for the purification of this compound by reversed-phase HPLC.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 preparative HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as a mixture of water and acetonitrile, or DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: Develop an analytical method first to determine the optimal mobile phase composition and gradient.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Example Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Scale-up to Preparative HPLC: Once the analytical method is optimized, scale it up to your preparative system. Adjust the flow rate and injection volume according to the size of your column.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Product Isolation: Combine the pure fractions and remove the majority of the acetonitrile by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized, or the product can be extracted into an organic solvent after adjusting the pH.

Part 3: Purity Assessment

After purification, it is crucial to accurately assess the purity of the final product.

Analytical Technique Purpose Potential Impurities Detected
HPLC Quantify purity and detect non-volatile impurities.Starting materials, regioisomers, hydrolysis byproducts.
¹H NMR Confirm structure and detect proton-containing impurities.Residual solvents, starting materials.
LC-MS Confirm molecular weight and identify unknown impurities.Byproducts with different molecular weights.

Workflow for Purity Assessment

purity_assessment start Purified Compound hplc HPLC Analysis start->hplc nmr ¹H NMR Analysis hplc->nmr Purity >95% re_purify Re-purify hplc->re_purify Purity <95% lcms LC-MS Analysis nmr->lcms Correct Structure nmr->re_purify Incorrect Structure or Impurities final_product High-Purity Product lcms->final_product Correct Mass lcms->re_purify Incorrect Mass or Unknowns

Caption: Workflow for assessing the purity of the final product.

Conclusion

The purification of this compound requires a systematic and informed approach. By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and obtain this valuable compound in high purity.

References

stability issues with 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. It addresses common stability issues encountered in solution and offers structured troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. As a substituted pyridone, it is susceptible to hydrolytic degradation, particularly at non-neutral pH.[1] Furthermore, the presence of a bromine atom on the aromatic ring introduces photosensitivity, making the compound prone to degradation upon exposure to UV light.[2]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The pyridone ring can be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening products. The rate of hydrolysis can be enhanced by the electronic properties of the ring substituents.[1]

  • Photodegradation: The carbon-bromine bond can undergo photolytic cleavage upon exposure to light, leading to debrominated impurities.[2][3]

  • Decarboxylation: Carboxylic acid-substituted pyridones can undergo decarboxylation (loss of CO2), a reaction that can be facilitated by heat.[4][5]

  • Oxidation: The heterocyclic ring may be susceptible to oxidative degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be freshly prepared. If short-term storage is necessary, it is recommended to:

  • Maintain the pH of the solution as close to neutral as possible.

  • Store solutions at low temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use de-gassed solvents to minimize oxidative degradation.

Q4: I am observing a new peak in my HPLC analysis after leaving my solution on the bench. What could it be?

A4: A new peak appearing in your chromatogram could be a degradation product. Given the compound's structure, a likely candidate is the debrominated analog, resulting from photodecomposition.[2] Other possibilities include hydrolytic or oxidative degradation products. To confirm, you should protect a fresh sample from light and re-analyze to see if the impurity still forms.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common stability issues.

Problem: Rapid decrease in the main compound peak area during analysis.

This indicates that the compound is degrading in your experimental setup. The following workflow can help diagnose the cause.

G start Start: Rapid Peak Area Decrease Observed check_ph Is the solution pH extreme (acidic or basic)? start->check_ph check_light Is the solution exposed to ambient or UV light? check_ph->check_light No cause_ph Likely Cause: pH-mediated Hydrolysis check_ph->cause_ph Yes check_temp Is the solution at an elevated temperature? check_light->check_temp No cause_light Likely Cause: Photodegradation check_light->cause_light Yes cause_temp Likely Cause: Thermal Degradation/ Decarboxylation check_temp->cause_temp Yes solve_ph Solution: Buffer the solution to a neutral pH. cause_ph->solve_ph solve_light Solution: Use amber vials or protect from light. cause_light->solve_light solve_temp Solution: Maintain samples at a lower temperature. cause_temp->solve_temp

Caption: Troubleshooting workflow for compound degradation.

Problem: Appearance of multiple unknown peaks in the chromatogram.

The presence of several new peaks suggests multiple degradation pathways are occurring. This is common in forced degradation studies or under harsh experimental conditions.[6][7]

Diagnostic Approach:

  • Characterize the Impurities: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help identify potential structures, such as debrominated, hydroxylated, or ring-opened species.

  • Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the protocol below.[6][8] This will help to identify which conditions generate which impurities, aiding in their identification and confirming degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound.[6][7][9]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/PDA system (LC-MS recommended)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in a suitable solvent (e.g., Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) ox Oxidation (3% H₂O₂, RT) thermal Thermal (80°C, solid & solution) photo Photolytic (ICH Q1B light exposure) neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC-UV/PDA and LC-MS ox->analyze thermal->analyze photo->analyze neutralize->analyze data Evaluate peak purity, mass balance, and identify major degradants analyze->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose both the solid compound and a solution to 80°C in an oven.

  • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in foil.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots. Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method.

Data Summary Table (Hypothetical Results)
Stress ConditionTime (h)% DegradationMajor Degradants (m/z)Potential Identity
0.1 M HCl, 60°C24~5%233, 205Minor hydrolysis
0.1 M NaOH, RT8>50%Multiple peaksRing opening
3% H₂O₂, RT24<2%-Stable
80°C (solution)24~10%188Decarboxylation product
Photolytic (ICH)12~25%154Debromination product

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While stable under mild oxidative and acidic conditions, it is susceptible to degradation by base, heat, and light. Understanding these liabilities allows for the implementation of appropriate handling and storage procedures to ensure experimental integrity. For definitive characterization of its stability profile, a systematic forced degradation study is strongly recommended.

References

side reactions and byproducts in the synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this specific synthesis. The following Q&A-based troubleshooting guide provides in-depth, experience-driven advice to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis, which typically involves the electrophilic bromination of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Q1: My reaction produced a significant amount of a second product with a mass corresponding to a dibrominated species. What is happening and how can I prevent it?

A1: This is the most frequently encountered side reaction. The formation of a dibrominated byproduct occurs because the pyridone ring, activated by the hydroxyl (in its tautomeric form) and N-methyl groups, is highly susceptible to electrophilic substitution. After the first bromine is added at the C5 position, the ring may still be sufficiently activated for a second bromination to occur, typically at the C3 position if the carboxylic acid were absent, or other available positions.

Causality: The 2-pyridone core is electron-rich, and electrophilic aromatic substitution is a common reaction pathway.[1] The primary bromination is directed to the C5 position. However, if the reaction conditions are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time), a second electrophilic substitution can take place. N-Bromosuccinimide (NBS) is a common reagent for such brominations.[1][2][3]

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Use no more than 1.0 to 1.05 equivalents. An excess of NBS is the most common cause of over-bromination.

  • Controlled Reagent Addition: Add the NBS portion-wise or as a solution via a syringe pump over a set period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the mono-brominated product.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Start at 0 °C or even lower, and allow the reaction to slowly warm to room temperature. Running the reaction at elevated temperatures significantly increases the rate of the second bromination.[2]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, LC-MS, or ¹H NMR on aliquots. Quench the reaction as soon as the starting material is consumed to prevent the product from converting into the dibrominated species.

Q2: The reaction mixture turned a dark brown/black color, and my final yield was extremely low. What causes this degradation?

A2: A dark coloration often indicates decomposition of the starting material or product. This can be caused by several factors, often related to the reactivity of the brominating agent and the stability of the pyridone ring under the reaction conditions.

Causality: NBS and especially molecular bromine (Br₂) are strong oxidizing agents.[3] Under certain conditions, such as in the presence of light or radical initiators, NBS can also initiate radical chain reactions, leading to undesired pathways.[4] For pyridone systems, which have complex electronic properties, harsh conditions can lead to polymerization or ring-opening reactions, resulting in complex, often colored, mixtures.

Troubleshooting Steps:

  • Choice of Brominating Agent: If using Br₂, consider switching to NBS, which is a milder and more selective source of electrophilic bromine for activated rings.[1][2]

  • Solvent Purity: Ensure your solvent (e.g., acetonitrile, DMF, acetic acid) is dry and free of impurities. Some impurities can catalyze decomposition pathways.

  • Protect from Light: Wrap the reaction vessel in aluminum foil. Light can promote radical side reactions, especially with NBS.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to decomposition.

Q3: I'm struggling to separate the desired 5-bromo product from the unreacted starting material and the dibrominated byproduct. What purification strategies are most effective?

A3: The similar polarities of the starting material, desired product, and the dibrominated byproduct make purification challenging, especially via column chromatography.

Recommended Purification Protocol: pH-Mediated Extraction & Recrystallization

This protocol leverages the carboxylic acid functionality present in all three compounds.

Step-by-Step Guide:

  • Initial Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate), remove the organic solvent under reduced pressure.

  • Basification: Redissolve the crude residue in an organic solvent immiscible with water, like ethyl acetate. Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid group on all three compounds will be deprotonated to form the corresponding sodium carboxylate salts, which are water-soluble.

  • Aqueous Extraction: The sodium salts will move into the aqueous layer. Separate the layers and discard the organic layer, which contains neutral impurities (like succinimide from NBS). Wash the aqueous layer once more with ethyl acetate to ensure all neutral impurities are removed.

  • Fractional Acidification (Key Step): Cool the aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while vigorously stirring and monitoring the pH. The pKa values of the starting material, mono-bromo, and dibromo- products are slightly different. The more electron-withdrawing bromine atoms will lower the pKa of the carboxylic acid. This means the dibrominated acid is the strongest acid, followed by the desired 5-bromo product, and finally the starting material.

    • The compound with the highest pKa (starting material) may begin to precipitate at a higher pH.

    • As you slowly lower the pH, the different species will precipitate out. Collect the solids in fractions and analyze each fraction by LC-MS or NMR.

  • Recrystallization: Once you have an enriched fraction of the desired product, recrystallization is often effective for final purification. A polar solvent system like ethanol/water or acetic acid/water is a good starting point.[5]

CompoundExpected pKa TrendSolubility of Neutral Form
Dibrominated ByproductLowestLeast soluble in polar solvents
5-Bromo Product (Target) IntermediateIntermediate solubility
Starting MaterialHighestMost soluble in polar solvents
Table 1: Physicochemical properties guiding purification.

Section 2: Reaction and Troubleshooting Workflows

Visualizing the process can aid in making critical decisions during the synthesis.

Reaction Mechanism: Electrophilic Bromination

The diagram below illustrates the electrophilic substitution mechanism, highlighting the desired reaction and the potential for a second substitution.

Bromination_Mechanism SM Starting Material (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) TS1 Transition State 1 (Sigma Complex) SM->TS1 + Br+ NBS NBS (N-Bromosuccinimide) NBS->TS1 TS2 Transition State 2 (Sigma Complex) NBS->TS2 Product Desired Product (this compound) TS1->Product - H+ Product->TS2 + Br+ (Excess NBS / High Temp) Byproduct Byproduct (Dibrominated Species) TS2->Byproduct - H+

Caption: Mechanism of electrophilic bromination and byproduct formation.

Troubleshooting Decision Tree

Use this workflow to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LC-MS) LowYield Low Yield or Complex Mixture? Start->LowYield No CleanReaction Clean Reaction: SM, Product, Byproduct Start->CleanReaction Yes Degradation Observation: Dark Color / Tar LowYield->Degradation Yes HighSM High % of Starting Material? CleanReaction->HighSM Check Ratios DegradationSol Action: - Lower Temperature - Protect from Light - Use NBS instead of Br2 - Check Solvent Purity Degradation->DegradationSol HighByproduct High % of Dibromo Byproduct? HighSM->HighByproduct No HighSMSol Action: - Increase Reaction Time - Slightly Increase Temp - Check NBS Quality HighSM->HighSMSol Yes GoodResult Good Conversion Proceed to Purification HighByproduct->GoodResult No HighByproductSol Action: - Reduce NBS to ~1.0 eq - Add NBS slowly - Lower Reaction Temp HighByproduct->HighByproductSol Yes Purification Action: - Use pH-mediated  extraction/precipitation - Recrystallize GoodResult->Purification

Caption: Decision tree for troubleshooting synthesis issues.

Section 3: Experimental Protocol

This section provides a baseline protocol for the synthesis. It should be optimized based on your specific laboratory conditions and observations.

Synthesis of this compound

Materials:

  • 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, add 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) and stir to dissolve.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Quenching: Once the starting material is consumed (typically 4-8 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes until the orange/yellow color dissipates.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Purification: Follow the pH-mediated extraction and recrystallization protocol detailed in Q3 .

  • Drying: Dry the final, purified white to off-white solid under vacuum to yield this compound.[6][7]

References

Technical Support Center: PROTAC Synthesis with 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in their PROTAC synthesis workflows. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning to empower you to solve challenges in your own research.

The 2-pyridinone motif is a valuable scaffold in medicinal chemistry, often used to modulate physicochemical properties and serve as a hydrogen bond donor/acceptor.[1] In PROTAC design, incorporating this moiety can influence cell permeability and the formation of the crucial ternary complex.[2][3] However, its specific electronic properties—an electron-deficient ring system—can present unique challenges during synthesis. This guide will address the two primary reaction handles on this molecule: the carboxylic acid for amide bond formation and the bromide for cross-coupling reactions.

FAQ Section 1: Amide Bond Formation with the Carboxylic Acid

The most direct method to conjugate the pyridinone moiety to a linker is through an amide bond at the C3-carboxylic acid position. However, the electronic nature of the ring can render this acid less reactive than simple aliphatic or benzoic acids.

Question 1: My amide coupling reaction has a low yield or fails to proceed. What are the common causes and how can I fix it?

Answer: Low conversion in the amide coupling step is the most frequently reported issue. This typically stems from insufficient activation of the carboxylic acid or issues with the amine nucleophile.

Causality: The carboxylic acid on the 2-pyridinone ring is electron-deficient. Standard coupling conditions that work for simple acids may be too mild. The key is to form a highly reactive activated ester intermediate that is susceptible to nucleophilic attack by your linker-amine.[4][5]

Troubleshooting Workflow:

G start Low/No Amide Product check_reagents Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Reagent, Base) start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent & Base (1.2-1.5 eq) check_reagents->increase_equivalents Reagents OK change_reagent Switch to a Stronger Coupling Reagent (e.g., EDC/HOBt -> HATU/COMU) increase_equivalents->change_reagent Still Low Yield check_amine Is the Amine Component Sterically Hindered or Electron-Poor? change_reagent->check_amine Still Low Yield increase_temp Increase Reaction Temperature (e.g., RT to 40-50°C) check_amine->increase_temp Yes final_check Re-evaluate Solvent & Base Choice check_amine->final_check No prolong_time Extend Reaction Time (Monitor by LC-MS) increase_temp->prolong_time prolong_time->final_check

Caption: Troubleshooting workflow for failed amide coupling.

Recommended Solutions (Tiered Approach):

  • Optimize Coupling Reagent: For electron-deficient acids, carbodiimide activators like EDC are effective, but often require an additive to prevent side reactions and increase efficiency.[6] Uronium/aminium salt-based reagents are generally more potent.

  • Base and Solvent Selection: An appropriate non-nucleophilic base is crucial to deprotonate the amine and neutralize acidic byproducts. Anhydrous polar aprotic solvents are standard.

  • Reaction Conditions: Gentle heating can often overcome the activation energy barrier for sluggish couplings.

Table 1: Recommended Amide Coupling Conditions

Tier Coupling System Base (eq.) Solvent Temp. / Time Comments & Rationale
1 (Standard) EDC (1.2 eq) / HOBt or NHS (1.2 eq)DIPEA (2-3 eq)Anhydrous DMF or DCMRT / 4-12 hCost-effective. HOBt/NHS forms a more reactive intermediate than EDC alone, crucial for this substrate.[4][7]
2 (Higher Potency) HATU or HBTU (1.1-1.2 eq)DIPEA or 2,4,6-Collidine (2-3 eq)Anhydrous DMFRT / 1-4 hHATU is highly efficient and fast-acting, often succeeding where EDC fails.[7][8] Recommended for sterically hindered amines.
3 (Problematic Substrates) COMU (1.2 eq)DIPEA (2-3 eq)Anhydrous DMF or NMPRT to 40°C / 2-8 hCOMU is a third-generation uronium reagent with high reactivity and reduced risk of epimerization for chiral substrates.

FAQ Section 2: Suzuki Cross-Coupling with the C5-Bromide

The C5-bromide is an excellent handle for introducing diversity or attaching the linker via a C-C bond, often leading to PROTACs with more rigid and defined conformations.[9][10]

Question 2: My Suzuki coupling is giving me low yield, a complex mixture of products, or only starting material. What's going wrong?

Answer: Suzuki-Miyaura coupling failures with heteroaromatic halides are common and usually trace back to one of the three key components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[11][12]

Causality: The electron-deficient nature of the pyridinone ring can make the C-Br bond more susceptible to oxidative addition. However, issues often arise with catalyst poisoning, base incompatibility, or poor substrate solubility.

G cluster_cycle Suzuki Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Pyridinone-R RedElim->Product ArylBr Pyridinone-Br ArylBr->OxAdd Boronic R-B(OR)2 + Base Boronic->Transmetal

Caption: Key stages of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide:

Table 2: Troubleshooting Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Solution
No Reaction (SM recovered) 1. Inactive Catalyst (Pd(0) not formed or oxidized).2. Poor Substrate Solubility.[13]1. Degas solvents thoroughly (Ar sparging). Use a fresh, high-quality catalyst. Consider a pre-catalyst that is more air-stable (e.g., Buchwald pre-catalysts).2. Switch to a better solvent system (e.g., Dioxane/H₂O, DMF, Toluene/H₂O). Gentle heating can improve solubility.
Low Yield 1. Inefficient Transmetalation.2. Catalyst Decomposition.1. The choice of base is critical. Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.[14][15] Ensure adequate water is present if using an aqueous system.2. Use a more robust phosphine ligand (e.g., SPhos, XPhos) instead of PPh₃, which can help stabilize the Pd center, especially at higher temperatures.
Debromination of Starting Material Hydrodehalogenation side reaction.Use a less protic solvent system. Ensure the boronic acid is of high quality and not partially decomposed. Sometimes lowering the reaction temperature can mitigate this.
Homocoupling of Boronic Acid Presence of O₂ leading to oxidative coupling of the boronic acid.[11]Rigorously degas all reagents and solvents. Ensure the reaction is maintained under a positive pressure of inert gas (Ar or N₂).

FAQ Section 3: General PROTAC Synthesis & Characterization

Question 3: I've successfully coupled my fragments, but the final PROTAC has very poor solubility. How can I purify it and what can I do to improve this property?

Answer: Poor solubility is a hallmark challenge for PROTACs due to their high molecular weight and often lipophilic nature.[10]

Purification Strategies:

  • Reverse-Phase HPLC: This is the most common method for purifying PROTACs. Use a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.

  • Flash Chromatography: If the compound is moderately soluble, normal-phase silica gel chromatography can be attempted, but it's often difficult. Using a gradient with a small amount of methanol in DCM can be effective.

Improving Solubility in Future Designs:

  • Linker Modification: The linker has a profound impact on physicochemical properties.[3] Incorporating polar functionality, such as short PEG chains or heterocycles like piperazine/piperidine, can significantly improve aqueous solubility.[2][9][16]

  • Avoid "Greasy" Chains: Long, flexible alkyl chains in the linker can increase lipophilicity and decrease solubility.[9]

  • Amide-to-Ester Substitution: In some cases, replacing an amide bond in the linker with an ester can improve permeability, although stability must be carefully evaluated.[17]

Question 4: My final PROTAC appears to be unstable and degrades upon purification or storage. What could be the cause?

Answer: PROTAC stability can be compromised by several factors, primarily hydrolysis of labile functional groups.

  • Ester Hydrolysis: If your linker contains ester functionalities, they can be cleaved under acidic or basic conditions.[17] When purifying with HPLC, use formic acid instead of the stronger TFA and neutralize the fractions immediately upon collection.

  • Carboxylic Acid Instability: While the starting material is a carboxylic acid, if your final PROTAC has an unmasked carboxylic acid (e.g., from hydrolysis of a protecting group), it can affect properties. Most PROTACs have this functional group capped as an amide.[18]

  • Metabolic Liability: Certain motifs within the PROTAC can be susceptible to metabolic degradation in cellular assays. For instance, amide hydrolysis or oxidation can occur.[8] While this is more of a downstream issue, it's worth considering during the design phase.

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution).

  • Add the desired amine-linker (1.1 eq), followed by HATU (1.1 eq).[7]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor Progress: Check the reaction's completion by LC-MS or by TLC (stain with KMnO₄). Look for the disappearance of the starting carboxylic acid.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the bromopyridinone substrate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if needed, a ligand (e.g., SPhos, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor Progress: Follow the disappearance of the starting bromide by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

enhancing the stability of PROTACs containing 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Stability of PROTACs

Focus Topic: Strategies for PROTACs Incorporating 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction: The Stability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules, composed of a target protein ligand, an E3 ligase ligand, and a connecting linker, hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] However, their large size and complex structures often place them "beyond the Rule of Five," presenting significant challenges in achieving adequate chemical stability, metabolic resistance, and cellular permeability.[5][]

This guide provides a specialized troubleshooting framework for researchers working with PROTACs that contain the This compound moiety. We will explore common stability issues, explain the underlying chemical and biological rationale, and provide actionable protocols and optimization strategies.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the primary drivers of instability in PROTACs?

PROTAC instability can be broadly categorized into two main types:

  • Chemical Instability: This refers to the degradation of the molecule in an acellular environment, such as in aqueous buffers or formulation vehicles. The primary mechanism is often hydrolysis of susceptible functional groups within the PROTAC structure. For example, PROTACs using thalidomide-based E3 ligase ligands can be prone to hydrolysis of the glutarimide ring.[7] Ester-containing linkers are also a common point of hydrolytic cleavage.

  • Metabolic Instability: This involves the enzymatic degradation of the PROTAC by cellular machinery, which is a major hurdle for in vivo efficacy. Key metabolic enzymes include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases, which are highly active in the liver and are present in in vitro systems like liver microsomes and plasma.[7] The linker region is frequently a primary site for metabolic attack.[7][]

Q2: What specific stability concerns are associated with the this compound moiety?

While this specific moiety is not extensively documented in PROTAC literature, we can infer potential liabilities based on its constituent functional groups:

  • Dihydropyridine Ring: Dihydropyridine structures can be susceptible to oxidation, potentially leading to an inactive aromatic pyridine derivative. This is a well-known metabolic pathway for drugs like nifedipine.

  • Carboxylic Acid: The carboxylic acid group is a key determinant in drug-target interactions due to its ability to form strong electrostatic interactions and hydrogen bonds.[9][10] However, it introduces high polarity, which can impede passive cell permeability. Furthermore, it is a primary site for Phase II metabolic conjugation, particularly glucuronidation, which facilitates rapid excretion and reduces the PROTAC's half-life.

  • Bromo- substitution: While often used to enhance binding affinity through halogen bonding, aromatic bromides can sometimes be sites of metabolic defunctionalization, although this is generally less common than oxidation of other sites.

Q3: My PROTAC shows poor degradation. Is this always a stability problem?

Not necessarily. While poor stability is a common culprit, low degradation efficacy can stem from several other factors. The entire PROTAC degradation pathway is a multi-step process, and a failure at any point will result in poor activity.[11] Key steps to investigate include:

  • Cellular Permeability: The PROTAC must enter the cell to reach its target.[11]

  • Binary Complex Formation: The PROTAC must bind to both the target protein and the E3 ligase independently.

  • Ternary Complex Formation & Stability: The formation of a productive POI-PROTAC-E3 ligase ternary complex is the critical step for ubiquitination.[12][13] An unstable or poorly-oriented complex will fail to induce degradation. The "hook effect," where degradation decreases at high PROTAC concentrations, is a direct consequence of non-productive binary complexes outcompeting the productive ternary complex.[14][15]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common experimental issues in a problem/cause/solution format.

Issue 1: Rapid Degradation of PROTAC in Aqueous Buffers (Poor Chemical Stability)
  • Potential Cause: The linker or one of the ligands contains a hydrolytically labile group, such as an ester or a susceptible imide (e.g., in thalidomide analogs).[7]

  • Troubleshooting Workflow:

    • Incubate & Analyze: Incubate the PROTAC in relevant aqueous buffers (e.g., PBS, pH 7.4; acidic buffer, pH 4.0) at 37°C.

    • Monitor by LC-MS: Take time points (e.g., 0, 2, 6, 12, 24 hours) and analyze the samples by LC-MS to quantify the parent compound and identify degradation products.

  • Suggested Solutions:

    • Linker Modification: Replace labile linkers. Swap ester linkages for more stable amide bonds or ether/alkyl chains.

    • Ligand Stabilization: If a thalidomide-like ligand is degrading, consider analogs with improved stability, such as removing one of the carbonyl groups to stabilize the chiral center.[16]

Issue 2: PROTAC is Quickly Eliminated in Liver Microsome Assays (Poor Metabolic Stability)
  • Potential Cause: The PROTAC possesses "metabolic soft spots" that are readily modified by CYP450 or other metabolic enzymes. The linker is a very common site of metabolism.[7][] The carboxylic acid on the dihydropyridine moiety is a likely site for Phase II glucuronidation.

  • Troubleshooting Workflow:

    • Perform Microsome Assay: Use a liver microsome stability assay (see Protocol 2) to determine the intrinsic clearance rate.

    • Metabolite Identification: If stability is low, perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the sites of metabolic modification.

  • Suggested Solutions:

    • Block Metabolic Hotspots: Introduce steric hindrance near the site of metabolism. For example, adding a methyl or cyclopropyl group can shield a susceptible position from enzymatic attack.

    • Increase Linker Rigidity: Replace flexible linkers (e.g., long PEG or alkyl chains) with more rigid structures like piperidine, piperazine, or phenyl rings.[7][17] This can reduce the likelihood of the linker adopting a conformation recognized by metabolic enzymes.

    • Mask the Carboxylic Acid (Prodrug Strategy): Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This masks the polar, metabolically active group, improving permeability and preventing glucuronidation.[17] The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid inside the cell.

Issue 3: Low Target Degradation with Poor Cellular Permeability
  • Potential Cause: The PROTAC's physicochemical properties, particularly high molecular weight and polarity, prevent it from efficiently crossing the cell membrane. The exposed carboxylic acid on the dihydropyridine moiety is a major contributor to polarity.

  • Troubleshooting Workflow:

    • Assess Permeability: Use a standard permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay (see Protocol 3).

    • Correlate with Degradation: Compare permeability data with cellular degradation (DC50) values. A potent PROTAC with poor permeability will show weak activity in cell-based assays.

  • Suggested Solutions:

    • Introduce Intramolecular Hydrogen Bonds: Redesign the linker or ligands to promote the formation of intramolecular hydrogen bonds. This can induce a more compact, "chameleon-like" conformation that masks polar groups and reduces the molecule's effective size and polarity, facilitating membrane passage.[5][17]

    • Optimize Linker Lipophilicity: Systematically modify the linker to find a balance between solubility and permeability. Replacing a polar PEG linker with a more rigid and lipophilic 1,4-disubstituted phenyl ring has been shown to improve permeability.[17]

    • Employ a Prodrug Strategy: As mentioned for metabolic stability, masking the carboxylic acid as an ester is a highly effective way to increase permeability.[17]

Data & Visualization

Logical Workflow for Troubleshooting PROTAC Stability

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Primary Troubleshooting Checks cluster_2 Diagnosis & Action cluster_3 Solutions Start Low Target Degradation in Cells Check_Perm 1. Assess Cellular Permeability (PAMPA/Caco-2) Start->Check_Perm Check_Chem 2. Assess Chemical Stability (Aqueous Buffer) Start->Check_Chem Check_Meta 3. Assess Metabolic Stability (Microsomes) Start->Check_Meta Perm_Issue Permeability Low? Check_Perm->Perm_Issue Chem_Issue Chemically Unstable? Check_Chem->Chem_Issue Meta_Issue Metabolically Unstable? Check_Meta->Meta_Issue Perm_Issue->Chem_Issue No Sol_Perm • Prodrug Strategy (Esterify COOH) • Introduce Intramolecular H-Bonds • Optimize Linker Lipophilicity Perm_Issue->Sol_Perm Yes Chem_Issue->Meta_Issue No Sol_Chem • Replace Labile Linkers (e.g., Ester -> Amide/Alkyl) • Stabilize Ligand Moiety Chem_Issue->Sol_Chem Yes Sol_Meta • Prodrug Strategy (Esterify COOH) • Increase Linker Rigidity • Block Metabolic Hotspots Meta_Issue->Sol_Meta Yes Sol_Ternary If all else OK: -> Optimize Ternary Complex (Linker Length/Vector) Meta_Issue->Sol_Ternary No

Caption: A step-by-step workflow for diagnosing and solving stability-related issues in PROTAC development.

PROTAC Mechanism and Points of Instability

PROTAC_Mechanism cluster_ternary POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (with Dihydropyridine-COOH) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->POI Poly-ubiquitination Ub Ubiquitin Degradation POI Degradation Proteasome->Degradation Instability1 Metabolic Instability (Linker Oxidation, COOH Glucuronidation) Instability1->PROTAC Instability2 Chemical Instability (Linker/Ligand Hydrolysis) Instability2->PROTAC Instability3 Permeability Barrier (High Polarity from COOH) Instability3->PROTAC

Caption: The PROTAC mechanism of action, highlighting key points of potential chemical and metabolic instability.

Table 1: Impact of Structural Modifications on PROTAC Stability & Performance (Hypothetical Data)
PROTAC CandidateModification vs. Parent MoleculeChemical Half-Life (pH 7.4, 24h)Metabolic Half-Life (HLM, 30 min)Permeability (PAMPA, 10⁻⁶ cm/s)Cellular DC50 (nM)
Parent-01 Baseline (Flexible PEG4 linker)>95%15%0.8450
Mod-02 Replaced PEG4 with rigid piperazine linker>95%65%1.1120
Mod-03 Ester prodrug of carboxylic acid>95%80%4.555
Mod-04 Replaced ester in linker with amide>99%18%0.6400
Mod-05 Mod-02 + Mod-03 (Combined strategy)>99%90%5.225

This data is illustrative, compiled from general trends. Actual results are target- and system-dependent.

Experimental Protocols

Protocol 1: Chemical Stability Assessment in Aqueous Buffer
  • Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Prepare the test buffer (e.g., PBS, pH 7.4).

  • Incubation: Dilute the PROTAC stock solution into the pre-warmed (37°C) test buffer to a final concentration of 1-10 µM.

  • Time Points: Immediately take a T=0 sample and quench it by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard. Incubate the remaining solution at 37°C and collect subsequent time points (e.g., 1, 4, 8, 24 hours), quenching each in the same manner.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS.

  • Quantification: Calculate the percentage of the parent PROTAC remaining at each time point relative to T=0 by comparing the peak area ratios (PROTAC/Internal Standard).

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagents: HLM (pooled), NADPH regenerating system, PROTAC test compound, positive control compound (e.g., Verapamil).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the PROTAC (final concentration ~1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). Quench each sample with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Materials: PAMPA sandwich plate (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution, e.g., phosphatidylcholine).

  • Donor Solution: Dissolve the PROTAC in buffer at a specific pH (e.g., 7.4) to a known concentration (e.g., 100 µM).

  • Acceptor Solution: Fill the wells of the acceptor plate with buffer, which may contain a scavenger/sink component to prevent back-diffusion.

  • Incubation: Add the donor solution to the donor plate. Carefully place the donor plate on top of the acceptor plate to form the "sandwich" and incubate for a set period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells, as well as in a reference well (initial donor concentration), using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using established equations that account for the concentrations, volumes, filter area, and incubation time.

References

Technical Support Center: Scale-Up Synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid. As a crucial intermediate in pharmaceutical development, mastering its synthesis on a larger scale is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for successful scale-up.

Section 1: Proposed Synthetic Pathway and Key Considerations

The most direct and scalable route to the target molecule involves the electrophilic bromination of the corresponding pyridone precursor. The electron-rich nature of the 1-methyl-2-pyridone ring directs bromination preferentially to the C5 position, which is para to the activating N-methyl group and meta to the deactivating carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Bromination (Scale-Up Focus) A Commercially Available Starting Materials (e.g., Guareschi-Thorpe Condensation) B 1-methyl-2-oxopyridine- 3-carboxylic acid A->B Cyclization/ Methylation C 5-bromo-1-methyl-2-oxopyridine- 3-carboxylic acid (Target Molecule) B->C Brominating Agent (e.g., NBS, Br2) Solvent (e.g., Acetic Acid) Troubleshooting Start Problem: Low Yield or Stalled Reaction Cause1 Inactive Brominating Agent (NBS)? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Poor Mixing on Scale? Start->Cause3 Solution1 Action: 1. Use fresh, properly stored NBS. 2. Verify purity via titration. Cause1->Solution1 Solution2 Action: 1. Incrementally increase temperature. 2. Screen alternative solvents. Cause2->Solution2 Solution3 Action: 1. Verify adequate agitation. 2. Ensure solids are suspended. Cause3->Solution3

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-supported framework for the structural validation of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causal relationships behind the expected spectroscopic signals, compares the target molecule with a key structural analog to highlight differentiating features, and provides robust experimental protocols. Our approach is grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity.

Introduction: The Imperative for Unambiguous Characterization

This compound (Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol ) is a substituted pyridone derivative.[1][2][3] Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. Before advancing any novel compound in a research or development pipeline, its molecular structure must be unequivocally confirmed. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

This guide outlines a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to validate the structure of our target compound. We will dissect the predicted data for each technique, providing a rationale based on fundamental principles. Crucially, we will compare these expected signals with those of a close structural analog, 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid , to demonstrate how subtle structural changes manifest as distinct spectroscopic differences.

The Validation Workflow: A Multi-Pronged Approach

The confirmation of a molecular structure is not a linear process but rather a convergent one, where data from multiple independent techniques build a self-validating case. The workflow below illustrates the logical progression from sample preparation to final structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation Prep Prepare High-Purity Sample (≥97%) Sol Dissolve in Appropriate Deuterated Solvent (e.g., DMSO-d6) Prep->Sol NMR 1H & 13C NMR Sol->NMR Analyze Sample IR FTIR Sol->IR Analyze Sample MS High-Resolution MS Sol->MS Analyze Sample A_NMR Analyze Chemical Shifts, Couplings, & Integrations NMR->A_NMR A_IR Identify Characteristic Functional Group Vibrations IR->A_IR A_MS Confirm Molecular Weight & Isotopic Pattern MS->A_MS Compare Compare Data with Structural Analog & Theoretical Values A_NMR->Compare A_IR->Compare A_MS->Compare Confirm Structure Confirmed Compare->Confirm G H4 H4 H6 H6 CH3 N-CH3 COOH COOH

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the purity of this target compound. It is designed for researchers, chemists, and quality control professionals who require a robust, multi-faceted approach to purity verification. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of quality assessment.

Our target molecule, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₇H₆BrNO₃, Molecular Weight: ~232.03 g/mol ), presents a unique analytical profile due to its heterocyclic pyridone core, carboxylic acid functionality, and bromine substituent.[6] This guide will address how to leverage its specific chemical properties for comprehensive purity analysis.

Chapter 1: Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from potential impurities, starting materials, and byproducts.[5][7] For our target compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on their hydrophobicity.

The "Why": Causality in Method Development

The choice of an RP-HPLC method is dictated by the molecule's structure. The pyridone ring system provides a degree of polarity, while the overall structure is sufficiently nonpolar to be retained on a C18 stationary phase. The carboxylic acid group's ionization can be controlled with mobile phase pH, allowing for fine-tuning of retention time and peak shape. Using a UV detector is ideal because the conjugated pyridone system is a strong chromophore, ensuring high sensitivity.[8]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection : A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust initial choice.[9]

  • Mobile Phase Preparation :

    • Solvent A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial to suppress the ionization of the carboxylic acid, leading to a sharper, more symmetrical peak.

    • Solvent B : 0.1% TFA or Formic Acid in Acetonitrile.

  • Sample Preparation :

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of a 50:50 mixture of water/acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 5-10 µL

    • Column Temperature : 30 °C (for improved reproducibility)

    • Detection Wavelength : Monitor at a wavelength of maximum absorbance (e.g., 254 nm or determined by DAD scan).

    • Gradient Elution :

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

Data Interpretation

A pure sample will exhibit a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The area percentage of the main peak, calculated by the chromatography data system, provides a quantitative measure of purity (e.g., >99.5%). The DAD can be used to perform peak purity analysis, which compares UV spectra across a single peak to detect co-eluting impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Mobile Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) Injection Inject Sample onto C18 Column Prep_Mobile->Injection Prep_Sample Prepare Sample (1 mg/mL, filter) Prep_Sample->Injection Separation Gradient Elution (Separation by Polarity) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Integrate Chromatogram (Peak Area) Detection->Integration Purity_Calc Calculate Area % Purity Integration->Purity_Calc Peak_Purity Perform Peak Purity Analysis (DAD) Integration->Peak_Purity

Caption: Workflow for HPLC purity assessment.

Comparison Table: HPLC
AdvantagesLimitations
High sensitivity and resolving power.[5]Destructive technique.
Excellent for quantitative analysis.Co-eluting impurities may go undetected.
Widely available and highly reproducible.Requires a suitable chromophore for UV detection.
Readily coupled with Mass Spectrometry (LC-MS).[10]Purity is relative (area %); doesn't account for non-UV active impurities.

Chapter 2: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can also serve as a primary method for purity assessment.[7][11] Unlike chromatography, which provides relative purity, quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[12][13]

The "Why": Causality in NMR Analysis

For this compound, a ¹H NMR spectrum provides a unique fingerprint. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integrations correspond directly to the hydrogen atoms in the molecule. Impurity signals, even at low levels, will appear as extra peaks that do not correspond to the target structure. ¹³C NMR provides complementary information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation :

    • Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for carboxylic acids as it solubilizes the compound well and the acidic proton is often observable.

    • Transfer the solution to a clean, dry NMR tube.

  • Acquisition :

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters include an appropriate number of scans (e.g., 16-64) and a sufficient relaxation delay (D1) of at least 5 seconds for quantitative accuracy.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals in the ¹H spectrum.

Data Interpretation
  • Structural Confirmation : The observed signals should match the expected structure. For our target, one would expect signals for the N-methyl group (singlet, ~3H), two distinct aromatic/vinylic protons on the pyridone ring (doublets, ~1H each), and a carboxylic acid proton (broad singlet, ~1H, if visible).

  • Purity Assessment : The spectrum should be clean, with no unassignable peaks. The integration of the signals should correspond to the proton count of the target molecule. Any extraneous peaks represent impurities. The relative integration of an impurity peak compared to a known peak of the main compound can be used to estimate its concentration.

Workflow for NMR Purity Analysis

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Evaluation Sample_Prep Dissolve 5-10 mg Sample in Deuterated Solvent (e.g., DMSO-d₆) H1_Acq Acquire ¹H NMR Spectrum (High Field, D1 ≥ 5s) Sample_Prep->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum Sample_Prep->C13_Acq Processing Process FID (FT, Phasing, Baseline) H1_Acq->Processing C13_Acq->Processing Analysis Analyze Spectrum: - Chemical Shifts - Multiplicity - Integration Processing->Analysis Purity_Check Identify Impurity Signals & Confirm Structure Analysis->Purity_Check

Caption: Workflow for NMR structural and purity analysis.

Comparison Table: NMR Spectroscopy
AdvantagesLimitations
Provides unambiguous structural information.[7]Relatively low sensitivity compared to HPLC or MS.
Non-destructive technique.[12]Can be expensive and requires specialized equipment.
Universal detector; no chromophore required.Signal overlap in complex mixtures can complicate analysis.[14]
qNMR allows for absolute purity determination.[12][13]Paramagnetic impurities can broaden signals and ruin spectra.

Chapter 3: Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is indispensable for confirming the molecular weight of the synthesized product and for identifying unknown impurities.[3][4][16]

The "Why": Causality in MS Analysis

For our target compound, High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement.[16] This allows for the calculation of a molecular formula, which can definitively confirm the identity of the product (C₇H₆BrNO₃). The presence of bromine is particularly useful, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, resulting in a characteristic M and M+2 isotopic pattern in the mass spectrum. When coupled with HPLC (LC-MS), it can provide the molecular weight of each impurity separated by the column.[5]

Experimental Protocol: LC-MS Analysis
  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Chromatography : Use the same RP-HPLC method described in Chapter 1, but replace TFA with a volatile acid like formic acid, which is more compatible with MS ionization.

  • Ionization : Electrospray Ionization (ESI) is the most common method for molecules of this type.[15] Analysis can be performed in both positive and negative ion modes.

    • Positive Mode [M+H]⁺ : Detects the protonated molecule.

    • Negative Mode [M-H]⁻ : Detects the deprotonated molecule (especially effective for the carboxylic acid).

  • Mass Analysis :

    • Perform a full scan to detect all ions within a given m/z range (e.g., 50-500 Da).

    • If available, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can further confirm the structure.[15]

Data Interpretation
  • Molecular Weight Confirmation : The primary peak in the mass spectrum should correspond to the expected mass of the target compound (m/z ~232.03 for the protonated or deprotonated molecule). Look for the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by ~2 Da).

  • Impurity Identification : Any other significant peaks in the total ion chromatogram (TIC) can be analyzed. The mass of an impurity provides a critical clue to its identity, helping to pinpoint potential side products or unreacted starting materials.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_data Data Evaluation LC_Separation HPLC Separation (Formic Acid Mobile Phase) Ionization Ionization (e.g., ESI +/-) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection MW_Confirm Confirm MW & Isotopic Pattern of Target Compound Detection->MW_Confirm Impurity_ID Identify m/z of Unknown Impurities Detection->Impurity_ID

Caption: Workflow for LC-MS analysis.

Comparison Table: Mass Spectrometry
AdvantagesLimitations
Extremely high sensitivity.[4]Not inherently quantitative without careful calibration.
Provides molecular weight and formula (HRMS).[7]Isomers cannot be distinguished by mass alone.
Excellent for identifying unknown impurities.[16]Ionization efficiency can vary greatly between compounds.
Fragmentation data (MS/MS) aids structural elucidation.[15]Sample matrix can suppress ionization.

Chapter 4: Elemental Analysis for Fundamental Compositional Purity

Elemental Analysis (EA) is a classic, robust technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound.[17][18] It provides a fundamental check on the empirical formula and is a powerful indicator of bulk sample purity.[19]

The "Why": Causality in EA

This technique works by combusting a small, precise amount of the sample at high temperatures.[17] The resulting gases (CO₂, H₂O, N₂) are separated and quantified. For our target (C₇H₆BrNO₃), the theoretical percentages are: C: 36.23%, H: 2.61%, N: 6.04%. A pure sample's experimental values should closely match these theoretical values. Significant deviation points to the presence of impurities, such as residual solvents or inorganic salts, which would alter the elemental ratios.

Experimental Protocol: CHN Analysis
  • Sample Preparation : A highly pure, dry, and homogeneous sample is required. The sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion : The sample is combusted in an oxygen-rich environment at ~1000 °C.

  • Gas Separation & Detection : The resulting combustion gases are passed through a reduction tube and then separated via gas chromatography. A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.

  • Calculation : The instrument's software calculates the mass percentages of C, H, and N.

Data Interpretation

The results are compared against the calculated theoretical values. For publication in reputable journals, the experimental values are typically expected to be within ±0.4% of the theoretical values.[20][21] For example, an acceptable result for Carbon would be in the range of 35.83% to 36.63%.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Weighing Accurately Weigh 1-3 mg of Dry Sample Combustion High-Temp Combustion in Oxygen Weighing->Combustion Separation Gas Product Separation (GC) Combustion->Separation Detection Quantification (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Purity_Confirm Confirm Purity (within ±0.4%) Comparison->Purity_Confirm

Caption: Workflow for Elemental Analysis.

Comparison Table: Elemental Analysis
AdvantagesLimitations
Fast, simple, and inexpensive.[17]Requires a highly pure and dry sample for accuracy.
Provides a fundamental measure of bulk purity.[19]Does not distinguish between isomers.
Excellent for detecting inorganic impurities or residual solvents.Insensitive to impurities with similar elemental compositions.
Required by many journals for publication of new compounds.[20][21]Destructive technique.

Chapter 5: An Integrated Strategy for Purity Confirmation

No single technique can provide a complete picture of a compound's purity. A robust and self-validating approach relies on the orthogonal application of several methods, where each technique confirms the result of the others from a different analytical perspective.

Comparative Summary of Techniques
TechniqueInformation ProvidedPrimary RoleSensitivityQuantitation
HPLC-UV Retention Time, Relative Purity (Area %)Primary Purity Screen, QuantitationHighRelative
NMR Unambiguous Structure, Molar RatiosStructural Confirmation, Absolute Purity (qNMR)ModerateAbsolute/Relative
LC-MS Molecular Weight, Impurity MassIdentity Confirmation, Impurity IDVery HighSemi-Quantitative
Elemental Analysis Elemental Composition (%C, H, N)Bulk Purity, Empirical FormulaLowAbsolute
Recommended Workflow

A logical and efficient workflow for confirming the purity of this compound is as follows:

  • Initial Screen (HPLC) : Begin with an RP-HPLC analysis to quickly assess the number of components in the sample and get a preliminary purity value (area %). If the purity is >95% with a clean baseline, proceed.

  • Structural & Purity Confirmation (NMR) : Use ¹H and ¹³C NMR to confirm that the main peak from HPLC is indeed the correct structure and to look for any hidden impurities not resolved or detected by HPLC.

  • Identity Confirmation (LC-MS) : Run an LC-MS experiment to confirm the molecular weight and the presence of the bromine isotopic pattern. This provides definitive proof of identity. Use the mass data to propose structures for any impurities seen in the HPLC trace.

  • Final Bulk Purity (Elemental Analysis) : Once the structure and chromatographic purity are established, perform elemental analysis to confirm the bulk sample is free from non-chromophoric or non-ionizable impurities (like salts or solvents) and that the empirical formula is correct.

This multi-step process ensures that the compound is not only chromatographically pure but also structurally correct and compositionally sound.

Integrated Purity Confirmation Strategy

Integrated_Strategy Start Synthesized Compound HPLC 1. HPLC Screen (Relative Purity) Start->HPLC Decision_HPLC Purity >95%? HPLC->Decision_HPLC Purify Further Purification (e.g., Recrystallization) Decision_HPLC->Purify No NMR 2. NMR Analysis (Structure & Purity) Decision_HPLC->NMR Yes Purify->HPLC Decision_NMR Structure Correct? NMR->Decision_NMR ReSynthesize Re-evaluate Synthesis Decision_NMR->ReSynthesize No LCMS 3. LC-MS Analysis (Identity & Impurity ID) Decision_NMR->LCMS Yes EA 4. Elemental Analysis (Bulk Purity) LCMS->EA Decision_Final All Data Consistent? EA->Decision_Final Final_Product Confirmed Pure Product Decision_Final->Final_Product Yes End Fail Decision_Final->End No

Caption: An integrated, multi-technique strategy for purity confirmation.

Conclusion

Confirming the purity of a synthesized compound like this compound is a rigorous process that demands more than a single measurement. By strategically combining the high-resolution separation of HPLC, the detailed structural insight of NMR, the definitive mass identification of MS, and the fundamental compositional check of elemental analysis, researchers can build a comprehensive and irrefutable purity profile. This orthogonal, self-validating approach ensures the integrity of the material, providing the confidence needed for its successful application in subsequent stages of pharmaceutical research and development.

References

A Senior Application Scientist's Guide to CRBN Ligand Selection for PROTAC® Development: Pomalidomide vs. 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC®) is not merely a function of its warhead's affinity for the target protein. The choice of E3 ligase ligand, the moiety that hijacks the cell's ubiquitin-proteasome system, is a critical design parameter that profoundly influences potency, selectivity, and overall drug-like properties.[1] While ligands for the von Hippel-Lindau (VHL) E3 ligase are widely used, the Cereblon (CRBN) E3 ligase complex has become a mainstay, largely due to the availability of well-characterized, potent small molecule ligands derived from immunomodulatory imide drugs (IMiDs®).[1][2][3]

Pomalidomide, a third-generation IMiD, is a validated and frequently employed CRBN ligand in PROTAC design.[3][4][5] However, the field is rapidly expanding, with novel scaffolds emerging to overcome potential limitations and broaden the chemical space for degraders. This guide provides a head-to-head technical comparison between the established standard, pomalidomide, and a representative of a newer class of CRBN ligands, 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, to inform rational PROTAC development.

The PROTAC Mechanism: A Ternary Complex is Key

A PROTAC is a heterobifunctional molecule consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1] Its mechanism of action is catalytic: it induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6] The stability and conformation of this POI-PROTAC-E3 ligase complex are more predictive of degradation activity than the simple binary binding affinities of the individual ligands.[7]

PROTAC_Mechanism Figure 1: PROTAC Mechanism of Action cluster_PROTAC POI_ligand Target Ligand (Warhead) Linker Linker POI_ligand->Linker POI Protein of Interest (POI) POI_ligand->POI Binds E3_ligand E3 Ligand (e.g., Pomalidomide) Linker->E3_ligand CRBN Cereblon (CRBN) E3 Ligase Complex E3_ligand->CRBN Recruits POI->CRBN Proteasome 26S Proteasome POI->Proteasome Degradation CRBN->POI Degraded\nPeptides Degraded Peptides Proteasome->Degraded\nPeptides

Caption: A PROTAC molecule induces proximity between a target protein and an E3 ligase.

Structural and Physicochemical Comparison

The fundamental difference between pomalidomide and this compound lies in their core scaffolds. This structural divergence dictates their synthetic accessibility, linker attachment points, and ultimately, their biological activity within a PROTAC.

PropertyPomalidomideThis compound
Core Scaffold Glutarimide-based (IMiD®)Dihydropyridone
Molecular Formula C13H11N3O4C7H6BrNO3[8]
Molecular Weight 273.24 g/mol 232.03 g/mol [9]
Topological Polar Surface Area 97.9 Ų57.6 Ų[8]
Typical Synthetic Handle C4-amino or C5 position on the phthalimide ring[10][11]Carboxylic acid[8][9]

The most significant distinction for a medicinal chemist is the synthetic handle. Pomalidomide offers well-established routes for linker attachment, typically via its amino group, to form amides or related functionalities.[11] In contrast, the dihydropyridine ligand provides a carboxylic acid, enabling straightforward amide bond formation with amine-terminated linkers. This alternative chemical linkage can alter the vector and exit trajectory of the linker, potentially accessing more favorable ternary complex conformations.

Performance Considerations in PROTAC Design

The selection of an E3 ligand should be guided by empirical data derived from a suite of biochemical and cellular assays.[12][13] Below, we compare the two ligands based on critical performance metrics.

CRBN Engagement and Ternary Complex Formation

Pomalidomide and other IMiDs are well-documented to bind CRBN, altering its substrate specificity.[14][15] This interaction allows for the recruitment of the CRBN-CRL4 E3 ligase complex to the targeted protein.[16][17] While direct, public binding data for this compound to CRBN is less prevalent, its commercial availability as a "Protein Degrader Building Block" implies its utility in forming functional ternary complexes.[9] The ultimate measure of success is not binary affinity but the cooperative formation and stability of the ternary complex, which must be evaluated for each new PROTAC.[7]

Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)

The potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximal degradation) are the definitive readouts for a PROTAC's cellular activity. While a direct comparison using the same warhead and linker is not available in the provided search results, we can illustrate the expected data output from a comparative study.

Illustrative Data Table (Hypothetical)

PROTAC Construct Target Protein DC₅₀ (nM) Dₘₐₓ (%) Cell Line
Warhead-Linker-Pomalidomide Target X 15 >90 Cancer Line A

| Warhead-Linker-Dihydropyridone | Target X | 8 | >95 | Cancer Line A |

In this hypothetical scenario, the dihydropyridone-based PROTAC shows superior potency. This could be attributed to a more optimal ternary complex conformation, leading to more efficient ubiquitination. Such comparative data is essential for lead optimization.

Selectivity and Neo-substrate Profile

A crucial point of differentiation is the intrinsic activity of the E3 ligand. Pomalidomide and other IMiDs are not inert recruiters; they are "molecular glues" that induce the degradation of native CRBN neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][16][17][18] This activity is responsible for their therapeutic effects in multiple myeloma but can be considered an off-target effect in other contexts.[15]

A key motivation for developing novel CRBN ligands like the dihydropyridone is the potential for a differentiated or "cleaner" neo-substrate profile. A PROTAC that potently degrades its intended target without affecting IKZF1/3 could offer a significant therapeutic advantage and a wider safety margin.

Selectivity_Profile Figure 2: Comparative Neo-substrate Profiles cluster_Pomalidomide Pomalidomide-based PROTAC cluster_Dihydropyridone Dihydropyridone-based PROTAC P_PROTAC PROTAC (Pomalidomide) P_POI Target Protein Degradation P_PROTAC->P_POI On-Target P_IKZF IKZF1/3 Neo-substrate Degradation P_PROTAC->P_IKZF Inherent Off-Target D_PROTAC PROTAC (Dihydropyridone) D_POI Target Protein Degradation D_PROTAC->D_POI On-Target D_IKZF IKZF1/3 Sparing (Potential) D_PROTAC->D_IKZF Reduced Off-Target

Caption: Dihydropyridone ligands may offer improved selectivity over pomalidomide.

Experimental Protocols for Head-to-Head Evaluation

A systematic, data-driven approach is required to select the optimal ligand. The foundational experiment is a cellular degradation assay, typically analyzed by Western Blot.

Protocol: Determination of DC₅₀ and Dₘₐₓ via Western Blot

This protocol outlines the essential steps to compare the degradation performance of two PROTACs differing only in their E3 ligase ligand.

1. Cell Culture and Seeding:

  • Culture the relevant cell line (e.g., a cancer cell line endogenously expressing the POI) under standard conditions.

  • Seed cells in 12-well plates at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.

2. PROTAC Treatment:

  • Prepare stock solutions of the pomalidomide-based PROTAC and the dihydropyridone-based PROTAC in DMSO.

  • Perform a serial dilution in culture medium to create a dose-response curve. A typical 8-point curve might range from 1 nM to 10 µM.

  • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate the old medium from the cells and add the medium containing the PROTACs or vehicle.

3. Incubation and Cell Lysis:

  • Incubate the treated cells for a defined period, typically 16-24 hours, to allow for protein degradation.

  • After incubation, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.[4]

4. Protein Quantification and Sample Preparation:

  • Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[4]

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

5. Immunoblotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Probe the membrane with a primary antibody specific to the POI overnight at 4°C.

  • Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

  • Plot the normalized POI intensity against the logarithm of the PROTAC concentration.

  • Fit the data to a variable slope (four-parameter) dose-response curve in software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.

Experimental_Workflow A 1. Seed Cells in Plates B 2. Treat with Dose-Response of each PROTAC A->B C 3. Incubate for 16-24h B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot: - POI Antibody - Loading Control Antibody D->E F 6. Densitometry Analysis E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate DC₅₀ & Dₘₐₓ G->H

Caption: Workflow for the comparative evaluation of PROTAC degradation performance.

Conclusion and Recommendations

The choice between pomalidomide and a novel ligand like this compound is a critical decision in PROTAC design.

  • Pomalidomide is the incumbent standard. Its chemistry is well-understood, its engagement with CRBN is validated, and it serves as a reliable starting point for most PROTAC campaigns.[4][19] Its primary consideration is the inherent degradation of IKZF1/3, which may or may not be desirable depending on the therapeutic context.

  • This compound represents the next wave of E3 ligase ligands. Its value lies in providing a distinct chemical scaffold and a different linker attachment point, which can unlock improved potency or degradation efficacy for challenging targets. Its most compelling potential advantage is a differentiated neo-substrate profile, possibly avoiding the degradation of IKZF1/3 and offering a more selective pharmacological tool.

As a Senior Application Scientist, my recommendation is unequivocal: test both . The principles of PROTAC design are still highly empirical. Building a small, focused library of degraders for your specific POI using both pomalidomide and a novel ligand like this dihydropyridone is the most robust strategy. The experimental workflow outlined above provides the framework for a direct, head-to-head comparison that will yield the definitive data needed to select the optimal E3 ligase ligand and advance your targeted protein degradation program.

References

comparative efficacy of PROTACs using 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of PROTACs Utilizing von Hippel-Lindau (VHL) E3 Ligase Ligands

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are exquisitely sensitive to their molecular architecture. A PROTAC's efficacy is not solely dictated by the affinity of its "warhead" for the protein of interest (POI), but is profoundly influenced by the choice of E3 ligase ligand and the linker connecting the two ends.[1][2]

This guide provides an in-depth comparative analysis of the efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. We will begin by discussing the role of synthetic precursors, such as 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , in the construction of VHL ligands. The core of this guide will then focus on a data-driven comparison of PROTACs employing different VHL ligands, elucidating how subtle modifications in the E3 ligase-binding moiety can dramatically impact degradation performance.

The Genesis of a VHL Ligand: The Role of Picolinamide Precursors

The molecule This compound serves as a key building block in the synthesis of a class of picolinamide-based VHL ligands. The carboxylic acid group on this precursor provides a convenient chemical handle for amide bond formation, a common strategy for attaching the linker in a PROTAC molecule. Through multi-step synthetic routes, this bromo-substituted dihydropyridine core can be elaborated into the "right-hand side" (RHS) of a VHL ligand. This RHS, which is crucial for interacting with the VHL protein, is then typically coupled to a central hydroxyproline scaffold and a "left-hand side" (LHS) moiety to complete the VHL-binding pharmacophore.

The ability to modify precursors like this allows for the generation of a diverse array of VHL ligands, each with potentially unique properties that can fine-tune the resulting PROTAC's activity.

Mechanism of Action: The VHL-PROTAC-POI Ternary Complex

PROTACs that recruit VHL operate by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target POI. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase complex. The poly-ubiquitin chain acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.[2][3]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (VHL Ligand - Linker - Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Figure 1: Mechanism of action of a VHL-recruiting PROTAC.

Comparative Efficacy of PROTACs with Different VHL Ligands

The choice of VHL ligand is a critical determinant of a PROTAC's success. While binary binding affinity to VHL is a factor, it is not the sole predictor of degradation efficacy. The stability and conformation of the ternary complex, which are influenced by the specific VHL ligand, play a more dominant role.[2] Below is a comparison of PROTACs utilizing different VHL ligands, targeting the same POI where such data is available.

PROTACTarget POIVHL Ligand TypeCell LineDC50 (nM)Dmax (%)Reference
PROTAC A BRD4Standard Hydroxyproline (e.g., VH032-based)PC32.5894[4]
PROTAC B BRD4Heterocyclic Modified RHSPC33.397[4]
PROTAC C p38αStandard HydroxyprolineHEK293T~50>90[5]
PROTAC D p38αModified Linker Attachment on VHL ligandHEK293T~25>90[3]
PROTAC E SMARCA2Triazole Modified LHSMOLM-13<100>90[4]
PROTAC F SMARCA2Benzothiazole Modified RHSMOLM-13<100>90[4]

Note: The data presented is compiled from various sources to illustrate comparative principles. Direct head-to-head experimental data for all compounds under identical conditions is not always available. DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation.

The data illustrates that modifications to the VHL ligand, whether on the left-hand side (LHS), right-hand side (RHS), or the point of linker attachment, can lead to highly potent degraders. In some cases, these modifications can even enhance degradation potency compared to PROTACs using the standard, well-established VHL ligands.[4] This underscores the importance of exploring a diverse chemical space for VHL ligands in PROTAC design.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Data Analysis A 1. Seed cells and treat with PROTAC (dose-response) B 2. Lyse cells and quantify protein concentration A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry and DC50/Dmax Calculation F->G

References

A Researcher's Guide to Characterizing the Binding Affinity of Novel Ligands to Cereblon (CRBN): A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of novel compounds to Cereblon (CRBN), a critical E3 ubiquitin ligase substrate receptor. As direct experimental data for the binding of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to CRBN is not publicly available, this document will serve as a detailed methodological guide. We will use established CRBN binders, such as thalidomide, lenalidomide, and pomalidomide, as benchmarks for comparison and illustrate how to generate and present data for a novel compound of interest.

The Significance of Cereblon in Drug Discovery

Cereblon (CRBN) is a pivotal protein in a cellular process known as the ubiquitin-proteasome system. It functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[1][2][3]. This complex is responsible for marking specific proteins for degradation by the proteasome, a cellular machinery for protein disposal.

The therapeutic importance of CRBN was highlighted by the discovery that the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide exert their effects by binding to CRBN[4][5][6]. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and subsequent degradation of so-called "neosubstrates," which are not the natural targets of CRBN. This mechanism is central to the anti-myeloma and immunomodulatory activities of these drugs[7][8]. The ability to hijack the CRL4^CRBN^ complex using small molecules has opened up a new therapeutic paradigm known as targeted protein degradation (TPD), with the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[3][9].

Comparative Landscape of Known Cereblon Binders

To effectively evaluate a novel compound like this compound, it is essential to compare its binding affinity against well-characterized CRBN ligands. The binding affinities of thalidomide and its analogs have been determined using various biophysical techniques.

CompoundBinding Affinity (K_d_ or IC_50_)MethodReference
ThalidomideWeaker binding affinityThermal Shift Assay[10]
LenalidomideSimilar to PomalidomideThermal Shift Assay[5][10]
PomalidomideSimilar to LenalidomideThermal Shift Assay[5][10]
IberdomideHigher affinity than lenalidomide and pomalidomideNot specified[8]
This compound To be determined (Hypothetical)

Experimental Protocols for Determining Binding Affinity

The choice of method for determining binding affinity depends on factors such as the availability of reagents, instrumentation, and the specific information required (e.g., kinetics, thermodynamics). Below are detailed protocols for three widely used techniques.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A fluorescently labeled CRBN binder (tracer) will have a low polarization value. When bound to the much larger CRBN protein, its tumbling slows down, resulting in a higher polarization value. A competitive FP assay is used to determine the affinity of an unlabeled test compound by its ability to displace the fluorescent tracer.[11][12][13]

Experimental Workflow:

Figure 1: Experimental workflow for a competitive Fluorescence Polarization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled CRBN binder (e.g., Cy5-labeled Thalidomide) in an appropriate buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)[14].

    • Prepare a stock solution of purified recombinant CRBN protein.

    • Prepare a serial dilution of the test compound (e.g., this compound).

  • Assay Setup:

    • In a 96-well or 384-well black plate, add the CRBN protein and the fluorescent tracer at optimized concentrations.

    • Add the serially diluted test compound to the wells. Include controls with no test compound (maximum polarization) and no CRBN (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1.5 hours) with gentle shaking to allow the binding to reach equilibrium[12].

  • Measurement: Read the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.[15][16][17][18] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. SPR provides kinetic information (association and dissociation rates) in addition to the binding affinity (K_d_).

Experimental Workflow:

Figure 2: Experimental workflow for a Surface Plasmon Resonance assay.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified recombinant CRBN protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the different concentrations of the test compound over the immobilized CRBN surface at a constant flow rate.

    • Record the binding response (in Resonance Units, RU) over time to generate a sensorgram.

  • Dissociation and Regeneration:

    • After the association phase, inject the running buffer to monitor the dissociation of the compound from CRBN.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of two molecules.[19][20][21] It is a label-free, solution-based technique that provides a complete thermodynamic profile of the binding interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

References

A Researcher's Guide to Comparing the Degradation Efficiency of PROTACs with Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a frequent and critical question I encounter is: "Which E3 ligase should I recruit for my PROTAC, and how do I prove it's the right choice?" The selection of an E3 ubiquitin ligase is a pivotal decision in the design of a Proteolysis Targeting Chimera (PROTAC) that dictates its potency, selectivity, and ultimate therapeutic potential. This guide provides a comparative analysis of PROTACs utilizing different E3 ligase ligands, supported by experimental data and detailed methodologies to empower researchers in their targeted protein degradation campaigns.

The Foundational Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that operate by co-opting the cell's natural protein disposal machinery.[1][2] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[3][4][5] The PROTAC is then released, acting catalytically to degrade multiple target proteins.[2][4][6]

The choice of the E3 ligase ligand is not trivial. Of the over 600 E3 ligases in the human genome, only a handful have been extensively leveraged, primarily due to the availability of high-quality, small-molecule ligands.[1][7] The ligase's expression levels, subcellular localization, and intrinsic catalytic rate all contribute to the PROTAC's performance.

The Workhorses: A Comparative Analysis of VHL and CRBN

The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL).[8][9] Their widespread use stems from the existence of potent, cell-permeable ligands—thalidomide and its analogs (IMiDs) for CRBN, and derivatives of the HIF-1α peptide for VHL.[8] While both are effective, they possess distinct characteristics that can be leveraged for specific applications.

CharacteristicVon Hippel-Lindau (VHL)Cereblon (CRBN)
Complex Component of the CUL2-elongin B/C E3 ligase complex.[9]Substrate receptor for the CUL4A-DDB1 E3 ligase complex.
Ligands Typically hydroxyproline-based, derived from HIF-1α.Glutarimide-based (e.g., pomalidomide, lenalidomide).[10]
Subcellular Location Predominantly cytosolic, but can shuttle to the nucleus.[]Can shuttle between the nucleus and cytoplasm.[]
Expression Ubiquitously expressed, but levels are regulated by oxygen.[]Ubiquitously expressed, with high levels in hematopoietic cells.[]
Potential Issues Lower expression in certain hypoxic solid tumors may limit efficacy.[]Can lead to off-target degradation of zinc-finger transcription factors.[9]
Performance Data: A Target-Dependent Outcome

The superiority of a VHL- versus a CRBN-based PROTAC is not absolute; it is highly dependent on the specific target protein and the cellular context. The geometry and stability of the ternary complex are crucial, and subtle differences in how a PROTAC orients the E3 ligase relative to the target can dramatically alter degradation efficiency.[1][12]

Target ProteinPROTAC (E3 Ligase)DC50DmaxCell Line
FLT3PROTAC A (VHL)~10 nM>90%MOLM-14
FLT3PROTAC B (CRBN)~3 nM>95%MOLM-14
KRAS G12DLC-2 (VHL)1.9 nM>90%MIA PaCa-2
KRAS G12DMRTX0902 (CRBN)110 nM~70%MIA PaCa-2
BRD4MZ1 (VHL)13 nM>90%HeLa
BRD4ARV-825 (CRBN)<1 nM>90%Burkitt's Lymphoma

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Expert Insights: For certain targets like KRAS G12D, VHL-recruiting PROTACs have generally demonstrated greater efficiency.[9] Conversely, for hematopoietic targets like FLT3 in Acute Myeloid Leukemia (AML), CRBN's high expression in these cells can be advantageous.[13] The only way to be certain is through empirical testing.

A Validated Workflow for Comparing Degradation Efficiency

A systematic, multi-faceted experimental approach is required to rigorously compare PROTAC candidates and validate their mechanism of action. The following workflow represents a best-practice approach in our labs.

Caption: A systematic workflow for the evaluation and comparison of PROTAC candidates.

Protocol: Assessment of Protein Degradation by Western Blot

This is the cornerstone assay to quantify the reduction in target protein levels and determine PROTAC potency.

1. Cell Culture and Plating:

  • Select a cell line with detectable expression of your POI and the E3 ligases of interest (VHL and CRBN).
  • Seed cells in 6-well or 12-well plates and grow to 70-80% confluency to ensure cells are in a healthy, logarithmic growth phase.

2. PROTAC Treatment (Dose-Response):

  • Prepare 10 mM stock solutions of each PROTAC in DMSO.
  • Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
  • Replace the existing medium with the PROTAC-containing medium.
  • Incubate for a defined period. Causality Check: An 18-24 hour incubation is a common starting point, allowing enough time for degradation to occur, but shorter time points (4-8 hours) can reduce the risk of observing secondary, downstream effects.[14]

3. Cell Lysis and Protein Quantification:

  • Place plates on ice and wash cells twice with ice-cold PBS.
  • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. The inhibitors are critical to prevent protein degradation and dephosphorylation post-lysis.
  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (containing soluble proteins) to a new tube.
  • Determine the protein concentration of each lysate using a BCA assay. This step is essential for ensuring equal protein loading on the gel, which is a prerequisite for accurate comparison.

4. Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
  • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.
  • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
  • Self-Validation Check: Simultaneously, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, Vinculin). This control confirms that any observed decrease in your POI is due to specific degradation, not a general decrease in protein levels or loading errors.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).
  • For each lane, normalize the POI band intensity to its corresponding loading control band intensity.
  • Calculate the percentage of remaining protein relative to the vehicle control.
  • Plot the percentage of degradation versus log[PROTAC concentration] and fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.

Beyond the Workhorses: Expanding the E3 Ligase Toolbox

While VHL and CRBN are dominant, the PROTAC field is actively expanding to recruit other E3 ligases.[15][16] This expansion is driven by several key factors:

  • Overcoming Resistance: Cancer cells can downregulate VHL or CRBN, leading to acquired resistance. Using a different E3 ligase can restore degradation activity.[17]

  • Improving Tissue Specificity: Some E3 ligases have more restricted expression patterns. Recruiting a tissue-specific E3 ligase could lead to safer drugs with fewer side effects.

  • Expanding the Degradable Proteome: Not all POIs can form a productive ternary complex with VHL or CRBN. New E3 ligases offer different surfaces and geometries, potentially enabling the degradation of previously intractable targets.

Emerging E3 ligases like RNF114, DCAF16, and KEAP1 are showing promise, with novel ligands being developed to hijack their activity for targeted protein degradation.[15][18]

Final Recommendation

The choice between a VHL- and CRBN-based PROTAC is a critical, data-driven decision.[9] While CRBN may offer advantages for certain hematopoietic targets and VHL for others like KRAS, there are no universal rules.[9][] The robust experimental workflow detailed here provides a framework for making an informed choice, validating the mechanism, and selecting a lead candidate with the highest potential for success. As the E3 ligase toolbox continues to expand, these principles of rigorous, comparative evaluation will remain fundamental to advancing the exciting field of targeted protein degradation.

References

A Comparative Guide to the Spectroscopic Analysis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and a Halogen-Substituted Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data, this guide will leverage predicted spectroscopic data to provide a detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry profiles. For comparative purposes, we will also analyze the predicted spectroscopic data of its chloro-analogue, 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and the parent compound, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This comparative approach will highlight the influence of the halogen substituent on the spectroscopic properties of the pyridone ring system.

Introduction

The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a halogen atom at the 5-position, as in this compound, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacological profile. A thorough understanding of the spectroscopic data of such compounds is paramount for their unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the expected spectroscopic features of the title compound and its analogues. We will delve into the rationale behind the predicted spectral data, providing a framework for the analysis of experimentally acquired spectra.

Predicted Spectroscopic Data: A Comparative Analysis

In the absence of publicly available experimental spectra, we will utilize industry-standard prediction software to generate the ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound and its chloro- and non-halogenated analogues. It is crucial to note that while these predictions are based on robust algorithms, they should be considered as a guide and may differ from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectra of the three compounds are expected to show distinct signals for the protons on the pyridone ring and the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)This compound (Predicted)
H4~7.8~8.0~8.1
H6~7.6~7.8~7.9
N-CH₃~3.5~3.5~3.5
COOH~13.0~13.1~13.2

Analysis:

  • Ring Protons (H4 and H6): The protons on the pyridone ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the halogen at the 5-position is predicted to deshield the adjacent protons (H4 and H6), leading to a downfield shift in the chloro and bromo analogues compared to the parent compound. The effect is anticipated to be more pronounced for the bromo derivative due to its slightly higher electronegativity and greater anisotropic effect.

  • N-Methyl Protons (N-CH₃): The N-methyl group should appear as a singlet in the upfield region of the spectrum. The chemical shift of this group is not expected to be significantly affected by the halogen substituent at the distant 5-position.

  • Carboxylic Acid Proton (COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its chemical shift is sensitive to concentration and solvent.[1][2]

The predicted ¹³C NMR spectra will provide insights into the carbon skeleton of the molecules.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)This compound (Predicted)
C2 (C=O)~160~159~159
C3~120~121~122
C4~140~141~142
C5~105~115 (C-Cl)~105 (C-Br)
C6~135~136~137
N-CH₃~30~30~30
COOH~165~164~164

Analysis:

  • Carbonyl Carbons (C2 and COOH): The carbonyl carbons of the pyridone ring and the carboxylic acid are expected to be the most downfield signals in the spectrum.

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by the substituents. The carbon directly attached to the halogen (C5) will show a significant shift. In the case of the chloro-analogue, the C5 signal is expected to be further downfield compared to the bromo-analogue due to the higher electronegativity of chlorine. The other ring carbons will also experience shifts due to the electronic effects of the halogen.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear in the upfield region of the spectrum and is not expected to be significantly influenced by the remote halogen substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic FT-IR Absorption Bands (cm⁻¹)

Functional Group1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Predicted)This compound (Predicted)
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic/Alkyl)3100-28003100-28003100-2800
C=O (Carboxylic Acid)~1710~1715~1718
C=O (Pyridone)~1660~1665~1668
C=C (Aromatic)~1600, ~1480~1600, ~1480~1600, ~1480
C-N~1350~1350~1350
C-Cl-~800-
C-Br--~700

Analysis:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is involved in hydrogen bonding.[3]

  • C=O Stretches: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch will appear at a higher wavenumber (~1710-1720 cm⁻¹) compared to the pyridone C=O stretch (~1660-1670 cm⁻¹). The electron-withdrawing halogen substituent is expected to cause a slight increase in the frequency of both carbonyl absorptions.

  • C-X Stretch: A key difference between the analogues will be the presence of a C-Cl or C-Br stretching vibration in the fingerprint region of the spectrum. The C-Cl stretch is typically observed around 800 cm⁻¹, while the C-Br stretch appears at a lower frequency, around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. The molecular weight of the target compound is 231.03 g/mol .[4][5]

  • Key Fragments:

    • [M - COOH]⁺: Loss of the carboxylic acid group (45 Da) would result in a significant fragment.

    • [M - Br]⁺: Loss of the bromine atom (79 or 81 Da) is another likely fragmentation pathway.

    • [M - H₂O]⁺: Loss of a water molecule (18 Da) from the carboxylic acid is possible.

    • Further fragmentation of the pyridone ring can also be expected.

Comparison with Analogues:

  • 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The molecular ion peak will show an isotopic pattern characteristic of chlorine, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

  • 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The mass spectrum will show a single molecular ion peak at its corresponding molecular weight. The fragmentation pattern will be simpler due to the absence of a halogen.

Experimental Protocols

To obtain high-quality experimental data for these compounds, the following standardized protocols are recommended.

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining a high-resolution spectrum.

Workflow for NMR Sample Preparation:

Caption: Workflow for preparing a sample for NMR analysis.

FT-IR Sample Preparation (Solid)

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. ATR is often preferred for its simplicity.

Workflow for FT-IR (ATR) Analysis:

Caption: Workflow for solid sample analysis using FT-IR with an ATR accessory.

Mass Spectrometry (Electron Ionization - EI)

EI is a common ionization technique for relatively small, volatile organic molecules.

Workflow for EI Mass Spectrometry:

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound and its chloro- and non-halogenated analogues. The comparative approach highlights the predictable and discernible influence of halogen substitution on the NMR, FT-IR, and mass spectra of this important class of compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data, which is essential for the rigorous characterization of novel chemical entities in a drug discovery setting. While predicted data serves as a valuable starting point, experimental verification remains the gold standard for structural elucidation.

References

A Comparative Guide to E3 Ligase Ligands in PROTAC Design: Exploring Alternatives to Canonical VHL Binders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of Targeted Protein Degradation (TPD), the choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's success. While the field has been dominated by ligands for the von Hippel-Lindau (VHL) E3 ligase, particularly those derived from the well-established hydroxyproline (Hyp) scaffold, a growing arsenal of alternatives offers distinct advantages in potency, selectivity, and physicochemical properties. This guide provides an in-depth, objective comparison of these alternatives, grounded in experimental data, to inform rational PROTAC design.

The PROTAC Mechanism: A Symphony of Induced Proximity

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function as a molecular bridge.[1] They consist of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5] The E3 ligase ligand is the engine of this process, dictating which of the over 600 E3 ligases in the human genome is hijacked for the task.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds POI Ligand E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3 Ligand Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Induces Ubiquitination

Caption: General mechanism of action for a PROTAC molecule.

The Benchmark: von Hippel-Lindau (VHL) Ligands

The VHL protein is a substrate recognition subunit of the CRL2^VHL^ E3 ligase complex.[5][8] The development of potent, small-molecule VHL ligands, derived from the HIF-1α peptide, was a watershed moment for the PROTAC field.[5][9] These ligands, often based on a hydroxyproline core, are highly effective and have been instrumental in creating many potent degraders.[10][11] Several VHL-based PROTACs have now advanced to clinical trials.[12]

Key Characteristics:

  • High Affinity: Nanomolar binding affinity for VHL is readily achievable.[12]

  • Well-Characterized: Extensive structural and biochemical data are available to guide PROTAC design.[5][13]

  • Proven Efficacy: VHL-based PROTACs have demonstrated robust degradation of a wide range of targets.[11][14]

However, the peptidomimetic nature and relatively larger size of some VHL ligands can present challenges for achieving optimal drug-like properties, such as oral bioavailability. This has driven the exploration of alternative E3 ligase recruiters.

Key Alternatives to VHL Ligands: A Comparative Analysis

The most widely adopted alternatives to VHL are ligands for Cereblon (CRBN), MDM2, and Inhibitor of Apoptosis Proteins (IAPs). Each brings a unique profile of advantages and disadvantages to PROTAC design.

Cereblon (CRBN) Ligands

CRBN is a substrate receptor for the CUL4-RING (CRL4^CRBN^) E3 ligase complex.[15] Its recruitment for PROTACs was enabled by the discovery that the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—bind directly to CRBN.[15][16]

Advantages:

  • Favorable Physicochemical Properties: CRBN ligands are typically smaller and less peptidic than VHL ligands, which can translate to better drug-like properties and ease of optimization.[][]

  • High Efficacy: CRBN-based PROTACs are highly potent, and the majority of PROTACs that have entered clinical trials utilize CRBN ligands.[7][]

  • Established Synthetic Routes: The syntheses for common CRBN ligands are well-established.[15]

Disadvantages:

  • Neosubstrate Degradation: A significant concern with IMiD-based ligands is their intrinsic ability to act as "molecular glues," inducing the degradation of endogenous CRBN neosubstrates like IKZF1, IKZF3, and GSPT1.[15][] This can lead to off-target effects, which may be beneficial in some oncology contexts but can cause toxicity.[]

  • Chemical Instability: The phthalimide motif common to many CRBN ligands is susceptible to hydrolysis.[19] Researchers have developed more stable alternatives, such as phenyl glutarimides and benzamide-type binders, to address this.[19]

MDM2 Ligands

Mouse double minute 2 (MDM2) is an E3 ligase best known for targeting the tumor suppressor p53 for degradation.[20][21] Ligands that recruit MDM2 are typically based on inhibitors of the MDM2-p53 interaction, such as the nutlin class of compounds.[4][22]

Advantages:

  • Dual Mechanism of Action: In cancer cells with wild-type p53, an MDM2-recruiting PROTAC can simultaneously degrade an oncogenic POI while also stabilizing p53 by preventing its interaction with MDM2. This can lead to synergistic anti-tumor activity.[4][20]

  • Alternative for Resistance: MDM2 offers a different E3 ligase option, which can be crucial if a target is resistant to degradation by VHL- or CRBN-based PROTACs.

Disadvantages:

  • Challenging Physicochemical Profile: MDM2 ligands are often larger and more complex, which can make achieving good cell permeability and other drug-like properties for the final PROTAC difficult.[16]

  • Variable Degradation Efficiency: Compared to VHL and CRBN, MDM2-based PROTACs have sometimes shown less efficient or potent degradation of target proteins.[6][20]

Inhibitor of Apoptosis Proteins (IAP) Ligands

The Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, are E3 ligases that can be recruited using mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).

Advantages:

  • Distinct Biology: IAPs have important functions in regulating cell apoptosis, offering a recruitment mechanism with a different biological context than VHL or CRBN.[16]

  • Alternative Ligand Scaffolds: Ligands are based on tetrapeptide mimetics (e.g., AVPI), providing structural diversity.

Disadvantages:

  • Less Prevalent in Clinical PROTACs: While effective, IAP-recruiting PROTACs are less common in the clinical pipeline compared to those using CRBN or VHL, suggesting that achieving optimal profiles may be more challenging.[7]

  • Potential for Apoptosis Modulation: Direct engagement of IAPs could have unintended consequences on cellular apoptosis pathways.

Performance Data Summary

The choice of E3 ligase can profoundly impact the degradation efficiency of a PROTAC. While direct comparisons are context-dependent (influenced by the POI ligand and linker), general trends can be observed.

E3 LigaseRepresentative Ligand(s)Typical Binding Affinity (Kd)Key AdvantagesKey Disadvantages
VHL VH032, VH298 (Hydroxyproline-based)[12]Low to mid nM[12]Well-characterized, proven efficacy, extensive structural data available.[5][13]Often larger, peptidomimetic, may pose challenges for oral bioavailability.
CRBN Pomalidomide, Lenalidomide[15]Low µM to high nMSmaller size, good drug-like properties, high clinical prevalence.[7][][]Neosubstrate degradation, potential for hydrolytic instability.[]
MDM2 Nutlin-3, RG7388[22]Low to mid nMDual action (POI degradation + p53 stabilization), alternative mechanism.[4][20]Challenging physicochemical properties, can have lower degradation efficiency.[6][16]
cIAP SMAC mimetics (e.g., LCL161-derived)Low to mid nMStructurally distinct ligands, different biological context (apoptosis).[16]Less clinically validated in PROTACs, potential for apoptosis modulation.[7]

The Expanding E3 Ligase Toolbox

Beyond these established players, the field is rapidly expanding to include novel E3 ligase recruiters for targets like KEAP1, RNF4, RNF114, and various DCAF proteins.[1][8][23] This expansion is critical for overcoming limitations of the canonical ligases and for developing tissue- or tumor-specific degraders by targeting E3 ligases with restricted expression profiles.[2]

Experimental Methodologies for PROTAC Comparison

To objectively compare PROTACs constructed with different E3 ligase ligands, a series of standardized experiments is essential.

PROTAC_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_biochem Phase 2: Biochemical & Biophysical Validation cluster_cell Phase 3: Cellular Evaluation s1 Design PROTAC Library (VHL, CRBN, MDM2 etc.) s2 Parallel Synthesis s1->s2 s3 Purification & QC (LC-MS, NMR) s2->s3 b1 Binding Assays (E3 Ligase & POI) s3->b1 Test Compounds b2 Ternary Complex Formation (SPR, ITC, TR-FRET) b1->b2 c1 Western Blot for DC50 & Dmax b2->c1 Inform Cellular Experiments c2 Cell Viability Assay c1->c2 c3 Off-Target Analysis (e.g., Proteomics) c1->c3

Caption: A typical experimental workflow for PROTAC development and comparison.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This is the foundational assay to quantify a PROTAC's degradation potency and efficacy.

  • Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., VHL-based vs. CRBN-based) in cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.1%).[24]

  • Incubation: Remove the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined duration (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[24]

  • SDS-PAGE and Immunoblotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins via SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific to the POI, followed by an appropriate HRP-conjugated secondary antibody. Also probe for a loading control (e.g., α-tubulin, GAPDH).

  • Data Analysis: Detect signals using chemiluminescence. Quantify band intensities using densitometry. Normalize the POI signal to the loading control. Plot the normalized POI levels against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

Protocol 2: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This biophysical assay provides insight into the formation and stability of the POI-PROTAC-E3 ligase complex, which is often a better correlate of degradation than simple binary binding affinities.

  • Chip Preparation: Immobilize the purified E3 ligase (e.g., VCB complex for VHL) onto a sensor chip surface.

  • Analyte Injection: Inject a pre-incubated mixture of the PROTAC and the purified POI over the chip surface.[24]

  • Alternative Method: Alternatively, inject the POI over the E3 ligase surface in the presence of a constant concentration of the PROTAC.[24]

  • Data Acquisition: Monitor the binding response (in Resonance Units, RU) over time to generate sensorgrams showing the association and dissociation phases of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the ternary complex.[24] A higher response and/or slower dissociation can indicate a more stable and productive complex.

Conclusion and Future Outlook

The selection of an E3 ligase ligand is a multi-parameter optimization problem. While the hydroxyproline-based VHL ligands remain a powerful and reliable choice, CRBN-based ligands offer superior physicochemical properties that have translated to a greater number of clinical candidates.[7] MDM2 and IAP ligands provide valuable alternative mechanisms, particularly for overcoming resistance or achieving synergistic effects in oncology.

The causality behind these choices is rooted in balancing potency, selectivity, and drug-like properties. A highly potent VHL-based PROTAC may be an excellent tool compound but may fail in development due to poor pharmacokinetics, whereas a slightly less potent but more drug-like CRBN-based PROTAC may succeed. The future of the field lies in expanding the repertoire of available E3 ligase ligands.[25] Success in discovering and validating ligands for tissue-specific or conditionally active E3 ligases will usher in a new era of highly selective degraders with improved therapeutic windows, pushing the boundaries of targeted protein degradation far beyond its current horizons.

References

assessing the off-target effects of PROTACs with 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing Off-Target Effects of VHL-Recruiting PROTACs: A Multi-Modal Approach

For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[2][3] This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the off-target protein profile of PROTACs, with a focus on those utilizing ligands for the von Hippel-Lindau (VHL) E3 ligase.

A typical VHL ligand scaffold, such as derivatives of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, serves as the anchor to recruit the VHL E3 ligase complex.[4][5] While the modular design of PROTACs—comprising a warhead for the target protein, a linker, and an E3 ligase ligand—offers immense therapeutic potential, it also introduces multiple avenues for unintended interactions.[6] Off-target effects can arise from the warhead binding to proteins other than the intended target, or from the PROTAC molecule inducing the degradation of proteins that are not its intended target.[2][7] A rigorous, multi-pronged assessment of these off-target effects is therefore not just a regulatory requirement but a scientific necessity to ensure the safety and efficacy of these novel therapeutics.[8][9]

This guide details an integrated, self-validating workflow designed to move from broad, unbiased discovery of potential off-targets to specific, mechanistic validation of direct interactions.

Part 1: The Foundation of Selectivity Profiling: Unbiased Global Proteomics

The cornerstone of any robust off-target assessment is to first ask a simple, unbiased question: "Following treatment with my PROTAC, which proteins have changed in abundance across the entire proteome?" Mass spectrometry (MS)-based proteomics is the definitive technology to answer this.[2][7][8] It provides a global, quantitative snapshot of cellular protein levels, enabling the discovery of even completely unexpected degradation events.[10]

Causality Behind the Choice: Why Start with Global Proteomics?

Starting with a global screen is critical because it makes no prior assumptions about what might be an off-target. Target-specific assays are inherently biased; you can only find what you are looking for. A global proteomics approach casts the widest possible net, ensuring that any protein significantly and consistently depleted by the PROTAC is identified. This unbiased view is the most common and powerful method for identifying off-target degradation events.[2]

Experimental Workflow: Quantitative Proteomics for Off-Target Identification

The following protocol outlines a standard workflow using Tandem Mass Tag (TMT) labeling for relative quantification, a popular method for multiplexing and accurately comparing protein abundance across multiple samples.

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293, HeLa, or a disease-relevant line) to approximately 70-80% confluency. Treat cells with the PROTAC at an optimized concentration (typically around the DC50 value) and a vehicle control (e.g., DMSO). It is crucial to include multiple biological replicates (n≥3) for statistical power.

  • Lysis and Protein Quantification: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.[8]

  • Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Label the resulting peptide mixtures from each condition (e.g., vehicle, PROTAC-treated) with distinct TMT isobaric tags.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. To reduce sample complexity and increase proteome coverage, fractionate the pooled sample using techniques like high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions, generating spectra for identification and reporter ions for quantification.

  • Data Analysis: Process the raw MS data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide identification via database searching and quantification based on the reporter ion intensities. The output is a list of identified proteins and their relative abundance changes between the PROTAC-treated and control samples. Statistically significant "hits" are proteins with a significant fold-change and a low p-value.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (PROTAC vs. Vehicle) lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis digest 3. Digestion & TMT Labeling lysis->digest fractionation 4. Peptide Fractionation digest->fractionation lcms 5. LC-MS/MS Analysis fractionation->lcms data_proc 6. Database Search & Quantification lcms->data_proc hit_id 7. Identification of Downregulated Proteins (Potential Off-Targets) data_proc->hit_id

Global Proteomics Workflow for Off-Target Identification.
Data Presentation: Comparing Quantitative Proteomic Methods

MethodPrincipleAdvantagesDisadvantagesBest For
TMT/iTRAQ Isobaric chemical tags. Quantification at MS/MS level.High multiplexing (up to 18 samples), accurate, robust.Can be expensive, potential for ratio compression.Primary screening of multiple doses or time points.
SILAC Metabolic labeling with "heavy" amino acids.Highly accurate, low experimental variance.Limited to dividing cells, lower multiplexing, can be costly.Precise quantification in well-defined cell culture models.
Label-Free (LFQ) Quantification based on peptide signal intensity.Cost-effective, no labeling required, simple sample prep.Lower throughput, requires more replicates for precision.Large-scale studies where cost is a major factor.

Part 2: Probing Direct Interactions: Target Engagement Assays

Global proteomics reveals which proteins are degraded, but it does not confirm that the PROTAC directly binds to them. A protein's depletion could be an indirect, downstream consequence of the on-target's degradation. Therefore, the next critical step is to validate direct binding using target engagement assays. This provides the mechanistic link between the PROTAC and the potential off-target.

Technique 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free method to confirm target engagement in a physiologically relevant setting.[11][12] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[11]

Why it's a Trustworthy Method: The key advantage of CETSA is that it can be performed in intact cells without modifying the PROTAC or the protein.[11][13] This provides direct evidence of binding in the native cellular environment, complete with endogenous concentrations of co-factors and other cellular components that might influence the interaction.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC or vehicle control for a duration sufficient for cell entry and binding (e.g., 1-4 hours).[11]

  • Heating Step: Harvest the cells, wash them with PBS, and resuspend the pellet. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[11] A non-heated control must be included.

  • Lysis and Separation: Lyse the cells to release their contents (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Analysis: Collect the supernatant and analyze the amount of the specific protein of interest (the potential off-target) remaining in the soluble fraction using Western Blotting.

  • Data Interpretation: Plot the percentage of soluble protein relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the vehicle control indicates that the PROTAC has bound to and stabilized the protein.[14]

G cluster_workflow CETSA Principle cluster_unbound Unbound Protein (Vehicle) cluster_bound Bound Protein (PROTAC) start Protein + Ligand (PROTAC) p1 b1 heat Apply Heat Gradient denatured_unbound Denatures at lower temp p1->denatured_unbound Low T p2 p2->denatured_unbound Med T p3 p3->denatured_unbound High T outcome Result: Shift in Melting Curve (ΔTm) Confirms Direct Binding denatured_unbound->outcome b2 b1->b2 Low T denatured_bound Denatures at higher temp b2->denatured_bound Med T b3 b3->denatured_bound High T denatured_bound->outcome

Principle of Cellular Thermal Shift Assay (CETSA).
Technique 2: NanoBRET™ Target Engagement Assay

For higher throughput analysis, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is an excellent alternative.[15] This live-cell method measures target engagement by assessing the displacement of a fluorescent tracer from a target protein tagged with NanoLuc® luciferase.[16]

Why it's a Powerful Alternative: NanoBRET provides quantitative binding data (IC50 values) directly from living cells.[17] By running the assay in parallel on live and permeabilized cells, one can calculate an "availability index," which helps distinguish between a compound's intrinsic binding affinity and its ability to permeate the cell membrane and reach its target.[18] This is particularly useful for optimizing the often-challenging drug-like properties of PROTACs.

Part 3: Orthogonal Validation and Deeper Mechanistic Insight

A self-validating workflow demands orthogonal confirmation. Hits identified by proteomics and confirmed by engagement assays must be validated by an independent method. Furthermore, it's crucial to rule out other biological mechanisms that could explain the observed protein loss.

Orthogonal Methods for a Self-Validating System
  • Western Blotting: This is the most straightforward and essential technique for validating the degradation of specific on- and off-target proteins identified by proteomics.[8] It provides a direct, semi-quantitative visualization of the protein level decrease. A standard protocol involves separating protein lysates by SDS-PAGE, transferring to a membrane, and probing with an antibody specific to the protein of interest.[8]

  • Transcriptomics (e.g., RNA-Seq): A key question is whether the PROTAC is causing protein degradation or simply shutting down the gene that produces the protein. RNA-Seq measures changes in mRNA levels across the transcriptome.[8] If a protein's level drops significantly in the proteomic data but its corresponding mRNA level remains unchanged, this provides strong evidence that the effect is post-translational, consistent with PROTAC-mediated degradation.[9]

  • Computational Prediction: The use of computational tools is a rapidly growing strategy to predict and rationalize PROTAC activity.[19][20] Molecular docking and simulation can model the ternary complex (E3 Ligase-PROTAC-Target), predicting whether a stable complex can form.[21] Machine learning models can also be trained on existing data to predict which proteins might be susceptible to degradation by a given PROTAC scaffold, helping to prioritize experimental validation.[10]

Part 4: An Integrated Strategy for Confident Off-Target Assessment

No single technique can provide a complete picture of a PROTAC's selectivity. True scientific integrity is achieved by integrating these orthogonal methods into a logical, cascading workflow. This creates a self-validating system where the results of one experiment inform and are confirmed by the next.

Integrated Workflow for PROTAC Off-Target Profiling.
Senior Application Scientist's Perspective & Trustworthiness

  • The Power of Controls: Your entire analysis is only as good as your controls. An essential negative control is a version of your PROTAC where the VHL ligand is chemically modified to abolish binding (e.g., an inactive epimer). This compound should not induce degradation of the on-target or any of the identified off-targets, proving the effects are VHL-dependent. Similarly, the warhead molecule alone should be tested to understand its independent inhibitory and potential off-target binding effects.[9]

  • A Multi-Modal Approach is Non-Negotiable: Relying solely on proteomics can be misleading due to indirect effects. Relying only on engagement assays misses the ultimate question of degradation. The integrated workflow described here, moving from a broad screen (proteomics) to mechanistic validation (CETSA/NanoBRET) and orthogonal confirmation (Western Blot, RNA-Seq), provides a self-validating system that builds confidence at each step.

  • Beyond Degradation: Remember that a PROTAC can have off-target effects beyond degradation. Binding to a protein without degrading it can still have functional consequences (i.e., inhibition).[13] CETSA and NanoBRET are invaluable for identifying these non-degradative binding events, which would be missed by proteomics alone.

By adopting this comprehensive, multi-modal comparison guide, researchers can systematically de-risk their PROTAC candidates, generate a robust data package for preclinical evaluation, and ultimately accelerate the development of safer, more effective targeted protein degraders.

References

benchmarking 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against other CRBN ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against established Cereblon (CRBN) ligands. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD). Herein, we will dissect the critical parameters that define a potent and effective CRBN ligand, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: Cereblon as a Key Player in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for controlled protein degradation, and at the heart of many targeted protein degradation strategies lies the E3 ubiquitin ligase complex.[1] Cereblon (CRBN) has emerged as a pivotal substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[2] Small molecule ligands that bind to CRBN can modulate the substrate specificity of this complex, effectively "hijacking" it to recognize and tag proteins of interest for degradation. These small molecules, often referred to as "molecular glues" or as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs), have revolutionized therapeutic approaches in oncology and beyond.[1][2]

The archetypal CRBN ligands are thalidomide and its analogs, lenalidomide and pomalidomide, which are clinically approved for treating various hematological malignancies.[3][4] Their mechanism of action involves binding to CRBN and inducing the degradation of "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The success of these immunomodulatory drugs (IMiDs) has spurred the development of next-generation CRBN modulators, or CELMoDs (Cereblon E3 Ligase Modulatory Drugs), with enhanced affinity and degradation potency.[6][7]

This guide will benchmark the performance of a novel chemical entity, this compound, against a panel of well-characterized CRBN ligands. While public data on this specific compound is not available, we will use its structure as a starting point to discuss the key attributes of CRBN ligands and outline the experimental workflows necessary for its characterization.

The Mechanism of CRBN-Mediated Protein Degradation

The binding of a ligand to CRBN initiates a cascade of events leading to the degradation of a target protein. This process is visually represented in the following workflow:

CRBN_Mechanism cluster_0 Cellular Environment cluster_1 Key Steps CRBN_Ligand CRBN Ligand CRL4_CRBN CRL4-CRBN E3 Ligase CRBN_Ligand->CRL4_CRBN Binding & Conformational Change Ternary_Complex Ternary Complex Formation (CRBN-Ligand-Neosubstrate) Neosubstrate Neosubstrate (e.g., IKZF1) Ub Ubiquitin Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ubiquitination->Proteasome Recognition TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - Tagged CRBN Protein - Terbium-labeled Antibody - Fluorescently-labeled Tracer - Test Compound Dilutions Plate_Setup Dispense Reagents into 384-well Plate Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Measurement Measure TR-FRET Signal (Excitation: 340 nm Emission: 620 nm & 665 nm) Incubation->Measurement Ratio_Calculation Calculate Emission Ratio (665 nm / 620 nm) Measurement->Ratio_Calculation Curve_Fitting Plot Ratio vs. Compound Concentration and Fit to a Sigmoidal Curve Ratio_Calculation->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 846048-15-5). As a brominated heterocyclic compound, this substance requires specialized disposal procedures that differ significantly from non-halogenated organic waste. Adherence to this guide is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

Core Principle: The Criticality of Segregation

The single most important principle in managing waste from this compound is strict segregation . This compound is a halogenated organic compound.[1] Mixing halogenated waste with non-halogenated organic solvents is a costly and dangerous error. The final disposal of halogenated compounds requires high-temperature incineration equipped with acid gas scrubbers to neutralize the resulting hydrogen bromide (HBr).[2] Contaminating a large volume of standard organic waste with even a small amount of a halogenated substance necessitates the entire container be treated via this more complex and expensive process.[3][4]

Hazard Profile and Risk Assessment

Before handling, it is crucial to understand the inherent risks associated with this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from suppliers and analogous compounds provide a clear hazard profile.

Key Chemical and Hazard Data

IdentifierInformationSource(s)
Chemical Name This compound
CAS Number 846048-15-5[5]
Molecular Formula C₇H₆BrNO₃[1]
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

The primary risks involve direct contact and inhalation, particularly if the solid material becomes airborne dust. The carboxylic acid functional group also implies acidic properties, requiring segregation from bases and reactive metals.[7][8]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing the appropriate PPE. The rationale for each piece of equipment is grounded in the compound's hazard profile.

  • Eye Protection : Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards. This is mandatory to protect against splashes or airborne dust causing serious eye irritation.[9]

  • Hand Protection : Use chemical-resistant nitrile gloves. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[10] This is critical as the compound is a known skin irritant.

  • Protective Clothing : A standard laboratory coat must be worn to prevent skin contact.[11]

  • Respiratory Protection : All transfers of solid material and preparations of solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][10]

Step-by-Step Waste Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final collection by safety professionals.

Step 1: Obtain the Correct Waste Container

Before starting any experiment, secure a designated and clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[12] These containers are often specifically colored or marked to prevent cross-contamination.[12] Do not use a standard "Organic Liquid" or "Non-Halogenated" waste container.[10][11]

Step 2: Correctly Label the Waste Container

Affix a hazardous waste tag to the container before adding any waste.[3] The tag must be filled out contemporaneously and accurately, including:

  • The full chemical name: "this compound".

  • An accurate estimation of the concentration and volume.

  • All other constituents in the waste stream (e.g., solvents, other reagents).

  • The relevant hazard classifications (e.g., "Toxic," "Irritant").[3]

Step 3: Transferring Waste to the Container
  • Solid Waste : Carefully transfer residual solid compound, contaminated weighing papers, and contaminated consumables (e.g., pipette tips, gloves) into the designated halogenated waste container. Perform this action within a fume hood to minimize dust generation.

  • Liquid Waste : If the compound is in solution, transfer the liquid waste into the halogenated container. Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[3]

  • Secure the Lid : Immediately after adding waste, securely fasten the container lid.[4] A waste container must remain closed at all times except when waste is actively being added.[3]

Step 4: Proper Storage of the Waste Container

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The storage area should be well-ventilated, away from heat or ignition sources, and in secondary containment to control any potential leaks.[7] Ensure the hazardous waste label is always visible.[3]

Step 5: Arranging for Final Disposal

Once the container is nearly full, submit a chemical waste collection request to your institution's EHS office.[3] Do not dispose of this chemical or its containers in regular trash or down the sanitary sewer.[10][13] The EHS department will arrange for pickup by a licensed hazardous waste disposal contractor for final, compliant destruction.[6]

Accidental Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert colleagues in the vicinity and evacuate the immediate spill area. Restrict access.

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[6]

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 3.

  • Contain and Clean :

    • For solid spills , gently sweep or shovel the material to avoid creating dust.[14]

    • Place the swept material and any contaminated cleaning tools into the designated halogenated waste container.[3]

  • Decontaminate : Wipe down the spill surface with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as halogenated waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste streams potentially contaminated with this compound.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Consumable) check Is waste contaminated with This compound? start->check hw_container Place in designated 'Halogenated Organic Waste' container check->hw_container  Yes non_hw_container Dispose in appropriate 'Non-Halogenated' or other designated waste stream check->non_hw_container  No labeling Ensure container is continuously and accurately labeled hw_container->labeling storage Store container closed in secondary containment within a Satellite Accumulation Area labeling->storage pickup Request pickup from EHS when container is full storage->pickup final Final Disposal via Licensed Hazardous Waste Vendor pickup->final

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

References

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5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.